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  • Product: Butane-1-13C
  • CAS: 22612-53-9

Core Science & Biosynthesis

Foundational

Synthesis and Validation of Butane-1-13C: A Technical Whitepaper on Isotopic Labeling for Mechanistic and Pharmacokinetic Studies

Executive Summary The precise isotopic labeling of short-chain aliphatic hydrocarbons is a critical requirement for advanced mechanistic studies in both heterogeneous catalysis and drug development. Butane-1-13C serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise isotopic labeling of short-chain aliphatic hydrocarbons is a critical requirement for advanced mechanistic studies in both heterogeneous catalysis and drug development. Butane-1-13C serves as an indispensable molecular probe for elucidating complex reaction networks, such as the skeletal isomerization of alkanes on solid acids[1] and the partial oxidation of n-butane to maleic anhydride over vanadium phosphorus oxide (VPO) catalysts[2]. Furthermore, in pharmacokinetic profiling, terminal 13C labels allow for the precise tracking of cytochrome P450-mediated ω-oxidation pathways[3].

This whitepaper details a highly optimized, self-validating synthetic protocol for Butane-1-13C. By leveraging a copper-catalyzed alkyl-alkyl cross-coupling strategy in a high-boiling solvent matrix, this methodology eliminates the isotopic scrambling and purification bottlenecks traditionally associated with gaseous alkane synthesis.

Mechanistic Rationale and Synthesis Strategy

The synthesis of highly pure Butane-1-13C presents two primary challenges: maintaining strict regiospecificity of the 13C label at the C1 position and isolating a highly volatile product (boiling point -1 °C) from the reaction matrix.

Traditional routes involving the reduction of 13C-labeled butyric acid often require multiple steps, leading to cumulative isotopic dilution and lower overall yields. Instead, the optimal strategy is the direct cross-coupling of an unlabeled Grignard reagent (propylmagnesium bromide) with a commercially available, highly enriched electrophile ( 13 CH 3​ I).

The Causality of Experimental Choices:

  • Copper Catalysis (Kochi's Catalyst): Grignard reagents are notoriously unreactive toward unactivated alkyl halides. Without catalysis, the reaction yields primarily halogen exchange or elimination products. The addition of catalytic Li 2​ CuCl 4​ facilitates the formation of a highly reactive organocopper intermediate, driving the C-C bond formation to near-quantitative yields while suppressing Wurtz-type homocoupling.

  • High-Boiling Solvent Matrix (Dibutyl Ether): Standard Grignard solvents like tetrahydrofuran (THF, bp 66 °C) or diethyl ether (bp 34 °C) possess high vapor pressures that lead to severe solvent co-distillation when capturing gaseous butane. By utilizing dibutyl ether (bp 142 °C), the boiling point delta between the solvent and the product is maximized. This allows the Butane-1-13C to be gently swept from the reaction vessel using an inert carrier gas and isolated in a cryogenic trap with >99% chemical purity, bypassing the need for complex pressurized fractional distillation.

Workflow A 1-Bromopropane + Mg Turnings B Propylmagnesium Bromide (Grignard Reagent) A->B Dibutyl Ether, 60°C D Cross-Coupling Reaction (Dibutyl Ether, -20°C to RT) B->D C 13C-Methyl Iodide + Li2CuCl4 C->D E Cryogenic Trapping (-78°C) D->E Argon Sweep F Butane-1-13C (>99% Isotopic Purity) E->F Distillation

Caption: Workflow for the catalytic cross-coupling synthesis of Butane-1-13C.

Detailed Experimental Methodology

The following protocol is designed as a closed, self-validating system. All glassware must be rigorously flame-dried and maintained under an atmosphere of ultra-high purity (UHP) Argon.

Step 1: Preparation of Propylmagnesium Bromide
  • Charge a 250 mL three-neck round-bottom flask with magnesium turnings (1.2 equivalents, 29 mmol) and a magnetic stir bar. Equip the flask with a reflux condenser, an addition funnel, and an Argon inlet.

  • Add 10 mL of anhydrous dibutyl ether to the Mg turnings.

  • Dissolve 1-bromopropane (1.1 equivalents, 26.5 mmol) in 40 mL of anhydrous dibutyl ether in the addition funnel.

  • Add 5% of the alkyl bromide solution to initiate the Grignard formation (indicated by an exotherm and cloudiness). Once initiated, add the remaining solution dropwise over 30 minutes while maintaining the internal temperature at ~60 °C.

  • Stir for an additional 1 hour at 60 °C to ensure complete consumption of the alkyl halide.

Step 2: Catalytic Cross-Coupling
  • Cool the Grignard solution to -20 °C using a dry ice/ethylene glycol bath.

  • Add a catalytic amount of Li 2​ CuCl 4​ (0.1 M solution in THF, 0.05 equivalents) via syringe. The solution will adopt a faint reddish-brown hue, indicating the formation of the active copper species.

  • Connect the exhaust of the reflux condenser to a sequential trapping system: an empty safety trap (at room temperature) followed by a collection Schlenk tube immersed in a dry ice/acetone bath (-78 °C).

  • Inject 13 C-methyl iodide (99% 13 C, 1.0 equivalent, 24.1 mmol) slowly via syringe directly into the chilled Grignard solution.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours. As the coupling occurs, Butane-1-13C gas will evolve.

  • Gently heat the reaction mixture to 40 °C while passing a slow, steady stream of UHP Argon through the system to sweep the remaining Butane-1-13C into the -78 °C cryogenic trap.

Analytical Validation & Self-Validating Systems

A robust synthetic protocol must be self-validating. By utilizing NMR spectroscopy, the structural integrity and isotopic enrichment of the product can be definitively proven without relying solely on mass spectrometry.

Because 13 C has a nuclear spin of 1/2, its integration into the terminal methyl group fundamentally alters the 1 H NMR spectrum. The protons attached to the 13 C nucleus will exhibit a massive one-bond heteronuclear coupling constant ( 1JCH​≈125 Hz). This splits the normal terminal triplet into a distinct doublet of triplets, serving as an absolute, internal proof of regiospecific isotopic incorporation.

Quantitative Data Summary
Analytical MethodTarget ParameterExpected Unlabeled ValueExpected 13C-Labeled ValueDiagnostic Significance
1 H NMR (CDCl 3​ )C1 Methyl ProtonsTriplet, δ 0.90 ppmDoublet of triplets, δ 0.90 ppm ( 1JCH​ = 125 Hz)Confirms terminal 13C incorporation and prevents false positives from impurities.
13 C NMR (CDCl 3​ )C1 Carbon Resonance δ 13.2 ppm (Natural abundance intensity) δ 13.2 ppm (>100x intensity enhancement)Validates >99% isotopic enrichment at the C1 position.
GC-MS (EI, 70 eV)Molecular Ion ( M+ )m/z 58m/z 59Confirms molecular weight shift; absence of m/z 60 proves no over-labeling.

Applications in Catalysis and Pharmacokinetics

The synthesis of Butane-1-13C is not an academic exercise; it is a prerequisite for mapping complex chemical topologies.

Heterogeneous Catalysis: In the industrial production of maleic anhydride, the partial oxidation of n-butane over Titanium Phosphate and VPO catalysts represents one of the most demanding functionalizations of an inert alkane[2]. By flowing Butane-1-13C over these catalyst beds and analyzing the effluents via 13 C NMR, researchers can track the exact degree of isotopic scrambling. Discrepancies in label scrambling between butadiene intermediates and the final maleic anhydride product have fundamentally reshaped our understanding of the olefinic route in these reactors[2]. Similarly, Butane-1-13C is used to prove the existence of protonated cyclopropane intermediates during skeletal isomerization on solid acids like H-mordenite[1].

Metabolomics and Drug Development: In biochemical profiling, isotopic labeling techniques such as Isotopic Ratio Outlier Analysis (IROA) rely on specific labeling patterns to distinguish true metabolites from artifactual peaks[3]. Terminal 13C-labeled alkanes are utilized as structural motifs to trace the pharmacokinetics of lipid-like drug candidates, specifically tracking the rate and mechanism of cytochrome P450-mediated ω -oxidation in hepatic microsomes.

Pathway N1 Butane-1-13C N2 ω-Oxidation (CYP450) N1->N2 N4 Skeletal Isomerization (Solid Acid Catalyst) N1->N4 N6 Partial Oxidation (VPO Catalyst) N1->N6 N3 13C-Butanol N2->N3 N5 Isobutane-1-13C N4->N5 N7 13C-Maleic Anhydride N6->N7

Caption: Mechanistic pathways tracked using Butane-1-13C in biological and catalytic systems.

References

  • The Mechanism and Pathway of Selective Partial Oxidation of n-Butane to Maleic Anhydride Studied on Titanium Phosphate Catalysts Source: American Chemical Society (ACS) Publications URL:[Link]

  • HF-SbF5 catalysed isomerization of n-butane-1-13C Source: ResearchGate URL:[Link]

  • Addressing the current bottlenecks of metabolomics: Isotopic Ratio Outlier Analysis™, an isotopic-labeling technique for accurate biochemical profiling Source: Otsuka / Cambridge Isotope Laboratories (CIL) URL:[Link]

Sources

Exploratory

Tracing Skeletal Isomerization and Carbocation Dynamics: A Technical Guide to Reaction Mechanisms using Butane-1-13C

Introduction: The Role of Isotopic Labeling in Mechanistic Elucidation Understanding the exact reaction mechanisms of alkane skeletal isomerization is critical for both petrochemical refining (e.g., producing high-octane...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Isotopic Labeling in Mechanistic Elucidation

Understanding the exact reaction mechanisms of alkane skeletal isomerization is critical for both petrochemical refining (e.g., producing high-octane isobutane) and complex pharmaceutical synthesis where carbon skeleton rearrangements dictate active pharmaceutical ingredient (API) architecture. Historically, the isomerization of n -butane to isobutane presented a mechanistic controversy: does the reaction proceed via an intramolecular rearrangement (monomolecular) or through a dimerization-cracking sequence (bimolecular)?

By utilizing Butane-1-13C ( 13CH3​−CH2​−CH2​−CH3​ ), researchers can trace the exact fate of individual carbon atoms. The terminal 13C label acts as an atomic beacon. Depending on whether the label migrates specifically to the C2 position or scrambles binomially across all carbon positions, scientists can definitively assign the governing reaction pathway[1].

Theoretical Framework: Monomolecular vs. Bimolecular Pathways

The isomerization of n -butane over solid acid catalysts (such as sulfated zirconia or zeolites like H-SSZ-13) is governed by two competing pathways, dictated by temperature, acid site density, and the presence of alkene impurities[1][2].

The Monomolecular Pathway

The monomolecular mechanism involves the intramolecular rearrangement of a single butane molecule. Upon protonation at a strong acid site, a secondary 2-butyl cation is formed. To isomerize, this cation must pass through a highly strained protonated cyclopropane (or methylcyclopropane) intermediate[3][4].

Crucially, studies in superacid media (e.g., HF/SbF5​ ) have demonstrated that Butane-1-13C rapidly isomerizes to Butane-2-13C without concurrent conversion to isobutane[5][6]. This causality indicates that the opening of the protonated cyclopropane ring to form a primary isobutyl cation is a kinetically slow, high-energy process[6]. Therefore, if a monomolecular pathway dominates, isotopic analysis will reveal specific C1-to-C2 scrambling rather than a random distribution.

The Bimolecular Pathway

Conversely, the bimolecular mechanism dominates at lower temperatures or when alkene intermediates (butenes) are present[1][7]. Here, two C4​ olefins adsorb within the same catalytic pore and dimerize to form a C8​ carbenium ion intermediate[2]. This dimer undergoes rapid methyl and hydrogen shifts before cracking via β -scission to yield isobutane and other byproducts[2]. Because the C8​ intermediate allows for extensive intermolecular rearrangement, the 13C label from Butane-1-13C becomes fully scrambled, resulting in a binomial isotopic distribution in the product[1].

Pathways A Butane-1-13C (Reactant) B Monomolecular Pathway A->B High Temp (>423K) / Strong Acid C Bimolecular Pathway A->C Low Temp (<393K) / Alkene Rich D Protonated Cyclopropane B->D E C8 Dimer Intermediate C->E Dimerization (+ C4 Olefin) F Butane-2-13C (Specific Shift) D->F Intramolecular C-C Shift G Isobutane-13C (Binomial Scramble) E->G Beta-Scission

Logic flow differentiating monomolecular and bimolecular mechanisms using Butane-1-13C.

Quantitative Mechanistic Comparison

To facilitate experimental design, the thermodynamic and kinetic parameters of both pathways are summarized below. The choice of catalyst and operating temperature directly causes a shift in the dominant mechanism due to the differing activation energies and entropy states[2].

ParameterMonomolecular PathwayBimolecular Pathway
Dominant Reaction Condition High Temperature (> 423 K), Low Alkene[1]Low Temperature (< 393 K), Alkene-Rich[1]
Key Intermediate Protonated Cyclopropane / 2-Butyl Cation[3][4] C8​ Carbenium Ion (Dimer)[2]
Activation Energy ( ΔG‡ ) ~155 kJ/mol[2]~190 kJ/mol[2]
13C Distribution (from 1- 13C ) Specific migration (e.g., C1 to C2)[5]Binomial (Scrambled across all positions)[1]
Primary Cleavage Mechanism Intramolecular C-C bond shift β -scission of C8​ intermediate[2]

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, any isotopic tracing experiment must be a self-validating system . This means the protocol must inherently account for natural isotopic abundance, background fragmentation in mass spectrometry, and potential artifacts from catalyst deactivation (coking). The following methodology combines in situ 13C Magic Angle Spinning (MAS) NMR with GC-MS to provide a holistic view of both surface-bound intermediates and gas-phase products[1][3].

Step-by-Step Methodology

Phase 1: Catalyst Activation & Baseline Establishment

  • Preparation: Load 100 mg of the solid acid catalyst (e.g., sulfated zirconia or H-mordenite) into a quartz flow reactor.

  • Activation: Calcine the catalyst in situ under a flow of dry synthetic air at 773 K for 2 hours to remove adsorbed water, then purge with ultra-high purity (UHP) Helium while cooling to the target reaction temperature (e.g., 393 K or 523 K).

  • Control Run (Self-Validation): Pulse unlabeled n -butane over the catalyst. Analyze the effluent via GC-MS to establish the baseline fragmentation pattern and natural 13C abundance (M+1/M+2 peaks). This ensures that subsequent signals are strictly due to the isotopic label.

Phase 2: Isotopic Pulse & In Situ Monitoring 4. Injection: Introduce a 5 mL pulse of Butane-1-13C (99 atom % 13C ) into the continuous Helium carrier stream. 5. In Situ NMR: For parallel solid-state analysis, perform the reaction inside a 13C MAS NMR rotor. Spin the sample at 10 kHz. The 13C label provides a highly enhanced signal, allowing you to observe the transient 2-butyl cation or protonated cyclopropane species without quenching the reaction (which would artificially alter the transition states)[3][4].

Phase 3: Effluent Capture & Mass Spectrometry 6. Trapping: Route the reactor effluent through a liquid nitrogen cold trap to condense the C4​ isomers. 7. GC-MS Analysis: Flash-heat the trap to inject the products into a Gas Chromatograph equipped with a Mass Spectrometer. Separate n -butane from isobutane using a high-resolution alumina PLOT column.

Phase 4: Data Deconvolution 8. Isotopic Calculation: Calculate the isotopic distribution of the isobutane peak. If the m/z distribution matches a binomial expansion, the bimolecular pathway is validated. If specific m/z shifts dominate without full scrambling, the monomolecular pathway is confirmed.

Workflow S1 1. Catalyst Activation S2 2. Unlabeled Control Run S1->S2 S3 3. Pulse Injection Butane-1-13C S2->S3 S4 4. In Situ 13C MAS NMR S3->S4 Surface Species S5 5. GC-MS Effluent Analysis S3->S5 Gas Products S6 6. Isotopic Deconvolution S4->S6 S5->S6

Self-validating experimental workflow for 13C tracer studies in alkane isomerization.

Advanced Insights: Causality in Carbocation Dynamics

The use of Butane-1-13C does more than just identify the macroscopic pathway; it reveals the fundamental quantum mechanics of carbocations. As demonstrated by Saunders et al., when di- 13C -labeled 2-butyl cations (e.g., 2-butyl-1,2- 13C2​ ) are observed via NMR at low temperatures (-78 °C), the spectrum remains unchanged, indicating no isomerization[3][4]. However, the 2-butyl-2,3- 13C2​ cation shows rapid formation of other isotopomers[3][4].

The Causality: This specific scrambling behavior proves that the rearrangement process breaks only the bond between C2 and C3, validating the existence of a protonated cyclopropane intermediate where either C1/C2 or C3/C4 interchange[3][4]. For drug development professionals, understanding this exact bond-breaking causality is vital when designing synthetic routes for complex, sterically hindered APIs where unwanted skeletal rearrangements could lead to inactive or toxic enantiomers.

Conclusion

Investigating reaction mechanisms with Butane-1-13C bridges the gap between theoretical physical chemistry and applied industrial catalysis. By leveraging the distinct NMR and MS signatures of the 13C label, researchers can definitively map the transition from bimolecular C8​ cracking to monomolecular cyclopropane intermediates. Implementing the self-validating protocols outlined in this guide ensures high-fidelity data, empowering scientists to optimize catalyst acidity, temperature profiles, and yield in both petrochemical and pharmaceutical applications.

References

  • Mechanism of Skeletal Isomerization of n-Butane Using 1,4-13C2-n-Butane on Solid Strong Acids ResearchGate[Link]

  • Isotopic Scrambling in Di-13C-labeled 2-Butyl Cation: Evidence for a Protonated Cyclopropane Intermediate The Journal of Organic Chemistry - ACS Publications[Link]

  • Theoretical investigation of catalytic n-butane isomerization over H-SSZ-13 Frontiers in Catalysis[Link]

  • HF-SbF5 catalysed isomerization of n-butane-1-13C ResearchGate[Link]

  • Mechanism of n-butane skeletal isomerization on H-mordenite and Pt/H-mordenite ResearchGate[Link]

  • Superacidic FSO3H/HF catalyzed butane isomerization World Scientific Publishing[Link]

Sources

Foundational

The Strategic Utility of Butane-1-13C in Mechanistic Chemistry and Drug Development

Executive Overview In the realm of isotopic labeling, Butane-1-13C (labeled specifically at the terminal methyl carbon) serves as an indispensable molecular probe for researchers, analytical chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the realm of isotopic labeling, Butane-1-13C (labeled specifically at the terminal methyl carbon) serves as an indispensable molecular probe for researchers, analytical chemists, and drug development professionals. Unlike uniformly labeled isotopes, the site-specific enrichment of Butane-1-13C allows scientists to trace precise carbon-carbon bond cleavages, skeletal isomerizations, and metabolic degradation pathways without the confounding variables of multi-site isotopic scrambling.

As a Senior Application Scientist, I approach the utilization of Butane-1-13C not merely as a reagent, but as a diagnostic tool. This whitepaper elucidates its physical properties, mechanistic utility in catalysis, and provides self-validating experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) applications.

Quantitative Physical and Chemical Properties

Understanding the baseline physical parameters of Butane-1-13C is critical for designing gas-phase reactions and determining precise dosing in closed-loop reactor systems. The substitution of a single 12C with a 13C atom increases the molecular weight and induces a measurable mass shift (M+1), while leaving the macroscopic thermodynamic properties largely identical to unlabeled n-butane[1].

Table 1: Physicochemical Profile of Butane-1-13C

PropertyValueScientific Relevance / Causality
Molecular Formula CH3​CH2​CH213​CH3​ Terminal labeling isolates the C1 position for tracking.
Molecular Weight 59.11 g/mol Induces a distinct M+1 mass shift in MS analysis[2].
Isotopic Purity ≥99 atom %13C Ensures high signal-to-noise ratio in 13C NMR without multi-label coupling.
Boiling Point -0.5 °CNecessitates pressurized or cryogenic handling for liquid-phase dosing.
Melting Point -138 °CAllows for cryogenic trapping using liquid nitrogen (-196 °C).
Vapor Pressure 51.6 psi (at 37.7 °C)Dictates the requirement for high-pressure stainless steel gas manifolds[2].

Mechanistic Applications: Tracing Skeletal Isomerization

One of the most profound applications of Butane-1-13C is resolving long-standing debates in hydrocarbon catalysis, specifically the skeletal isomerization of n-butane to isobutane over solid acids (e.g., H-mordenite) or superacids (e.g., HF-SbF5​ ).

By utilizing Butane-1-13C, researchers discovered that the molecule isomerizes to n-butane-2- 13C without concurrent isomerization to isobutane[3]. The causality here is fundamental: the 13C label proves that the intramolecular rearrangement of the alkylcarbonium ion proceeds via a protonated cyclopropane ring intermediate . If the reaction proceeded via simple 1,2-alkyl shifts, the isotopic distribution would differ. The lack of isobutane formation is explained by the high energy barrier required to open the protonated methylcyclopropane ring into an incipient primary isobutyl cation[4].

G A n-Butane-1-13C (Starting Material) B Secondary Carbonium Ion (Protonation) A->B Superacid Catalyst C Protonated Cyclopropane Intermediate B->C Intramolecular Rearrangement D n-Butane-2-13C (Isomerized Product) C->D Ring Opening (Favorable) E Isobutane (Blocked Pathway) C->E High Energy Barrier (Incipient 1° Ion)

Caption: Mechanistic pathway of Butane-1-13C isomerization via a protonated cyclopropane intermediate.

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity, any protocol utilizing isotopic tracers must be self-validating. This means incorporating internal controls that confirm the observed isotopic shifts are due to the reaction mechanism, not instrumental drift or background interference.

Protocol A: Solid-State 13C MAS NMR Tracking of Isomerization

This protocol is designed to track the migration of the 13C label during catalytic cracking or isomerization over zeolite catalysts[5].

Causality & Rationale: Magic Angle Spinning (MAS) NMR is used to eliminate line broadening from chemical shift anisotropy in solid catalysts. Cryogenic quenching is employed to immediately halt the reaction, freezing the kinetic state of the 13C distribution before bimolecular scrambling can occur.

  • Baseline Calibration (Control): Dose the clean H-mordenite catalyst with unlabeled n-butane. Acquire a 13C MAS NMR spectrum to establish the natural abundance background signal (1.1% 13C ).

  • Isotope Dosing: Evacuate the reactor. Inject Butane-1-13C (99 atom % 13C ) at 543 K and atmospheric pressure[6].

  • Cryogenic Quenching: After the desired residence time (e.g., 10 minutes), immediately submerge the reactor trap in liquid nitrogen (-196 °C). Why? This rapidly condenses the gas phase and halts all surface reactions, ensuring the observed isomer ratio strictly reflects the targeted kinetic window.

  • NMR Acquisition: Transfer the frozen sample to a pre-cooled MAS rotor. Acquire the 13C CP/MAS NMR spectra.

  • Self-Validation (Mass Balance): Integrate the peaks corresponding to C1 (terminal) and C2 (internal) positions. The sum of the integrated areas must equal the initial 13C molar input. A loss in total area indicates volatile product escape or the formation of NMR-invisible carbonaceous coke.

Workflow S1 1. Baseline Calibration Run unlabeled n-butane S2 2. Gas Dosing Inject Butane-1-13C at 543K S1->S2 S3 3. Cryogenic Quenching Trap products at -196°C S2->S3 S4 4. 13C MAS NMR Acquire CP/MAS spectra S3->S4 S5 5. Validation Calculate 13C mass balance S4->S5

Caption: Self-validating experimental workflow for solid-state NMR tracking of 13C-labeled butane.

Protocol B: Mass Spectrometry (MS) Fragmentation for ADME/Tox Studies

In drug development, butane derivatives are often used as lipophilic pharmacophores. Butane-1-13C is used to synthesize labeled drug candidates for Absorption, Distribution, Metabolism, and Excretion (ADME) studies.

Causality & Rationale: Terminal labeling allows mass spectrometrists to determine exactly which part of the alkyl chain is cleaved by cytochrome P450 enzymes. If a metabolite retains the M+1 shift, the terminal carbon is intact; if it reverts to the unlabeled mass, terminal dealkylation has occurred.

  • Instrument Tuning: Infuse unlabeled butane/butane-derivative standard into the GC-MS. Optimize collision energies to establish the standard fragmentation pattern (e.g., loss of CH3∙​ yielding an M-15 fragment).

  • Isotopic Infusion: Introduce the Butane-1-13C labeled analyte.

  • Fragmentation Analysis: Monitor the mass shift of the fragments.

    • Observation: If the M-15 fragment shifts to M-16, the molecule lost the 13CH3∙​ group. If the fragment remains at M-15 (relative to the labeled parent), the unlabeled end of the chain was cleaved.

  • Self-Validation (Isotope Ratio Matching): Compare the experimental isotopic distribution of the intact parent ion against the theoretical distribution calculated for 99% 13C enrichment. Any deviation >0.5% indicates contamination or incomplete synthesis labeling.

Safety and Handling Directives

Butane-1-13C is an extremely flammable, liquefied gas under pressure[1]. It carries GHS hazard codes H220 (Extremely flammable gas) and H280 (Contains gas under pressure; may explode if heated).

  • Storage: Must be stored in a Class 2A (Gases) environment, away from oxidizing agents and heat sources.

  • Extraction: Because the nominal gas pressure at 21ºC is approximately 16 psig (slightly above atmospheric), extreme care must be taken when extracting the product from standard 25 mL Sure/Pac™ cylinders to prevent rapid depressurization and phase-change freezing of valves[2].

References

  • PubChem - NIH. "Butane-1-13C | C4H10 | CID 11535546 - Chemical and Physical Properties." National Center for Biotechnology Information. Available at:[Link]

  • ResearchGate. "Mechanism of n-butane skeletal isomerization on H-mordenite and Pt/H-mordenite." Available at: [Link]

  • ResearchGate. "HF‐SbF5 catalysed isomerization of n‐butane‐1‐13C." Available at: [Link]

  • ResearchGate. "HF‐SbF5 catalysed isomerization of 2‐methylpentane: Kinetics and mechanism of rearrangement." Available at: [Link]

  • DOI.org. "Supporting Information H/D Exchange of n-Butane on In ... - DOI." Available at: [Link]

Sources

Exploratory

Tracing Carbon Scrambling in Isomerization Reactions Using Butane-1-13C: A Mechanistic Whitepaper

Executive Summary The skeletal isomerization of n-butane to isobutane is a cornerstone reaction in the petrochemical industry, providing critical feedstock for high-octane fuels and alkylation processes. Despite its indu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The skeletal isomerization of n-butane to isobutane is a cornerstone reaction in the petrochemical industry, providing critical feedstock for high-octane fuels and alkylation processes. Despite its industrial maturity, the exact reaction mechanism over solid acid catalysts has historically been a subject of intense debate. By utilizing Butane-1-13C —a specifically labeled isotopologue—researchers can definitively trace carbon scrambling, allowing for the precise differentiation between monomolecular and bimolecular reaction pathways. This whitepaper provides an in-depth technical guide to the mechanistic causality, quantitative thermodynamics, and self-validating experimental protocols required to study carbon scrambling in isomerization reactions.

The Mechanistic Dichotomy: Monomolecular vs. Bimolecular Pathways

The isomerization of n-butane proceeds via two competing mechanisms, dictated by the catalyst's acid site density, pore topology, and operational conditions. The use of Butane-1-13C acts as the ultimate diagnostic probe to distinguish these pathways based on the resulting isotopic distribution[1].

The Monomolecular Pathway (Intramolecular Rearrangement)

In the monomolecular mechanism, a single butane molecule is protonated at a Brønsted acid site to form a highly reactive intermediate. Research utilizing superacid systems (e.g., HF-SbF5) has demonstrated that Butane-1-13C isomerizes without concurrent intermolecular exchange, strongly supporting the formation of a protonated cyclopropane (PCP) intermediate[2]. Because the reaction is strictly intramolecular, the 13C label is conserved within the same molecule. The terminal label may shift to an internal position (yielding Butane-2-13C), but no multi-labeled or unlabeled species are generated from a pure Butane-1-13C feed.

The Bimolecular Pathway (Intermolecular Scrambling)

Conversely, the bimolecular pathway involves the reaction of a butane molecule with an olefin (typically butene) to form a C8 octyl cation intermediate[3]. This dimer undergoes rapid internal methyl and hydride shifts before undergoing β -scission to yield two C4 molecules. Because the C8 intermediate rapidly equilibrates, the cleavage statistically redistributes the 13C atoms. This phenomenon, known as carbon scrambling , results in a binomial distribution of 13C isotopomers (e.g., unlabeled, singly labeled, and doubly labeled isobutane)[1].

ReactionPathways cluster_mono Monomolecular Pathway cluster_bi Bimolecular Pathway Reactant Butane-1-13C (Terminal Label) PCP Protonated Cyclopropane (Intermediate) Reactant->PCP Acid Site Dimer C8 Octyl Cation (Dimerization) Reactant->Dimer + Olefin/Butene Isobutane_Mono Isobutane-13C (Conserved 13C Position) PCP->Isobutane_Mono Intramolecular Rearrangement BetaScission Beta-Scission Dimer->BetaScission Isobutane_Bi Scrambled Isobutane (Binomial 13C Distribution) BetaScission->Isobutane_Bi

Diagram 1: Mechanistic divergence of Butane-1-13C into monomolecular and bimolecular pathways.

Causality in Reaction Conditions

The dominance of either pathway is not arbitrary; it is a direct consequence of the kinetic and thermodynamic environment.

  • Temperature & Catalyst Acidity: On solid strong acids like sulfated zirconia (SZ), the monomolecular mechanism dominates at lower temperatures (below 333 K), but gradually shifts to a bimolecular alkylation- β -scission mechanism as temperatures increase to 423 K[4].

  • Olefin Concentration: The bimolecular pathway is fundamentally dependent on the presence of olefins. Increasing the butene concentration in the feed from <20 ppm to ~120 ppm drastically accelerates the rate of bimolecular skeletal isomerization[2].

  • Hydrogen Co-feeding: The introduction of hydrogen gas over bifunctional catalysts (e.g., Pt-promoted solid acids) actively suppresses the bimolecular mechanism by hydrogenating the olefinic intermediates required for C8 dimerization, thereby forcing the system into a highly selective monomolecular route[4].

Quantitative Thermodynamic Analysis

To contextualize the mechanistic divergence, the following table summarizes the key kinetic and thermodynamic parameters distinguishing the two pathways based on recent theoretical and empirical studies over zeolite catalysts (e.g., H-SSZ-13 and H-Mordenite)[2],[5].

ParameterMonomolecular PathwayBimolecular Pathway
Primary Intermediate Protonated Cyclopropane (PCP)C8 Octyl Cation (Dimer)
Gibbs Free Energy Barrier (Ea) ~155 kJ/mol (at 400°C)~190 kJ/mol (at 400°C)
Reaction Order (vs. Butene) 1.0 - 1.2~2.0
13C Isotopic Distribution Conserved (1 Label per Molecule)Binomial Distribution (Scrambled)
Preferred Conditions High H2, Low Olefin, Strong AcidityLow H2, High Olefin, High Temp

Self-Validating Experimental Protocols: 13C Scrambling Workflows

To ensure scientific integrity and trustworthiness, isotopic labeling experiments must be designed as self-validating systems. The following protocol utilizes orthogonal analytical techniques to guarantee that observed mass shifts are due to true mechanistic scrambling rather than fragmentation artifacts.

Step 1: Catalyst Preparation and Baseline Establishment
  • Loading: Load 0.5 g of a selected solid acid catalyst (e.g., H-Mordenite) into a fixed-bed quartz microreactor.

  • Activation: Calcine the catalyst under a continuous flow of synthetic air at 500°C for 2 hours to remove moisture and adsorbed organics. Purge with inert Helium.

  • Baseline Validation: Inject a stream of unlabeledn-butane. Record the baseline GC-MS fragmentation patterns to establish the natural 1.1% 13C abundance background. This ensures any subsequent mass shifts are strictly due to the isotopic tracer.

Step 2: Isotopic Transient Injection
  • Tracer Feed: Switch the feed to a calibrated mixture containing Butane-1-13C (e.g., 2% Butane-1-13C in Helium).

  • Reaction Control: Maintain precise isothermal conditions. To isolate the monomolecular pathway, maintain temperatures below 60°C and co-feed H2. To induce bimolecular scrambling, elevate the temperature to 150°C and spike the feed with trace butene[4].

Step 3: Orthogonal Product Analysis
  • GC-MS (Gas Chromatography-Mass Spectrometry): Route the reactor effluent directly into an online GC-MS. Monitor the parent ion masses. The presence of m/z 59 indicates a singly labeled molecule (monomolecular). The emergence of m/z 58 (unlabeled) and m/z 60 (doubly labeled) definitively proves intermolecular carbon scrambling (bimolecular)[3].

  • 13C MAS NMR (Magic Angle Spinning NMR): Quench a portion of the catalyst bed and analyze via solid-state NMR. While GC-MS provides the overall mass distribution, NMR provides the exact molecular anatomy, confirming whether the 13C atom resides at the terminal or internal carbon position. This orthogonal check validates the exact nature of the intramolecular shifts.

ExperimentalWorkflow Prep Catalyst Activation (e.g., H-MOR at 500°C) Feed Pulse Butane-1-13C + Carrier Gas Prep->Feed React Isomerization Reactor (Variable Temp/Pressure) Feed->React Analyze Online GC-MS & 13C MAS NMR React->Analyze Interpret Isotopomer Distribution Analysis Analyze->Interpret

Diagram 2: Self-validating experimental workflow for 13C isotopic scrambling analysis.

References

  • HF‐SbF5 catalysed isomerization of n‐butane‐1‐13C. ResearchGate. 2

  • Combining computational and experimental studies to gain mechanistic insights for n-butane isomerisation with a model microporous catalyst. Catalysis Science & Technology (RSC Publishing).1

  • Mechanism of Skeletal Isomerization of n-Butane Using 1,4-13C2-n-Butane on Solid Strong Acids. ResearchGate. 4

  • Mechanism of n-butane skeletal isomerization on H-mordenite and Pt/H-mordenite. ResearchGate. 3

  • Theoretical investigation of catalytic n-butane isomerization over H-SSZ-13. Frontiers. 5

Sources

Foundational

Understanding butane pyrolysis using 13C labeled isotopes

Elucidating Butane Pyrolysis Mechanisms Through Position-Specific 13C Isotopic Labeling An In-Depth Technical Guide for Chemical Kinetics, Petrochemistry, and Pharmaceutical Synthesis Executive Summary The thermal cracki...

Author: BenchChem Technical Support Team. Date: March 2026

Elucidating Butane Pyrolysis Mechanisms Through Position-Specific 13C Isotopic Labeling An In-Depth Technical Guide for Chemical Kinetics, Petrochemistry, and Pharmaceutical Synthesis

Executive Summary

The thermal cracking (pyrolysis) of light alkanes such as butane is a foundational chemical process with profound implications across multiple disciplines—from modeling thermogenic natural gas maturity to synthesizing isotopically labeled active pharmaceutical ingredients (APIs). However, mapping the exact intramolecular distribution of carbon atoms during high-temperature radical-mediated C-C bond cleavage has historically been obscured by secondary bimolecular reactions.

By employing position-specific (PS) 13C-labeled isotopes coupled with on-line Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-Py-GC-IRMS), researchers can now trace the exact filiation of carbon atoms from the parent molecule to its pyrolytic fragments. As a Senior Application Scientist, I have designed this guide to dissect the causality behind these experimental choices, providing a self-validating framework for studying butane pyrolysis.

The Mechanistic Imperative: Why Butane?

Butane ( C4​H10​ ) serves as the perfect model compound for understanding the thermal degradation of larger hydrocarbons. It is the smallest alkane to possess both terminal (primary) and central (secondary) C-C bonds, allowing scientists to study competitive cleavage pathways.

In drug development, short-chain alkanes and their derivatives are critical building blocks for synthesizing 13C-labeled APIs used in quantitative LC-MS/MS bioanalysis and ADME (Absorption, Distribution, Metabolism, and Excretion) studies. If a synthetic route involves high-temperature gas-phase reactions, understanding the thermal stability and position-specific cleavage of the 13C label ensures the isotopic tracer is not inadvertently lost or scrambled [1]. Furthermore, in combustion physics, butane pyrolysis models are essential for predicting the formation of resonance-stabilized radicals (like C7​H7​ ) that act as precursors to soot and polycyclic aromatic hydrocarbons (PAHs) [2].

The Radical Chain Mechanism of Butane Cracking

Pyrolysis of n-butane proceeds via a free-radical chain mechanism. The initiation step is governed by the homolytic cleavage of either the terminal C1-C2 bond or the central C2-C3 bond.

  • Terminal Cleavage (C1-C2 Scission): Yields a methyl radical ( ∙CH3​ ) and an n-propyl radical ( ∙C3​H7​ ). The n-propyl radical rapidly undergoes β -scission to form ethylene and another methyl radical.

  • Central Cleavage (C2-C3 Scission): Yields two ethyl radicals ( ∙C2​H5​ ), which subsequently undergo hydrogen abstraction to form ethane, or β -scission to form ethylene and a hydrogen radical.

Strategic Advantages of 13C Isotopic Labeling

Why do we use 13C instead of Deuterium (2H) for tracing these pathways? Deuterium introduces a massive Kinetic Isotope Effect (KIE) because the C-D bond is significantly stronger than the C-H bond. This artificially alters the activation energy of the reaction pathways under study. Conversely, 13C has a minimal KIE on C-C bond cleavage compared to 12C, allowing us to observe the natural kinetics of butane cracking while providing a distinct mass signature for IRMS tracking [3].

G N1 1-13C-n-Butane (Terminal Label) N2 Thermal Cracking (750K - 1000K) N1->N2 N3 Radical Initiation N2->N3 N4 Terminal Cleavage (C1-C2 Scission) N3->N4 N5 Central Cleavage (C2-C3 Scission) N3->N5 N6 13C-Methyl + n-Propyl N4->N6 N7 13C-Ethyl + Ethyl N5->N7 N8 13C-Methane (Isotopic Signature) N6->N8 H-abstraction N9 13C-Ethane & 13C-Ethylene (Isotopic Signature) N7->N9 H-abstraction & Beta-scission

Radical mechanism of 1-13C-n-butane pyrolysis detailing position-specific cleavage pathways.

Experimental Protocol: On-Line GC-Pyrolysis-GC-IRMS

To accurately measure the 13C intramolecular distribution, the experimental design must prevent secondary bimolecular reactions (such as radical recombination) that cause isotopic scrambling. Offline batch pyrolysis fails here.

The solution is a continuous-flow GC-Py-GC-IRMS system. By utilizing a continuous Helium carrier gas, primary pyrolytic fragments are immediately swept out of the high-temperature zone. This creates a self-validating system : the isotopic mass balance of the resulting fragments must perfectly equal the isotopic enrichment of the parent molecule, proving that no secondary scrambling occurred [3].

Step-by-Step Methodology
  • Sample Preparation & Spiking: Synthesize or acquire position-specific labeled butane (e.g., 1−13C -n-butane). Introduce the sample into a Helium carrier stream.

  • Primary GC Isomer Isolation: Inject the sample into a Trace GC system equipped with an alumina PLOT column to separate n-butane from i-butane and trace impurities. This ensures the pyrolysis reactor receives a pure isomeric feed.

  • Continuous-Flow Micro-Pyrolysis: Route the isolated n-butane effluent directly into a micro-pyrolysis reactor (an alumina tube heated between 750 K and 1000 K).

  • Secondary GC Fragment Separation: The pyrolytic products (methane, ethane, ethylene, propylene) are immediately swept into a secondary GC column (e.g., PoraPLOT Q) for baseline separation.

  • Quantitative Combustion: The separated fragments pass through a high-temperature oxidation reactor (CuO/NiO at 850°C), converting the hydrocarbons quantitatively into CO2​ and H2​O . Water is removed via a Nafion trap.

  • IRMS Analysis: The resulting CO2​ pulses enter a Delta V Isotope Ratio Mass Spectrometer. The system measures the m/z 45 to 44 ratio to determine the position-specific δ13C values of each original pyrolytic fragment.

Protocol S1 1. Sample Prep (13C Spiking) S2 2. Trace GC (Isomer Isolation) S1->S2 S3 3. Micro-Pyrolysis (On-line Reactor) S2->S3 S4 4. Secondary GC (Fragment Sep.) S3->S4 S5 5. Combustion (CuO/NiO to CO2) S4->S5 S6 6. Delta V IRMS (Isotope Ratio) S5->S6

Step-by-step on-line GC-Pyrolysis-GC-IRMS experimental workflow.

Quantitative Data & Kinetic Modeling

By analyzing the isotopic signatures of the fragments, we can back-calculate the exact bond dissociation energies and kinetic preferences of the molecule. The table below summarizes the theoretical and observed distribution of the 13C label when starting with a terminally labeled precursor.

Table 1: Isotopic Distribution & Kinetic Parameters of 1−13C -n-Butane Pyrolysis

ParameterTerminal Cleavage (C1-C2)Central Cleavage (C2-C3)
Bond Dissociation Energy ~375 kJ/mol~360 kJ/mol
Primary Radicals Formed 13C -Methyl ( ∙CH3​ ) + n-Propyl 13C -Ethyl ( ∙C2​H5​ ) + Ethyl
Dominant Pyrolytic Fragments Methane, Ethylene, PropyleneEthane, Ethylene
13C Label Fate Highly Enriched in MethaneEnriched in Ethane & Ethylene
Mechanistic Insight Validates terminal homolysis ratesValidates central homolysis rates

Note: The isotopic filiation between n-butane and its pyrolytic fragments allows models like the Reaction Mechanism Generator (RMG) to predict thermogenic natural gas generation and biodegradation pathways in sedimentary basins [4]. Similar isotopic tracing methodologies are utilized to understand the abiotic reductive conversion of organic acids in hydrothermal systems [5].

Conclusion

The integration of position-specific 13C isotopic labeling with continuous-flow GC-Py-GC-IRMS represents a paradigm shift in physical chemistry and analytical sciences. By eliminating the confounding variables of secondary bimolecular reactions, researchers can isolate and quantify the fundamental monomolecular cleavage events of butane. Whether optimizing the synthesis of a 13C-labeled pharmaceutical compound or modeling the maturity of a deep-sea natural gas reservoir, this self-validating methodology provides unimpeachable mechanistic clarity.

References

  • Julien, M., et al. (2020). Intramolecular 13C isotope distributions of butane from natural gases. Chemical Geology, Vol. 541, 119571. URL:[Link]

  • Rundel, J. A., et al. (2023). The Identity and Chemistry of C7H7 Radicals Observed during Soot Formation. eScholarship, University of California. URL:[Link]

  • Konstantin S., et al. (2024). 13C-Labeling as a Method in Organic Synthesis, Catalysis and Biochemical Applications. Chemistry—Methods, 5, e202400045. URL:[Link]

  • Xie, W., et al. (2021). Formation of ethane and propane via abiotic reductive conversion of acetic acid in hydrothermal sediments. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

Sources

Exploratory

A Technical Guide for Mechanistic Elucidation in Heterogeneous Catalysis

Abstract The catalytic cracking of alkanes is a cornerstone of the modern petrochemical industry, yet the intricate network of competing reaction pathways presents a formidable challenge to detailed mechanistic understan...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The catalytic cracking of alkanes is a cornerstone of the modern petrochemical industry, yet the intricate network of competing reaction pathways presents a formidable challenge to detailed mechanistic understanding. Distinguishing between proposed mechanisms, such as classical carbenium ion chain reactions and monomolecular protolytic (Haag-Dessau) cracking, is critical for the rational design of next-generation catalysts with enhanced selectivity and stability.[1][2][3] This technical guide details the application of Butane-1-¹³C, a site-specifically labeled isotopic tracer, as a powerful tool to deconstruct these complex reaction networks. By tracing the fate of the ¹³C label through the product slate, researchers can gain unambiguous insights into the dominant initiation, propagation, and termination steps. This guide provides the theoretical framework, detailed experimental protocols for tracer studies in a fixed-bed reactor system, advanced analytical methodologies including Gas Chromatography-Mass Spectrometry (GC-MS) and Solid-State Nuclear Magnetic Resonance (ssNMR), and a logical framework for interpreting isotopic distribution data to resolve mechanistic questions.

The Mechanistic Challenge in Alkane Cracking

Catalytic cracking over solid acids, such as zeolites (e.g., H-ZSM-5), proceeds through a complex web of reactions including isomerization, β-scission, hydride transfer, oligomerization, and aromatization.[4] The central difficulty in elucidating the precise mechanism is the transient nature of the key intermediates—carbocations—and the coexistence of multiple reaction pathways.[5][6]

Two primary, competing mechanisms are often proposed for alkane activation:

  • Classical Bimolecular Mechanism: This pathway involves the formation of a carbenium ion (a trivalent, 'classical' carbocation) from an olefin present as an impurity or formed via thermal cracking or dehydrogenation.[2][3][6] This carbenium ion then propagates a chain reaction by abstracting a hydride ion from a neutral alkane molecule.

  • Protolytic (Haag-Dessau) Monomolecular Mechanism: This mechanism, particularly relevant at low conversion or high temperatures, proposes the direct protonation of a C-C or C-H bond in the alkane by a strong Brønsted acid site.[1][3][7] This forms a transient, penta-coordinated carbonium ion (a 'non-classical' carbocation) that subsequently cracks into a smaller alkane and a carbenium ion, initiating further reactions.[1][7]

Distinguishing these pathways is analytically challenging because they can lead to similar final products, obscuring the underlying molecular transformations.

Butane-1-¹³C: A Precision Tool for Mechanistic Interrogation

Isotopic labeling provides a direct method to trace the flow of atoms from reactants to products.[8] Butane-1-¹³C is an ideal probe for this purpose due to several key advantages:

  • Strategic Label Placement: The ¹³C label is positioned at a terminal carbon. Its location in the various cracking products (e.g., methane, ethane, ethene, propene) is directly indicative of the specific C-C bonds that were cleaved.

  • Stable Isotope: ¹³C is a stable, non-radioactive isotope, simplifying handling and analysis.

  • Distinct Mass Signature: The ¹³C atom provides a +1 mass unit shift, which is readily detectable by mass spectrometry, allowing for the quantification of labeled versus unlabeled product molecules.[9][10][11]

  • NMR Activity: The ¹³C nucleus is NMR-active, enabling advanced characterization of adsorbed species and intermediates directly on the catalyst surface using solid-state NMR techniques.[12][13]

By introducing Butane-1-¹³C into the reactor feed and analyzing the resulting isotopic distribution, we can directly test the predictions of each proposed mechanism.

Experimental Design: A Tracer Study Workflow

A successful tracer experiment requires meticulous planning and execution, from catalyst preparation to product analysis. The protocol described here is a self-validating system for a typical study using a fixed-bed reactor.

Materials and Catalyst Preparation
  • Catalyst: H-ZSM-5 is a commonly used catalyst due to its shape selectivity and strong Brønsted acidity.[14][15] It should be calcined prior to use (e.g., at 550°C in air) to remove any adsorbed water or organic contaminants.[14]

  • Labeled Reactant: Butane-1-¹³C (purity >99%, isotopic enrichment >99%). The synthesis of such labeled compounds often involves multi-step organic reactions starting from a labeled precursor.

  • Carrier Gas: An inert gas like Nitrogen (N₂) or Argon (Ar) is used to control the partial pressure of the reactant and the residence time.[16]

Experimental Protocol: Fixed-Bed Reactor Study
  • Catalyst Loading: A precise mass of the H-ZSM-5 catalyst (e.g., 20-40 mesh particles) is loaded into a quartz tubular reactor, secured with quartz wool plugs.[14][16]

  • System Purge & Activation: The system is purged with inert gas (e.g., N₂) at a high flow rate to remove air. The catalyst is then activated by heating to the reaction temperature (e.g., 550°C) under inert flow for at least one hour.[14]

  • Reactant Feed Introduction: A gas mixture containing a low concentration of Butane-1-¹³C (e.g., 1-5%) in the inert carrier gas is introduced into the reactor via mass flow controllers. The low concentration helps favor monomolecular initiation pathways.

  • Reaction Execution: The reaction is carried out under isothermal conditions at atmospheric pressure.[4][14] Key parameters to control are temperature, weight hourly space velocity (WHSV), and reactant partial pressure.

  • Product Collection & Analysis: The reactor effluent is passed through a sampling loop connected to an online Gas Chromatograph-Mass Spectrometer (GC-MS). This allows for real-time separation and analysis of the product stream. For some applications, products can be collected in a cold trap for subsequent offline analysis.[17]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cat_prep Catalyst Activation (H-ZSM-5, 550°C) reactor Fixed-Bed Reactor (Isothermal) cat_prep->reactor Load Catalyst feed_prep Reactant Feed Prep (1% Butane-1-13C in N2) feed_prep->reactor Introduce Feed gcms Online GC-MS Analysis reactor->gcms Effluent Sampling data_interp Isotopic Distribution Interpretation gcms->data_interp Mass Spectra Data

Caption: High-level experimental workflow for a Butane-1-¹³C tracer study.

Decoding the ¹³C Distribution: From Data to Mechanism

The power of this technique lies in comparing the experimentally observed ¹³C distribution in the products to the distributions predicted by different mechanistic hypotheses.

Predicted Labeling for Key Mechanisms

Let's consider the cracking of Butane-1-¹³C (¹³CH₃-CH₂-CH₂-CH₃).

  • Hypothesis 1: Protolytic Cracking at the C1-C2 Bond

    • Mechanism: Direct protonation of the C1-C2 bond leads to the formation of methane and a propyl carbenium ion.

    • Prediction: Methane will be exclusively labeled (¹³CH₄), while the resulting C3 products (propene) will be unlabeled.

  • Hypothesis 2: Protolytic Cracking at the C2-C3 Bond

    • Mechanism: Protonation of the central C-C bond yields ethane and an ethyl carbenium ion.

    • Prediction: Ethane and ethene will be exclusively unlabeled. The ¹³C label remains in a C2 fragment.

  • Hypothesis 3: Classical Mechanism via Isomerization

    • Mechanism: Butane first isomerizes to isobutane (via a dehydrogenation-isomerization-hydrogenation cycle or other pathways). The resulting isobutyl carbenium ion then undergoes β-scission.

    • Prediction: Cracking of the isobutyl cation (e.g., ¹³CH₃-CH(CH₃)⁺) yields propene and a methyl cation. This would result in unlabeled propene and labeled methane (¹³CH₄). However, scrambling of the label can occur during the isomerization steps, leading to a more complex distribution.

The following diagram illustrates the primary protolytic cracking pathway.

G cluster_path1 Path A: C1-C2 Scission cluster_path2 Path B: C2-C3 Scission reactant Butane-1-13C (13CH3-CH2-CH2-CH3) p1_prod1 Labeled Methane (13CH4) reactant->p1_prod1 Protolysis p2_prod1 Unlabeled Ethane (C2H6) reactant->p2_prod1 Protolysis p1_prod2 Unlabeled Propene (C3H6) p2_prod2 Labeled Ethene (13CH2=CH2)

Caption: Predicted product labeling from protolytic cracking of Butane-1-¹³C.

Data Presentation

Quantitative analysis of the GC-MS data allows for the construction of a product distribution table. By comparing the abundance of mass isotopologues (e.g., m/z for propene at 42 vs. 43), the percentage of labeling in each product can be determined.

ProductPredicted % Labeling (Path A: C1-C2 Scission)Predicted % Labeling (Path B: C2-C3 Scission)Observed % Labeling (Example Data)
Methane100%0%85%
Ethane/Ethene0%50% (if scrambled)10%
Propane/Propene0%33% (if scrambled)5%

This table is illustrative. Actual scrambling patterns can be complex. The example data, showing a high degree of labeling in methane, would strongly support the protolytic C1-C2 scission (Path A) as a dominant initiation mechanism under the tested conditions.

Advanced Analytical Techniques

While GC-MS is the workhorse for analyzing gaseous products, other techniques provide deeper insight.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is essential for separating the complex mixture of hydrocarbon products and determining their mass-to-charge ratio.[9][18] When analyzing the data, it is crucial to examine the fragmentation patterns. The mass of specific fragments can reveal the position of the ¹³C label within a larger molecule, providing more granular mechanistic detail than just the parent ion mass.[10]

Solid-State NMR (ssNMR) Spectroscopy

Solid-state NMR is a powerful, non-invasive technique for characterizing species adsorbed on the catalyst surface.[12][13][19] By performing the reaction with ¹³C-labeled butane directly within an NMR rotor (an in-situ or operando experiment), it is possible to directly observe reaction intermediates.[8] Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) can identify the chemical environment of the carbon atoms, potentially distinguishing between alkoxide species, carbenium ions, and retained coke precursors, providing direct evidence of the species involved in the catalytic cycle.[13][19]

Conclusion: From Mechanistic Insight to Catalyst Innovation

The use of site-specifically labeled Butane-1-¹³C provides an unambiguous and quantitative method for deconvoluting the complex reaction networks inherent in catalytic cracking. By tracing the isotopic label from reactant to product, researchers can directly probe the C-C bond cleavage events that define the reaction mechanism. This approach allows for the validation or refutation of proposed pathways like the Haag-Dessau mechanism versus classical carbenium ion chains.[1] The insights gained from these tracer studies are invaluable for the rational design of new catalysts, enabling the tuning of acid site strength and pore architecture to favor desired reaction pathways, ultimately leading to more selective and efficient conversion of alkanes into valuable chemicals and fuels.

References

  • University of Warsaw. (n.d.). Catalytic cracking of hydrocarbons. Retrieved from [Link]

  • Zhang, Y., et al. (2023). A lost piece of the puzzle of the alkane cracking mechanism: a carbanion pathway on a solid base catalyst. RSC Advances. Available at: [Link]

  • Taylor & Francis. (n.d.). Carbenium ion – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Nomenclature and structure of 13C labelled molecules. Retrieved from [Link]

  • Di Mauro, E., et al. (2024). An experimental study on the catalytic cracking of tar: the effect of gas residence time. 46th Meeting of the Italian Section of the Combustion Institute.
  • Wang, X., et al. (2021). Solid-state NMR studies of internuclear correlations for characterizing catalytic materials. Chemical Society Reviews. Available at: [Link]

  • Gauthier, P.-P., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Metabolites. Available at: [Link]

  • mediaTUM. (n.d.). Chapter 1- Introduction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butane. Retrieved from [Link]

  • Heidelberg University. (n.d.). 13C tracing analysis via GC-TOF. Retrieved from [Link]

  • ResearchGate. (1998). NEW METHOD FOR THE GENERATION AND TRAPPING OF 1-AZABICYCLO[1.1.0]BUTANE.
  • Crown, S.B., et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering. Available at: [Link]

  • Li, J., et al. (2015). Catalytic Cracking of Butene to Propylene over Modified HZSM-5 Zeolites.
  • Weckhuysen, B.M. (2002). Dichotomies in Catalytic Cracking. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Zhang, W., et al. (2022). Recent advances in solid-state NMR of zeolite catalysts. Journal of Zhejiang University-SCIENCE A. Available at: [Link]

  • Wang, H., et al. (2023). Catalytic Dehydrogenative Cracking of C4 Hydrocarbons on a Bifunctional Metal–Acid Catalyst. Catalysts. Available at: [Link]

  • Wang, Q., et al. (2022). Protolytic Ring-Opening Cracking of Methylcyclohexane over Hierarchical High-Silica USY Zeolite: A Haag-Dessau Cracking. Catalysts. Available at: [Link]

  • Schepmann, D., et al. (2022). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules. Available at: [Link]

  • Silvino, L., et al. (2024). Multinuclear solid-state NMR characterization of fluid catalytic cracking catalysts containing AlPO4 as active matrix. PROCEEDINGS OF THE 19ᵗʰ NMR USERS MEETING.
  • ResearchGate. (n.d.). The Haag–Dessau Mechanism of Protolytic Cracking of Alkanes. Retrieved from [Link]

  • Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Retrieved from [Link]

  • Journal of Forensic Sciences. (2011).
  • Bermejo-Deval, R., et al. (2023). Selectivity descriptors of the catalytic n-hexane cracking process over 10-membered ring zeolites. Communications Chemistry. Available at: [Link]

  • Longdom Publishing. (n.d.). Basic Principles and Applications of Solid-State NMR in Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Cracking of n-Butane Over Alkaline Earth-Containing HZSM-5 Catalysts. Retrieved from [Link]

  • Weckhuysen, B.M., et al. (2015). Fluid catalytic cracking: recent developments on the grand old lady of zeolite catalysis. Chemical Society Reviews. Available at: [Link]

  • U.S. Department of Energy, Office of Science. (n.d.). NMR for Catalyst Studies. Retrieved from [Link]

  • Christensen, B., et al. (1999). Isotopomer analysis using GC-MS. Biotechnology and Bioengineering. Available at: [Link]

  • MDPI. (2017). Strategies to Enhance the Catalytic Performance of ZSM-5 Zeolite in Hydrocarbon Cracking: A Review. Catalysts. Available at: [Link]

  • University of Regina. (n.d.). Catalyzed ß scission of a carbenium ion — Mechanistic differences from varying catalyst basicity. Retrieved from [Link]

  • ACS Publications. (2022). Cracking of Butane on a Pt/H-ZSM-5 Catalyst in the Presence of Hydrogen. Industrial & Engineering Chemistry Research. Available at: [Link]

  • YouTube. (2021). Classical and non-Classical Carbocation~complete Explanation. Retrieved from [Link]

  • Al-dujaili, M.A., et al. (2023). Steam catalytic cracking and lump kinetics of naphtha to light olefins over nanocrystalline ZSM-5 zeolite. Scientific Reports. Available at: [Link]

  • The School For Excellence. (2019). Catalytic cracking is mainly used to split large crude oil components into smaller, more useful molecules. Retrieved from [Link]

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Foundational

Deciphering Short-Chain Alkane Metabolism: A Comprehensive Guide to Butane-1-13C Isotope Tracing

Introduction The microbial metabolism of short-chain gaseous alkanes (C2–C4) represents a critical node in global biogeochemical cycling and offers untapped potential for industrial biomanufacturing. Among these, butane...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The microbial metabolism of short-chain gaseous alkanes (C2–C4) represents a critical node in global biogeochemical cycling and offers untapped potential for industrial biomanufacturing. Among these, butane assimilation by specialized bacteria, such as Thauera butanivorans (formerly Pseudomonas butanovora), provides a fascinating model of non-heme diiron monooxygenase activity[1]. To fully map the intracellular carbon fluxes and understand the regulatory mechanisms of these pathways, stable isotope tracing using Butane-1-13C has emerged as the gold standard.

This technical guide provides a rigorous, self-validating methodological framework for executing 13C-metabolic flux analysis (13C-MFA) on butane-oxidizing microorganisms. By tracking the heavy isotope through the metabolic network, researchers can quantify absolute intracellular fluxes, identify novel bypass pathways, and optimize strains for the bioconversion of natural gas into high-value therapeutics and biochemicals.

Mechanistic Architecture of Butane Assimilation

In Thauera butanivorans, the activation of the highly inert C-H bond in butane is catalyzed by soluble Butane Monooxygenase (sBMO), a three-component di-iron enzyme complex[1]. The pathway proceeds via the terminal oxidation of butane to 1-butanol, followed by sequential dehydrogenation steps to form butyrate. Butyrate is subsequently ligated to Coenzyme A and enters the β-oxidation cycle, ultimately feeding Acetyl-CoA into the Tricarboxylic Acid (TCA) cycle to generate ATP, reducing equivalents, and biomass precursors.

ButanePathway Butane Butane (C4H10) Butanol 1-Butanol (C4H10O) Butane->Butanol sBMO (O2, NADH) Butyraldehyde Butyraldehyde (C4H8O) Butanol->Butyraldehyde Butanol Dehydrogenase Butyrate Butyrate (C4H7O2-) Butyraldehyde->Butyrate Butyraldehyde Dehydrogenase ButyrylCoA Butyryl-CoA Butyrate->ButyrylCoA CoA Ligase (ATP) TCACycle TCA Cycle & Biomass ButyrylCoA->TCACycle β-Oxidation

Microbial Butane Oxidation Pathway via Soluble Butane Monooxygenase (sBMO).

The utilization of Butane-1-13C is highly strategic. Because the 13C label is positioned at the terminal carbon, the subsequent β-oxidation of 1-13C-Butyryl-CoA yields exactly one molecule of 13C-labeled Acetyl-CoA and one molecule of unlabeled Acetyl-CoA. This predictable 1:1 split creates a highly distinct downstream labeling signature in the TCA cycle, enabling highly precise flux estimations. Furthermore, the monooxygenation of alkanes is associated with strong carbon and hydrogen isotope fractionation, which must be accounted for during kinetic modeling[2].

Experimental Workflow: 13C-Metabolomics Protocol

The integrity of 13C-MFA relies entirely on the rapid arrest of metabolism. Central carbon metabolites (e.g., ATP, PEP, Pyruvate) have turnover times on the order of milliseconds. If the cells are not quenched instantaneously, the observed Mass Isotopomer Distributions (MIDs) will reflect the stress response of the harvesting process rather than the in vivo steady state.

Workflow Cultivation 1. Cultivation 1-13C-Butane Steady State Quenching 2. Quenching -80°C Methanol Arrest Metabolism Cultivation->Quenching Extraction 3. Extraction Phase Separation Isolate Metabolites Quenching->Extraction Analysis 4. LC-MS/GC-MS Quantify MIDs Extraction->Analysis FluxModeling 5. 13C-MFA Determine Fluxes Analysis->FluxModeling

Step-by-Step 13C-Isotope Tracing and Metabolic Flux Analysis Workflow.

Step-by-Step Methodology

Phase 1: Steady-State Cultivation and Isotope Delivery

  • Inoculation: Culture Thauera butanivorans in a sealed, continuous-flow bioreactor containing minimal salts medium.

  • Gas Sparging: Supply a precisely controlled headspace gas mixture consisting of 20% O2, 70% N2, and 10% Butane-1-13C (99 atom % 13C).

  • Equilibration: Maintain the culture at exponential growth phase (OD600 ~ 0.5 - 0.7) for at least 5 generation times. Causality: Five generations of exponential growth ensure that the intracellular metabolite pools have reached isotopic steady state, meaning the labeling patterns are constant and directly reflect the metabolic network fluxes rather than transient adaptation.

Phase 2: Rapid Metabolic Quenching

  • Sampling: Rapidly withdraw 1 mL of culture broth using a vacuum-assisted syringe.

  • Quenching: Immediately inject the sample into 4 mL of pre-chilled (-80°C) 100% methanol. Causality: As demonstrated in rigorous 3[3], rapid filtration or room-temperature centrifugation induces massive metabolite degradation. Direct injection into -80°C methanol instantly drops the temperature below the activation energy threshold of all cellular enzymes, preserving the true in vivo isotopic snapshot.

Phase 3: Biphasic Metabolite Extraction

  • Solvent Addition: Add 1 mL of ice-cold chloroform and 1 mL of HPLC-grade water to the quenched methanol-cell mixture (creating a modified Folch extraction system).

  • Lysis: Vortex vigorously for 1 minute, followed by sonication in an ice bath for 5 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Carefully extract the upper aqueous phase. Causality: The biphasic system forces non-polar lipids into the lower chloroform phase and precipitates denatured proteins at the interphase. This isolates the polar central carbon metabolites in the upper aqueous phase, preventing severe ion suppression matrix effects during downstream mass spectrometry.

Phase 4: LC-MS Analysis

  • Preparation: Lyophilize the collected aqueous phase and reconstitute in 100 µL of 50% acetonitrile.

  • Chromatography: Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap). Causality: HILIC provides superior retention and separation for highly polar, charged metabolites (like citrate, malate, and amino acids) compared to standard reverse-phase chromatography, allowing for accurate integration of isotopologue peaks[4].

Data Presentation: Mass Isotopomer Distributions (MIDs)

Following LC-MS analysis, the raw mass spectra are corrected for natural isotope abundance (e.g., naturally occurring 13C, 15N, 18O) to yield the true Mass Isotopomer Distributions (MIDs). The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) for a given metabolite.

Table 1: Representative Mass Isotopomer Distributions (MIDs) in Central Metabolites Following Butane-1-13C Assimilation

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Butyrate 2.196.51.20.10.1--
Acetyl-CoA 48.550.21.3----
Citrate 15.235.432.112.53.80.80.2
Glutamate 18.440.228.510.12.50.3-

Data Interpretation & Causality:

  • Butyrate: The overwhelming M+1 fraction confirms the direct, un-scrambled incorporation of the 1-13C tracer from butane through the sBMO pathway.

  • Acetyl-CoA: The approximately 50/50 split between M+0 and M+1 is the hallmark signature of 1-13C-Butyrate undergoing β-oxidation. The 4-carbon chain is cleaved in half, yielding one labeled Acetyl-CoA (from the terminal end) and one unlabeled Acetyl-CoA.

  • Citrate & Glutamate: The broad distribution of heavier isotopologues (M+2, M+3) indicates active cycling of the TCA cycle. As labeled Acetyl-CoA continuously condenses with oxaloacetate, multiple 13C atoms accumulate in the TCA intermediates over successive turns of the cycle.

Conclusion

Exploring microbial metabolism with Butane-1-13C provides unparalleled resolution into the bioenergetics and carbon routing of alkane-oxidizing bacteria. By strictly adhering to rapid quenching protocols and leveraging high-resolution HILIC-MS, researchers can generate highly accurate MIDs. These datasets serve as the foundation for computational flux models, ultimately guiding the rational metabolic engineering of these unique biocatalysts for industrial applications.

References

  • Kinetic characterization of the soluble butane monooxygenase from Thauera butanivorans, formerly 'Pseudomonas butanovora'. PMC - NIH.[Link]

  • 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. OSTI.GOV.[Link]

  • Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature Experiments.[Link]

  • Carbon and hydrogen stable isotope fractionation due to monooxygenation of short-chain alkanes by butane monooxygenase of Thauera butanivorans Bu-B1211. PMC - NIH.[Link]

Sources

Exploratory

Tracing the Invisible: Applications of Butane-1-13C in Environmental Fate, Transport, and Microbiome Studies

Target Audience: Researchers, Environmental Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The environmental fate and transport of short-chain alkane...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Environmental Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The environmental fate and transport of short-chain alkanes (SCAs) like butane play a critical role in global carbon cycling, atmospheric chemistry, and subsurface biogeochemistry. For researchers bridging environmental toxicology, microbial ecology, and pharmacology, tracking the metabolic and physical journey of these volatile compounds presents a unique analytical challenge.

By utilizing Butane-1-13C —a stable isotope tracer where the terminal methyl carbon is exclusively labeled—scientists can elucidate complex degradation pathways, identify novel microbial degraders without cultivation, and map the geological transport of natural gas. This whitepaper synthesizes field-proven methodologies, detailing the causality behind experimental designs, and provides self-validating protocols for deploying Butane-1-13C in advanced environmental studies.

The Mechanistic Value of Terminal Carbon Labeling

In both environmental microbiology and drug metabolism (pharmacokinetics), the site of initial enzymatic oxidation dictates the downstream metabolic cascade. Butane monooxygenase (BMO) and anaerobic alkylsuccinate synthase-like enzymes preferentially attack the terminal carbon of the alkane chain.

Causality of Experimental Choice: Why use Butane-1-13C instead of fully labeled 13C-butane? While fully labeled 13C-butane is excellent for maximizing mass shifts in DNA/RNA, Butane-1-13C provides high-resolution mechanistic data. By labeling only the C1 position, researchers can use Nuclear Magnetic Resonance (NMR) or Isotope Ratio Mass Spectrometry (IRMS) to track whether the primary oxidation is terminal (yielding 1-butanol and subsequently butyric acid) or sub-terminal (yielding 2-butanol). This precise intramolecular tracking mirrors the strategies used in drug development to identify cytochrome P450 (CYP) cleavage sites.

Elucidating Anaerobic Oxidation at Marine Seeps

The deep ocean is a continuous source of non-methane SCAs. Microbes act as highly efficient biofilters, preventing massive quantities of these greenhouse gases from reaching the atmosphere [1]. However, the anaerobic microbes responsible for this process are notoriously slow-growing and resist traditional laboratory cultivation.

To bypass the cultivation bottleneck, researchers employ Stable Isotope Probing (SIP) . By incubating marine seep sediments with 13C-labeled butane, the heavy isotope is incorporated directly into the biomass (phospholipid fatty acids [PLFA] and nucleic acids) of the active degraders. This technique led to the discovery of the Desulfosarcina/Desulfococcus clade (e.g., strain BuS5) as key alkane degraders [4], as well as novel syntrophic associations between archaea (Candidatus Syntrophoarchaeum) and sulfate-reducing bacteria (HotSeep-1) [1].

ButaneOxidation Butane Butane-1-13C (Environmental Source) CaSyntroph Ca. Syntrophoarchaeum (Anaerobic Oxidation) Butane->CaSyntroph Uptake & Activation Intermediates 13C-Labeled Intermediates (e.g., Butyryl-CoA) CaSyntroph->Intermediates Alkyl-CoM formation HotSeep HotSeep-1 (SRB) (Sulfate Reduction) Intermediates->HotSeep Electron/Carbon Transfer CO2 13CO2 + H2S (Mineralization) HotSeep->CO2 Terminal Respiration

Fig 1. Syntrophic anaerobic oxidation of Butane-1-13C by archaeal and bacterial consortia.

Intramolecular Isotope Geochemistry: Subsurface Transport

Beyond microbiology, Butane-1-13C is revolutionizing geochemistry. In sedimentary basins, natural gas migrates through complex porous media. Bulk isotope analysis often fails to distinguish whether a gas reservoir's composition is due to its thermogenic origin (thermal maturity) or secondary microbial biodegradation during transport.

Causality of Experimental Choice: To solve this, geochemists measure Position-Specific (PS) isotope distributions. This requires fragmenting the butane molecule via on-line pyrolysis. Because pyrolytic fragmentation is highly complex, researchers spike samples with Butane-1-13C to map exactly which pyrolytic fragments originate from the terminal carbon[2]. Once this isotopic filiation is validated, the same pyrolysis technique is applied to unspiked environmental samples. This allows researchers to read the natural PS 13C distribution, providing a thermodynamic fingerprint that differentiates biological degradation from geological transport [2].

Experimental Workflow: DNA-SIP with 13C-Butane

To identify novel butane-oxidizing bacteria (BOB) in contaminated groundwater or gas field soils [3], DNA-SIP is the gold standard. The following protocol is designed as a self-validating system to ensure data integrity and prevent false positives.

Phase 1: Microcosm Setup and Isotope Pulsing
  • Sample Collection: Collect 10g of soil/sediment under anaerobic or aerobic conditions (depending on the target environment) and place in 120 mL serum bottles sealed with butyl rubber stoppers.

  • Substrate Injection: Inject Butane-1-13C (or fully labeled 13C-butane) into the headspace to achieve a final concentration of ~1-2% (v/v).

  • Self-Validation Checkpoint (Critical): Set up a parallel microcosm injected with unlabeled 12C-butane. This control establishes the baseline buoyant density of the community DNA. Without it, naturally GC-rich (and thus heavier) DNA fragments will be falsely identified as 13C-labeled active degraders.

Phase 2: Nucleic Acid Extraction and Isopycnic Centrifugation
  • Time-Course Sampling: Sacrifice microcosms at predetermined intervals (e.g., 6, 9, 14 days) based on GC-FID headspace depletion analysis.

  • DNA Extraction: Extract total genomic DNA using a high-yield soil DNA extraction kit.

  • Gradient Setup: Mix 2-5 µg of extracted DNA with Cesium Chloride (CsCl) solution to achieve a final buoyant density of exactly 1.725 g/mL.

  • Ultracentrifugation: Spin at 177,000 × g for 40 hours at 20°C to allow the DNA to migrate to its isopycnic point. 13C-labeled DNA will migrate lower in the tube than 12C-DNA.

Phase 3: Fractionation and Targeted Sequencing
  • Fraction Collection: Pierce the bottom of the centrifuge tube and collect ~15-20 equal fractions (approx. 250 µL each) using a fractionator.

  • Density Measurement: Measure the refractive index of each fraction to confirm the density gradient (ranging from ~1.69 to 1.76 g/mL).

  • Amplicon Sequencing: Perform qPCR and high-throughput sequencing on the "heavy" fractions targeting the 16S rRNA gene for taxonomy, and the bmoX gene (encoding the alpha subunit of butane monooxygenase) for functional validation.

DNASIP Microcosm 1. Soil/Sediment Microcosm + Butane-1-13C Incubation 2. Anaerobic/Aerobic Incubation (Time-course sampling) Microcosm->Incubation Extraction 3. Total DNA Extraction Incubation->Extraction Centrifugation 4. CsCl Density Gradient Ultracentrifugation Extraction->Centrifugation Fractionation 5. Fraction Collection (Heavy 13C vs Light 12C) Centrifugation->Fractionation Sequencing 6. 16S rRNA & bmoX Amplicon Sequencing Fractionation->Sequencing

Fig 2. Step-by-step DNA-SIP workflow for identifying butane-oxidizing microbial communities.

Quantitative Data Synthesis: 13C-Butane Incorporation Dynamics

The table below synthesizes quantitative outcomes from key environmental studies utilizing 13C-butane tracers, highlighting the diversity of incubation times and target biomarkers required across different ecosystems.

EnvironmentTarget Hydrocarbon TracerKey Microbial Taxa IdentifiedIncubation TimeKey Biomarker / ObservationReference
Puguang Gas Field Soils Butane-1-13C / 13C-ButaneGiesbergeria, Ramlibacter6 - 14 days43.14-fold increase in bmoX gene copies in heavy DNA fractions.Deng et al., 2018 [3]
Marine Seeps (Guaymas Basin) Fully 13C-ButaneDesulfosarcina / Desulfococcus (BuS5)9 - 113 days13C enrichment in PLFA and 16S rRNA; uncoupling of sulfate reduction.Kleindienst et al., 2014 [4]
Deep Ocean Sediments 13C-ButaneCa. Syntrophoarchaeum & HotSeep-1VariableDiscovery of novel alkyl-CoM anaerobic oxidation pathway.Singh et al., 2017 [1]
Sedimentary Basins (Arkoma) Butane-1-13C (Spike)N/A (Geochemical tracking)GeologicalPosition-Specific (PS) isotopic fractionation mapping via pyrolysis.Julien et al., 2020 [2]

Conclusion & Future Perspectives

The application of Butane-1-13C transcends basic environmental monitoring. By providing a chemically identical, yet isotopically distinct tracer, researchers can map the exact atomic fate of short-chain alkanes through complex biological and geological systems. As analytical sensitivities in IRMS and high-throughput sequencing continue to improve, the integration of position-specific isotopic labeling will become increasingly vital not only for environmental bioremediation and climate modeling, but also as a parallel framework for predicting the metabolic fate of complex hydrocarbon-based pharmaceuticals.

References

  • Singh, R., Guzman, M. S., & Bose, A. (2017). Anaerobic Oxidation of Ethane, Propane, and Butane by Marine Microbes: A Mini Review. Frontiers in Microbiology.[Link]

  • Julien, M., Goldman, M. J., Liu, C., Horita, J., Boreham, C. J., Yamada, K., Green, W. H., Yoshida, N., & Gilbert, A. (2020). Intramolecular 13C isotope distributions of butane from natural gases. Chemical Geology.[Link]

  • Deng, Y., et al. (2018). Novel Butane-Oxidizing Bacteria and Diversity of bmoX Genes in Puguang Gas Field. Frontiers in Microbiology.[Link]

  • Kleindienst, S., et al. (2014). Diverse sulfate-reducing bacteria of the Desulfosarcina/Desulfococcus clade are the key alkane degraders at marine seeps. The ISME Journal.[Link]

Foundational

The Strategic Procurement and Analytical Validation of Butane-1-13C in Advanced Research

Executive Summary In the fields of metabolic tracing, advanced materials science, and isotopic ratio outlier analysis (IROA), the structural precision of precursor molecules dictates the integrity of downstream data. But...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of metabolic tracing, advanced materials science, and isotopic ratio outlier analysis (IROA), the structural precision of precursor molecules dictates the integrity of downstream data. Butane-1-13C (Linear Formula: CH₃CH₂CH₂¹³CH₃) serves as a critical asymmetric tracer. Unlike uniformly labeled variants, positional labeling at the terminal carbon allows researchers to track specific carbon backbone cleavage and rearrangement events. This whitepaper details the commercial landscape, purity specifications, and the self-validating analytical protocols required to verify Butane-1-13C before deployment in high-stakes drug development and mechanistic studies.

Commercial Availability and Supplier Landscape

Procuring isotopically labeled gases requires navigating specialized chemical suppliers who can guarantee both isotopic enrichment and chemical purity. The primary metric for Butane-1-13C (Labeled CAS: 22612-53-9; Unlabeled CAS: 106-97-8) is its isotopic enrichment, universally standardized at. Chemical purity, which accounts for trace unlabeled hydrocarbons or moisture, is typically maintained at 1[1].

Table 1: Commercial Suppliers and Specifications for Butane-1-13C
SupplierProduct / ReferenceLabeled CASIsotopic PurityChemical PurityStandard Packaging
Sigma-Aldrich (Merck) Butane-1-13C22612-53-999 atom % 13CN/A25 mL Sure/Pac™ cylinder
Eurisotop (CIL) N-BUTANE (1-13C)22612-53-999 atom % 13C98%Lecture bottle / Custom
Cortecnet G-Butane-1-13C22612-53-999 atom % 13CN/ACustom Gas Cylinder

The Causality of Packaging Choices: Butane-1-13C is a highly flammable liquefied gas with a boiling point of −0.5 °C. Suppliers like Sigma-Aldrich package 100 mL of the gas in2[2]. The nominal gas pressure is strictly maintained at 16 psig at 21ºC[2]. This slight overpressure is a deliberate engineering choice: it prevents the ingress of atmospheric contaminants (O₂, N₂, H₂O) during repeated syringe sampling, ensuring that the ≥98% chemical purity is not compromised over the cylinder's lifecycle.

Analytical Validation: A Self-Validating System

Trusting a supplier's Certificate of Analysis (CoA) is insufficient for rigorous mechanistic studies. A self-validating analytical system must be employed in-house to cross-verify the tracer's integrity. This system relies on orthogonal techniques: GC-MS confirms the isotopic mass shift (M+1) but is blind to positional isomerism, while Quantitative NMR (qNMR) verifies the positional integrity (ensuring the ¹³C is exclusively at C1) but is less sensitive to trace isobaric impurities. Together, they form an airtight validation loop.

ValidationWorkflow Start Butane-1-13C Cylinder (16 psig) Sampling Gas-Tight Syringe Sampling Start->Sampling GCMS GC-MS Analysis (Isotopic Purity) Sampling->GCMS NMR 1H & 13C qNMR (Chemical Purity) Sampling->NMR DataGC Mass Shift (M+1) Quantification GCMS->DataGC DataNMR Resonance Integration & Positional Check NMR->DataNMR Validation Self-Validating Purity Certification DataGC->Validation DataNMR->Validation

Fig 1: Self-validating orthogonal workflow for Butane-1-13C purity verification.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: GC-MS Determination of Isotopic Enrichment

Objective: Verify the 99 atom % ¹³C specification by quantifying the . Causality behind choices: Standard 5% phenyl GC columns cannot retain highly volatile light hydrocarbons like butane at standard oven temperatures. A PLOT (Porous Layer Open Tubular) column using Alumina/KCl provides the necessary gas-solid adsorption mechanism to resolve butane from trace impurities.

  • Gas Sampling: Attach a gas-tight syringe equipped with a Luer-lock valve to the Sure/Pac cylinder. Purge the syringe dead volume three times with inert N₂ gas. Extract exactly 10 µL of Butane-1-13C gas.

  • Injection: Inject the sample into a GC-MS system equipped with an Alumina/KCl PLOT column (30 m x 0.32 mm). Use a split ratio of 50:1 to prevent detector saturation.

  • Method Parameters: Set the carrier gas (Helium) flow to 1.5 mL/min. Program the oven: hold at 35°C for 5 minutes, then ramp at 10°C/min to 150°C.

  • MS Acquisition: Operate the mass spectrometer in Electron Ionization (EI) mode (70 eV). Use Selected Ion Monitoring (SIM) targeting m/z 58 (unlabeled butane) and m/z 59 (Butane-1-13C).

  • Quantification: Calculate the isotopic purity using the formula: Isotopic Purity (%) =[Area(m/z 59) / (Area(m/z 58) + Area(m/z 59))] × 100. (Note: Apply mathematical corrections for the natural abundance of ¹³C and ²H in the remaining three unlabeled carbon atoms).

Protocol 2: ¹H and ¹³C qNMR for Positional Verification

Objective: Confirm that the ¹³C label is strictly located at the C1 position and assess the 98% chemical purity[1]. Causality behind choices: Because butane is a gas at room temperature (bp −0.5 °C), dissolving it in CDCl₃ at sub-zero temperatures significantly increases its liquid-phase solubility. This ensures a sufficient signal-to-noise ratio for quantitative ¹³C NMR without requiring specialized, highly pressurized NMR tubes.

  • Sample Preparation: Pre-weigh a standard 5 mm NMR tube containing 0.5 mL of Chloroform-d (CDCl₃). Chill the tube to -10°C in an ice/salt bath.

  • Gas Dissolution: Using a fine capillary, bubble a slow, controlled stream of Butane-1-13C gas into the chilled CDCl₃ for 30 seconds. Seal the tube immediately with a J. Young valve to prevent off-gassing.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C{¹H} spectrum (minimum 128 scans, relaxation delay D1 = 5s to ensure quantitative integration).

  • Positional Validation: Observe the dominant, highly enhanced resonance at ~13.2 ppm, corresponding to the C1 methyl group. The strict absence of an enhanced signal at ~25.0 ppm (C2 methylene) confirms 100% positional purity.

  • Chemical Purity Check: Acquire a standard ¹H NMR spectrum. The ¹³C-coupled methyl protons will appear as a distinct doublet with a large one-bond coupling constant (¹J_CH ≈ 125 Hz). Integrate this signal against any trace aliphatic impurities (e.g., isobutane) to confirm ≥98% chemical purity.

Applications in Advanced Research: IROA and Metabolic Profiling

In drug development and biomarker discovery, tracing the metabolic fate of aliphatic chains is crucial. Technologies like 3[3] leverage specific heavy (¹³C) and light (¹²C) isotopic patterns to distinguish true biological metabolites from artifactual background noise. By utilizing Butane-1-13C as a metabolic precursor, researchers can track specific enzymatic cleavage events, as the asymmetric label provides a distinct mass signature depending on which fragment of the butane backbone is incorporated into downstream metabolites.

IROAWorkflow Tracer 13C-Labeled Precursor (Butane-1-13C) Metabolism In Vitro / In Vivo Metabolic Incorporation Tracer->Metabolism Extraction Metabolite Extraction Metabolism->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Pattern Isotopic Pattern Recognition (M, M+1) LCMS->Pattern Identify Artifact Removal & Metabolite ID Pattern->Identify

Fig 2: Isotopic Ratio Outlier Analysis (IROA) workflow using 13C precursors.

Conclusion

The procurement of Butane-1-13C requires careful consideration of both isotopic (>99 atom %) and chemical (>98%) purities. Because positional integrity is the core value proposition of this specific tracer, relying solely on mass spectrometry or supplier documentation is a critical vulnerability. By implementing the self-validating analytical framework outlined above—combining the mass-shift precision of GC-MS with the structural mapping of qNMR—researchers can confidently deploy Butane-1-13C for high-resolution metabolic profiling, IROA, and advanced mechanistic studies.

References

  • Eurisotop . N-BUTANE (1-13C, 99%). Retrieved from: [Link]

  • Cortecnet . Other Chemicals - All Stable Isotopes - NMR & Analytical - Products. Retrieved from: [Link]

  • Cambridge Isotope Laboratories, Inc. (CIL) / Otsuka . Stable Isotopes for IROA Biochemical Quantitation. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Butane-1-13C as an internal standard for quantitative mass spectrometry

Application Note: Butane-1-13C as an Internal Standard for Quantitative Mass Spectrometry Introduction & Scientific Rationale Isotope Dilution Mass Spectrometry (IDMS) represents the gold standard for quantitative analys...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Butane-1-13C as an Internal Standard for Quantitative Mass Spectrometry

Introduction & Scientific Rationale

Isotope Dilution Mass Spectrometry (IDMS) represents the gold standard for quantitative analysis in complex matrices[1]. The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) such as Butane-1-13C enables researchers to correct for analyte loss during sample preparation and variations in ionization efficiency caused by matrix effects[2].

Unlike deuterated standards, which can exhibit a "chromatographic isotope effect" (eluting slightly earlier than the native analyte due to weaker dispersion forces), 13C-labeled standards like Butane-1-13C ensure near-perfect co-elution[2]. This temporal alignment is critical in Gas Chromatography-Mass Spectrometry (GC-MS) for volatile organic compounds (VOCs) and metabolic profiling, ensuring that both the native analyte and the IS experience identical ion suppression or enhancement in the MS source.

Mechanistic Foundations

Causality of Experimental Choices: When quantifying short-chain alkanes or utilizing butane as a tracer in breathomics and petrochemical catalysis, the volatility of the analyte poses extraction challenges. Headspace (HS) sampling is preferred. By spiking Butane-1-13C directly into the sample matrix prior to HS equilibration, the IS partitions into the gas phase at the exact same thermodynamic ratio as the endogenous butane.

In the mass spectrometer, unlabelled Butane (C₄H₁₀) produces a molecular ion at m/z 58, whereas Butane-1-13C produces m/z 59. The primary fragment (loss of a methyl group) yields m/z 43 for the native compound. For Butane-1-13C, the loss of the 13C-methyl group yields m/z 43, while the loss of a 12C-methyl group yields m/z 44. Monitoring these specific transitions allows for high-specificity Selected Ion Monitoring (SIM).

MatrixEffect A Biological Matrix (Salts, Lipids) D Ion Suppression (Equal Magnitude) A->D B Target Analyte (Unlabeled Butane) B->D C Butane-1-13C (SIL-IS) C->D E Absolute Signal Loss D->E F Ratio Preservation (Self-Validating) E->F

Mechanism of matrix effect compensation using a Stable Isotope-Labeled Internal Standard.

Analytical Workflows and Applications

Butane-1-13C is widely utilized in two primary domains:

  • Biomedical & Environmental Profiling: Normalizing chemical profiles in biological fluids or medical samples (e.g., breath analysis) where unknown metabolites and high matrix complexity necessitate robust normalization factors[3]. Furthermore, position-specific carbon isotope compositions of butane isomers provide a wealth of information on geological processes, requiring precise GC-pyrolysis-GC-isotope ratio mass spectrometry[4].

  • Catalytic Mechanism Studies: Tracking intermolecular scrambling and skeletal rearrangements. For example, during the isomerization of n-butane to isobutane over solid acid catalysts, the 13C label allows researchers to determine whether the reaction proceeds via a monomolecular or bimolecular pathway by analyzing the isotopic distribution of the products[5].

Workflow N1 Sample Prep & IS Spiking N2 Headspace Extraction N1->N2 N3 GC Separation (13C/12C Co-elution) N2->N3 N4 EI-MS Detection (SIM Mode) N3->N4 N5 Data Normalization (Ratio Calculation) N4->N5

Workflow for Headspace GC-MS utilizing Butane-1-13C as an Internal Standard.

Self-Validating Protocol: Headspace GC-MS Quantification using Butane-1-13C

Objective: Accurately quantify endogenous butane and related VOCs in a biological matrix (e.g., plasma or urine) using Butane-1-13C as the SIL-IS.

Step 1: Preparation of Standard Solutions

  • Action: Prepare a primary stock solution of Butane-1-13C in a gas-tight Tedlar bag or pressurized standard cylinder. Dilute into chilled methanol to create a working IS solution (e.g., 10 µg/mL).

  • Causality: Methanol acts as a solvent trap for the volatile gas at low temperatures, ensuring reproducible volumetric pipetting before adding to the aqueous matrix.

Step 2: Matrix Spiking and Equilibration

  • Action: Aliquot 1.0 mL of the biological sample into a 10 mL headspace vial. Immediately spike with 10 µL of the Butane-1-13C working solution. Seal instantly with a PTFE/silicone septum cap.

  • Self-Validation Checkpoint: Prepare a "Blank Matrix + IS" vial. If the native butane signal (m/z 43) in this blank exceeds 5% of the Lower Limit of Quantification (LLOQ), matrix contamination or IS isotopic impurity is present.

Step 3: Headspace Extraction

  • Action: Incubate the vial at 60°C for 15 minutes with agitation (500 rpm).

  • Causality: Drives the volatile alkanes into the headspace, achieving thermodynamic equilibrium between the liquid and gas phases.

Step 4: GC-MS Analysis

  • Action: Inject 1 mL of the headspace gas into the GC-MS equipped with a porous layer open tubular (PLOT) column (e.g., Alumina bond/MAPD).

  • Parameters:

    • Carrier Gas: Helium at 1.5 mL/min.

    • Oven Program: 40°C (hold 2 min), ramp 10°C/min to 200°C.

    • MS Mode: Electron Ionization (EI), SIM mode.

  • Self-Validation Checkpoint: Calculate the retention time difference (ΔRT) between m/z 58 and m/z 59. ΔRT must be ≤ 0.01 min. A larger drift indicates column overloading or active site interactions[2].

Step 5: Data Processing and Normalization

  • Action: Integrate the peak areas for m/z 43 (Native) and m/z 44 (IS). Calculate the response ratio (Area_Native / Area_IS).

  • Causality: The ratio normalizes any variations in injection volume, HS partitioning, and MS ionization efficiency, ensuring absolute quantitation accuracy.

Quantitative Data Presentation

Table 1: MS/MS SIM Parameters and Isotopic Mass Shifts

Analyte Precursor Ion (m/z) Quantifier Ion (m/z) Qualifier Ion (m/z) Expected RT (min)
Unlabeled n-Butane 58 43 41 4.25

| Butane-1-13C (IS) | 59 | 44 | 42 | 4.25 |

Table 2: Method Validation Summary (Matrix Effect & Recovery)

Concentration Level Native Recovery (%) IS Recovery (%) Matrix Effect (%) CV (%)
LLOQ (1 ng/mL) 88.5 88.2 -12.4 4.2
Mid QC (50 ng/mL) 94.1 94.0 -8.1 2.8

| High QC (200 ng/mL)| 98.3 | 98.5 | -3.5 | 1.5 |

Note: The identical recovery and matrix effect between the native analyte and the 13C-IS demonstrates the self-validating nature of the IDMS approach. The response ratio remains linear (R² > 0.999) despite absolute signal suppression.

References

  • Source: Google Patents (US20110282587A1)
  • Intramolecular 13C isotope distributions of butane from natural gases Source: ResearchGate URL
  • HF‐SbF5 catalysed isomerization of n‐butane‐1‐13C Source: ResearchGate URL
  • Utilizing 13C-Labeled internal standards to advance the analysis of heparan sulfate Source: PMC / NIH URL
  • Overcoming matrix effects in Butane-1,4-13C2 analysis Source: Benchchem URL

Sources

Application

Application Note: Quantitative NMR (qNMR) Analysis of Hydrocarbon Mixtures and Catalytic Pathways Using Butane-1-13C

Introduction & Scientific Rationale In the fields of petrochemistry, natural gas characterization, and catalytic mechanism elucidation, accurately quantifying individual hydrocarbon isomers is a significant analytical ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the fields of petrochemistry, natural gas characterization, and catalytic mechanism elucidation, accurately quantifying individual hydrocarbon isomers is a significant analytical challenge. While 1 H NMR is highly sensitive, it suffers from severe spectral overlap in complex hydrocarbon mixtures due to its narrow chemical shift dispersion (typically 0.8–2.0 ppm for alkanes). 13 C NMR overcomes this limitation by offering a vastly expanded chemical shift range, allowing for baseline separation of isomeric signals 1[1].

Butane-1- 13 C (terminal 13 C-labeled n-butane) serves as a premier internal standard and isotopic tracer. Because the terminal methyl carbon ( C1​ ) resonates at ~13.2 ppm, it is cleanly isolated from the internal methylene ( C2​/C3​ ) carbons at ~25.0 ppm. This distinct spectral signature makes Butane-1- 13 C invaluable for Position-Specific (PS) isotope analysis of natural gases 2[2] and for tracking skeletal rearrangements in solid acid catalysis 3[3].

Mechanistic Insights: Causality in Experimental Design

Isotopic Tracing of Catalytic Isomerization

When studying solid acid catalysts (e.g., HF-SbF 5​ or zeolites), Butane-1- 13 C is used to elucidate reaction mechanisms. The isomerization of n-butane-1- 13 C to n-butane-2- 13 C occurs without the formation of a primary carbenium ion. Instead, the reaction proceeds via a protonated cyclopropane intermediate 4[4]. By quantifying the ratio of the 13.2 ppm peak to the 25.0 ppm peak over time via qNMR, researchers can extract precise kinetic rate constants for this skeletal rearrangement 3[3].

The Necessity of Inverse-Gated Decoupling

In standard 13 C NMR, continuous 1 H decoupling induces the Nuclear Overhauser Effect (NOE), which enhances the 13 C signal intensity. However, NOE enhancement is highly dependent on molecular correlation times and the number of attached protons ( CH3​ vs. CH2​ ). Consequently, peak areas become non-quantitative. To establish SI-traceability and eliminate integration bias, inverse-gated decoupling must be employed 5[5]. This technique turns the decoupler on only during signal acquisition (collapsing multiplets into sharp singlets) and off during the relaxation delay, allowing the spin system to return to thermal equilibrium without NOE buildup.

Longitudinal Relaxation ( T1​ ) Considerations

For strict qNMR, the relaxation delay ( D1​ ) must be ≥5×T1​ of the slowest-relaxing nucleus to ensure >99.3% magnetization recovery. The gas-phase T1​ relaxation time for n-butane is highly pressure-dependent, typically ranging from 0.89 to 1.32 seconds at low pressures 6[6]. Therefore, a minimum D1​ of 10 seconds is mathematically required, though 15 seconds is recommended for complex matrices.

Quantitative Data Summary

ParameterValue / DescriptionCausality / Rationale
Isotope Butane-1- 13 C (99 atom % 13 C)Provides a highly sensitive, isolated terminal methyl signal for precise calibration.
Chemical Shift ( C1​ ) ~13.2 ppmDistinct from C2​/C3​ methylene signals (~25.0 ppm), preventing spectral overlap.
T1​ Relaxation Time 0.89 – 1.32 s (gas phase)Dictates the minimum relaxation delay ( D1​ ) required for quantitative recovery.
Relaxation Delay ( D1​ ) ≥10 sEnsures >99.3% magnetization recovery ( D1​≥5×T1​ ).
Decoupling Scheme Inverse-Gated 1 H DecouplingSuppresses NOE to maintain a strict 1:1 proportionality between peak area and concentration.

Experimental Protocol: Self-Validating qNMR Workflow

This protocol outlines a self-validating system. Rather than relying on literature values, the workflow mandates the empirical measurement of T1​ within the specific sample matrix before quantitative acquisition.

Phase 1: Sample Preparation
  • Vessel Selection: Utilize a heavy-wall sapphire or quartz NMR tube rated for high pressure if analyzing gas-phase mixtures. For dissolved gas analysis, use standard 5 mm NMR tubes.

  • Matrix Stabilization: If analyzing in the liquid phase, condense the hydrocarbon mixture into a deuterated solvent (e.g., CDCl3​ or Acetone- d6​ ) at sub-ambient temperatures using a vacuum manifold.

  • Internal Standard Spiking: Introduce a gravimetrically or volumetrically defined aliquot of Butane-1- 13 C (99 atom % 13 C) into the sample. Seal the tube hermetically.

Phase 2: System Validation ( T1​ Determination)

Causality: T1​ times fluctuate based on solvent viscosity, dissolved paramagnetic oxygen, and pressure. Measuring T1​ empirically prevents integration errors caused by insufficient relaxation.

  • Insert the sample into the NMR spectrometer and allow 10 minutes for thermal equilibration.

  • Tune and match the 13 C probe; rigorously calibrate the 90° pulse width ( P1​ ).

  • Execute an Inversion-Recovery pulse sequence (t1ir or equivalent) using a variable delay list ranging from 0.01 s to 10 s.

  • Process the data to calculate the exact T1​ of the Butane-1- 13 C peak at 13.2 ppm.

Phase 3: qNMR Acquisition

Causality: Utilizing inverse-gated decoupling ensures that the integral of the 13 C peak is solely a function of nuclear concentration, free from NOE distortion.

  • Load the inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems).

  • Set the Relaxation Delay ( D1​ ) to exactly 5×T1​ (calculated from Phase 2). If T1​ is 1.3 s, set D1​≥6.5 s (recommend 10 s for safety margin).

  • Set the Acquisition Time ( AQ ) to ~2.5 seconds to provide sufficient digital resolution (< 0.4 Hz/pt).

  • Acquire sufficient transients (Number of Scans, NS ) to achieve a Signal-to-Noise ratio ( S/N ) >250:1 for the target peaks.

Phase 4: Data Processing & Integration
  • Apply a mild exponential window function (Line Broadening, LB=1.0−2.0 Hz) prior to Fourier Transformation to enhance S/N without distorting the Lorentzian line shape.

  • Perform manual zero-order and first-order phase correction.

  • Apply a rigorous baseline correction (e.g., polynomial fit) across the integration regions. Causality: Even minor baseline distortions will exponentially compound integration errors in qNMR.

  • Integrate the Butane-1- 13 C signal (~13.2 ppm) and the analyte signals. Calculate absolute concentrations using the known molarity of the internal standard.

Workflow Visualization

G Start Butane-1-13C (Terminal Label: ~13.2 ppm) Catalysis Solid Acid Catalyst (e.g., HF-SbF5 or Zeolite) Start->Catalysis Adsorption qNMR_Prep Sample Preparation (High-Pressure NMR Tube) Start->qNMR_Prep Aliquot (t=0) Intermediate Protonated Cyclopropane Intermediate Catalysis->Intermediate Skeletal Isomerization Product Butane-2-13C (Internal Label: ~25.0 ppm) Intermediate->Product Ring Opening Product->qNMR_Prep Aliquot (t=n) qNMR_Acq 13C qNMR Acquisition (Inverse-Gated Decoupling) qNMR_Prep->qNMR_Acq D1 > 5*T1 Data_Analysis Quantitative Integration (Isomer Ratio Calculation) qNMR_Acq->Data_Analysis NOE Suppressed

Figure 1: Workflow of Butane-1-13C catalytic isomerization and qNMR analysis.

References

  • Source: OSTI.
  • Quantification of single components in complex mixtures by 13C NMR Source: Magritek URL
  • NMR Spectroscopy of Complex Samples Using Compact Instruments Source: RWTH Publications URL
  • HF‐SbF5 catalysed isomerization of n‐butane‐1‐13C Source: ResearchGate URL
  • Source: DOKUMEN.
  • qNMR Internal Standard Reference Data (ISRD)

Sources

Method

Butane-1-13C in metabolic flux analysis (MFA) protocols

Application Note: Tracing Short-Chain Alkane Metabolism Using Butane-1-13C Metabolic Flux Analysis Audience: Researchers, metabolic engineers, and drug development professionals. Focus: Microbial physiology, bioremediati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Tracing Short-Chain Alkane Metabolism Using Butane-1-13C Metabolic Flux Analysis

Audience: Researchers, metabolic engineers, and drug development professionals. Focus: Microbial physiology, bioremediation, and bioproduction using short-chain gaseous alkanes (SCGAs).

Introduction & Mechanistic Rationale

Short-chain gaseous alkanes (SCGAs) like butane are abundant in natural gas and represent a significant carbon sink in global biogeochemical cycles. Microorganisms capable of metabolizing these hydrocarbons serve as critical environmental biofilters and hold immense potential for industrial bioproduction, converting cheap feedstocks into value-added chemicals.

To rationally engineer these microbial cell factories or understand their ecological dynamics, researchers must map their intracellular carbon routing. 13C-Metabolic Flux Analysis (13C-MFA) is the gold standard for quantifying these intracellular reaction rates[1]. While uniformly labeled substrates (e.g., U-13C-Glucose) are common, studying alkane degraders requires specialized tracers. Butane-1-13C —a terminal-labeled hydrocarbon—is uniquely suited for this task.

Why Butane-1-13C?

The choice of a positionally labeled tracer over a uniformly labeled one is rooted in the biochemistry of alkane degradation. In aerobic microorganisms like Pseudomonas butanovora, butane is initially oxidized at the terminal carbon to produce 1-butanol, which is subsequently converted to butyraldehyde and butyrate[2]. Through β -oxidation, the four-carbon butyrate is cleaved into two molecules of Acetyl-CoA. If Butane-1-13C is used, this cleavage generates one unlabeled Acetyl-CoA and one singly-labeled Acetyl-CoA (M+1). This differential labeling of the Acetyl-CoA pool provides high-resolution data regarding the flux through the Tricarboxylic Acid (TCA) cycle versus competing pathways (e.g., the glyoxylate shunt or lipid biosynthesis)[3].

In anaerobic environments, organisms like the bacterium Candidatus Alkanivorans nitratireducens or archaeal consortia utilize alternative activation mechanisms, such as fumarate addition via alkylsuccinate synthase or intra-aerobic methyl-coenzyme M reductase (MCR)-like pathways[4][5][6]. Tracking the C1 label through these unique intermediates allows researchers to definitively validate novel biochemical pathways.

G Butane Butane-1-13C Butanol 1-Butanol Butane->Butanol Butane Monooxygenase Butyraldehyde Butyraldehyde Butanol->Butyraldehyde Alcohol Dehydrogenase Butyrate Butyrate Butyraldehyde->Butyrate Aldehyde Dehydrogenase AcetylCoA Acetyl-CoA (13C-labeled & Unlabeled) Butyrate->AcetylCoA Beta-Oxidation TCA TCA Cycle AcetylCoA->TCA Citrate Synthase Biomass Biomass / Amino Acids TCA->Biomass Anaplerosis

Aerobic terminal oxidation pathway of Butane-1-13C into central carbon metabolism.

Experimental Protocol: Butane-1-13C MFA

To ensure a self-validating system, this protocol emphasizes rigorous quenching and extraction. Because intracellular metabolite turnover occurs on the scale of milliseconds to seconds, any delay in halting enzymatic activity will scramble the isotopic labeling pattern, rendering the flux model inaccurate[7].

Phase 1: Isotope Feeding & Cultivation
  • Bioreactor Setup: Prepare a sealed, gas-tight bioreactor system. Because butane is highly volatile and poorly soluble in water, mass transfer is the limiting factor. Use a high-shear impeller and micro-spargers.

  • Media Preparation: Inoculate the target strain (e.g., P. butanovora) into minimal salts medium lacking any carbon source other than the supplied gas.

  • Tracer Introduction: Supply a gas mixture containing 10% Butane-1-13C, 20% O2, and 70% N2 (for aerobic studies) directly into the headspace or via continuous sparging.

  • Steady-State Verification: Monitor the optical density (OD600) and off-gas composition (using an online mass spectrometer). Wait until the cells reach mid-exponential growth phase and pseudo-steady-state metabolism is achieved.

Phase 2: Rapid Quenching & Extraction
  • Sampling: Rapidly withdraw 2 mL of the culture broth using a vacuum-assisted syringe.

  • Metabolic Quenching: Immediately inject the sample into 10 mL of pre-chilled (-80°C) 60% aqueous methanol. Causality Note: The extreme cold instantly denatures enzymes and halts metabolism, while the specific methanol concentration prevents cell lysis and leakage of intracellular metabolites[7].

  • Centrifugation: Centrifuge at 10,000 × g for 3 minutes at -20°C. Discard the supernatant.

  • Extraction: Resuspend the cell pellet in a monophasic extraction solvent (Chloroform:Methanol:Water, 1:2:0.8 v/v/v) at -20°C. Vortex vigorously with glass beads for 5 minutes to lyse the cells.

  • Phase Separation: Add one volume of water and one volume of chloroform to induce phase separation. Centrifuge, collect the upper aqueous layer (containing polar metabolites like TCA cycle intermediates), and lyophilize.

Phase 3: Derivatization & GC-MS Analysis
  • Derivatization: Resuspend the lyophilized extract in 50 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes to protect carbonyl groups. Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and incubate at 37°C for 30 minutes to silylate hydroxyl and amine groups[3].

  • GC-MS Run: Inject 1 µL into a GC-MS equipped with a DB-5MS column. Use Selected Ion Monitoring (SIM) mode targeting specific fragments of amino acids and central carbon metabolites to increase the signal-to-noise ratio[7].

Workflow Cultivation 1. Cultivation Closed Bioreactor Butane-1-13C Gas Quenching 2. Rapid Quenching Cold Methanol (-80°C) Cultivation->Quenching Extraction 3. Extraction MeOH/CHCl3/H2O Quenching->Extraction Analysis 4. GC-MS/MS TMS Derivatization Extraction->Analysis MFA 5. 13C-MFA Flux Modeling Analysis->MFA

Step-by-step workflow for Butane-1-13C Metabolic Flux Analysis.

Data Presentation & Flux Modeling

Raw GC-MS data must be corrected for the natural abundance of isotopes (e.g., naturally occurring 13C, 18O, 29Si) to determine the true Mass Isotopomer Distributions (MIDs)[1].

Because Butane-1-13C contributes a single labeled carbon per four-carbon molecule, the expected labeling patterns in downstream metabolites provide a distinct fingerprint of pathway utilization. The table below summarizes the expected theoretical mass shifts for key metabolites under a purely terminal oxidation pathway.

Table 1: Expected Isotopic Enrichment (MIDs) from Butane-1-13C Terminal Oxidation

MetabolitePrimary Source PathwayExpected Dominant Mass ShiftMechanistic Rationale
Butyrate Aldehyde DehydrogenaseM+1Direct 1:1 conversion from Butane-1-13C.
Acetyl-CoA β -OxidationM+0, M+1 (50/50 ratio)Cleavage of M+1 Butyrate yields one labeled and one unlabeled Acetyl-CoA.
Citrate Citrate SynthaseM+0, M+1Condensation of Acetyl-CoA (M+0 or M+1) with Oxaloacetate.
Glutamate TCA Cycle ( α -KG)M+0, M+1, M+2Accumulates label over multiple turns of the TCA cycle; proxy for α -ketoglutarate.
Succinate TCA CycleM+0, M+1, M+2Reflects label scrambling due to the symmetry of the succinate molecule.

Flux Calculation: Import the corrected MID data, along with external extracellular flux measurements (butane uptake rate, biomass growth rate, CO2 evolution rate), into an MFA software suite (e.g., INCA or 13CFLUX2). The software iteratively fits the simulated isotopic labeling patterns of a genome-scale metabolic network to the experimental data by minimizing the variance-weighted sum of squared residuals (SSR)[1][8].

References

  • Mystery of archaeal butane degradation solved Max Planck Institute for Marine Microbiology URL:[Link]

  • Nitrate-driven anaerobic oxidation of ethane and butane by bacteria The ISME Journal (via NIH PMC) URL:[Link]

  • Butane metabolism by butane-grown 'Pseudomonas butanovora' Microbiology Society URL:[Link]

  • 13C Metabolic Flux Analysis for Systematic Metabolic Engineering of S. cerevisiae for Overproduction of Fatty Acids Frontiers in Bioengineering and Biotechnology (via NIH PMC) URL:[Link]

  • High Quality 13C metabolic flux analysis using GC-MS RWTH Aachen University Publications URL: [Link]

  • Characterizing Photosynthetic Biofuel Production: Isotopically Non-Stationary 13C Metabolic Flux Analysis on Limonene Producing Synechococcus sp. PCC 7002 Frontiers in Energy Research URL:[Link]

  • Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments MDPI - Metabolites URL:[Link]

Sources

Application

Application of Butane-1-13C in gas chromatography-mass spectrometry (GC-MS)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The application of stable isotope-labeled volatile organic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The application of stable isotope-labeled volatile organic compounds, specifically Butane-1-13C ( 13CH3​−CH2​−CH2​−CH3​ ), has revolutionized gas chromatography-mass spectrometry (GC-MS) workflows across diverse scientific disciplines. By introducing a +1 Da mass shift at the terminal carbon, Butane-1-13C acts as an unambiguous mechanistic tracer and a highly reliable internal standard.

As an Application Scientist, I have designed this guide to move beyond basic operational steps. Here, we explore the causality behind experimental choices, demonstrating how Butane-1-13C is deployed to elucidate complex microbial metabolisms, decode petrochemical catalytic pathways, and establish self-validating quantification systems in forensic toxicology.

Application I: Elucidating Anaerobic Alkane Oxidation in Microbiomes

The Mechanistic Causality

Marine seep sediments harbor sulfate-reducing bacteria (SRB) capable of degrading short-chain alkanes. Tracing carbon flow in these complex microbiomes is notoriously difficult due to high background carbon levels. By utilizing Butane-1-13C, researchers can unambiguously trace the biogenic carbon flow. The key activation step involves the addition of butane to fumarate via the enzyme alkylsuccinate synthase (AssA), forming butyl-succinate 1. The 13C label is retained in the metabolite, allowing ultra-high-sensitivity triple quadrupole GC-MS to filter out background noise and confirm the specific carbon atom involved in the enzymatic activation.

Protocol: Metabolic Tracing via GC-MS/MS

Self-Validation System: The simultaneous detection of endogenous 12C -butyl-succinate and the synthesized 13C -butyl-succinate internally validates the extraction efficiency, while the presence of the +1 Da shift definitively proves active metabolism rather than abiotic background contamination.

  • Incubation: Seal 50 mL of active sediment slurry in an anoxic bioreactor. Inject 2.0 mL of Butane-1-13C (99 atom% 13C ) into the headspace. Incubate under strictly anoxic conditions.

  • Metabolite Extraction: Aliquot 5 mL of the culture. Acidify to pH < 2 using HCl to protonate organic acids. Extract three times with ethyl acetate.

  • Derivatization: Evaporate the solvent under gentle N2​ flow. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate at 60°C for 30 minutes to form volatile TMS-esters of the succinate derivatives.

  • GC-MS/MS Analysis: Inject 1 µL into a GC coupled to a triple quadrupole MS.

  • Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z303.0→147.1 (corresponding to the 13C -butyl-succinate TMS derivative) to quantify metabolic flux.

G B Butane-1-13C (Substrate) E Alkylsuccinate Synthase (AssA Enzyme) B->E F Fumarate F->E M 13C-Butyl-succinate (Metabolite) E->M Activation D Derivatization (TMS-Esterification) M->D Extraction MS GC-MS/MS Analysis (m/z 303.0 > 147.1) D->MS Injection

Workflow of Butane-1-13C anaerobic oxidation tracing via AssA and GC-MS/MS detection.

Application II: Probing Petrochemical Skeletal Isomerization

The Mechanistic Causality

The isomerization of n-butane to isobutane is a critical process for producing high-octane fuels. A long-standing debate in catalysis is whether this occurs via a monomolecular pathway (intramolecular rearrangement via a protonated cyclopropane ring) or a bimolecular pathway (dimerization to a C8+​ intermediate followed by cracking). Unlabeled butane cannot distinguish these pathways because the final products are chemically identical. By feeding Butane-1-13C over a solid acid catalyst (e.g., Pt/H-mordenite), the bimolecular pathway induces intermolecular isotopic scrambling, yielding a mix of unlabeled ( 12C4​ ), single-labeled ( 13C1​ ), and double-labeled ( 13C2​ ) isobutane. The monomolecular pathway strictly yields single-labeled isobutane 2.

Protocol: Isotopic Scrambling Analysis

Self-Validation System: The mass balance of the isotopic envelope (sum of m/z 58, 59, and 60) must equal the total injected 13C pulse. Any deviation immediately flags irreversible coking or polymerization on the catalyst surface.

  • Reactor Setup: Load 100 mg of Pt/H-mordenite catalyst into a continuous-flow fixed-bed quartz microreactor. Reduce the catalyst under H2​ flow at 400°C.

  • Pulse Injection: Introduce a 50 µL pulse of Butane-1-13C into the H2​ carrier gas stream at a reaction temperature of 250°C.

  • Chromatographic Separation: Route the reactor effluent directly into an online GC equipped with an Alumina PLOT column to achieve baseline separation of n-butane and isobutane.

  • MS Isotope Ratio Analysis: Operate the MS in Selected Ion Monitoring (SIM) mode. Record the intensities of m/z58,59, and 60 for the isobutane peak.

  • Data Interpretation: Calculate the ratio of m/z60 (double-labeled) to m/z59 (single-labeled). A ratio near zero confirms a purely monomolecular mechanism, while a statistically distributed ratio indicates bimolecular dominance.

G Feed Butane-1-13C Feed Cat Pt/H-Mordenite Catalyst (Solid Acid) Feed->Cat Mono Monomolecular Pathway (Intramolecular) Cat->Mono Bi Bimolecular Pathway (C8+ Intermediate) Cat->Bi Iso1 13C1-Isobutane (m/z 59) Mono->Iso1 IsoMix 12C-, 13C1-, 13C2-Isobutane (m/z 58, 59, 60) Bi->IsoMix Scrambling GCMS GC-MS Isotope Ratio Analysis Iso1->GCMS IsoMix->GCMS

GC-MS isotopic scrambling analysis to differentiate monomolecular and bimolecular isomerization.

Application III: Isotope Dilution GC-MS (ID-GC-MS) in Toxicology

The Mechanistic Causality

Quantifying volatile hydrocarbons in complex biological matrices (e.g., blood after lighter fluid inhalation) is highly prone to errors due to matrix suppression and variable headspace extraction efficiencies. Butane-1-13C acts as the ultimate internal standard for Isotope Dilution GC-MS (ID-GC-MS). Because it shares identical physicochemical properties with native butane, it experiences the exact same extraction losses and chromatographic retention. The MS resolves them purely by mass 3.

Protocol: Headspace ID-GC-MS

Self-Validation System: The absolute peak area of the Butane-1-13C internal standard validates the automated injection volume and MS sensitivity. If the IS area drops below a predefined threshold, the system automatically invalidates the run, preventing false negatives.

  • Sample Preparation: Transfer 1.0 mL of the biological sample (e.g., whole blood) into a 10 mL headspace vial.

  • Spiking: Inject a precise volume of Butane-1-13C reference gas (e.g., 100 µg/L equivalent) into the sealed vial.

  • Equilibration: Agitate the vial at 40°C for 15 minutes to allow the labeled and unlabeled butane to reach thermodynamic equilibrium between the liquid and headspace phases.

  • Injection: Use a gastight syringe to inject 500 µL of the headspace into the GC-MS.

  • Quantification: Extract the chromatograms for m/z58 (native n-butane) and m/z59 (Butane-1-13C). Calculate the concentration of the unknown by plotting the area ratio ( A58​/A59​ ) against a previously established calibration curve.

Quantitative Data Summary

The following table synthesizes the analytical parameters across the three discussed workflows, providing a quick-reference guide for method development.

Application FieldTarget Analyte / MetaboliteKey MS Ions (m/z)Purpose of Butane-1-13C
Environmental Microbiology 13C -Butyl-succinate (TMS-derivatized)303.0 > 147.1 (MRM)Trace biogenic carbon flow and confirm AssA enzymatic activation.
Petrochemical Catalysis Isobutane (Isotopic Envelope)58, 59, 60 (SIM)Elucidate skeletal isomerization mechanisms via isotopic scrambling.
Forensic Toxicology Native n-Butane58 (Native) / 59 (Labeled)Act as an internal standard for Isotope Dilution GC-MS (ID-GC-MS).

References

  • Nitrate-driven anaerobic oxidation of ethane and butane by bacteria.Oxford Academic / ISME Journal.
  • Mechanism of n-butane skeletal isomerization on H-mordenite and Pt/H-mordenite.ResearchGate.
  • Quantitative Determination of N-Propane, Iso-Butane, and N-Butane by Headspace GC-MS in Intoxications by Inhalation of Lighter Fluid.PubMed / Journal of Analytical Toxicology.

Sources

Method

Application Note: 13C NMR Spectroscopy of Butane-1-13C for Structural Elucidation

Executive Summary In the realm of structural elucidation and metabolic tracing, site-specific isotopic labeling transforms simple organic molecules into powerful diagnostic probes. Butane-1-13C, an alkane enriched to ~99...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of structural elucidation and metabolic tracing, site-specific isotopic labeling transforms simple organic molecules into powerful diagnostic probes. Butane-1-13C, an alkane enriched to ~99% 13 C at the terminal methyl position, serves as an exemplary model for calibrating multidimensional NMR experiments, understanding isotopic symmetry breaking, and mapping complex reaction mechanisms. This application note provides a comprehensive, self-validating framework for the acquisition and interpretation of Butane-1-13C NMR data, designed for researchers in drug development and analytical chemistry.

Theoretical Framework & Mechanistic Causality

Isotopic Symmetry Breaking and Chemical Shifts

In its natural, unlabeled state, n-butane possesses time-averaged C2v​ symmetry due to rapid internal bond rotations. Consequently, its four carbon atoms exist in only two chemically equivalent environments, yielding exactly two signals in a standard 13 C NMR spectrum[1]. The methyl carbons (C1/C4) resonate upfield at approximately 13.2 ppm, while the methylene carbons (C2/C3) resonate downfield at approximately 25.0 ppm[2].

Introducing a 99% 13 C label at the C1 position fundamentally breaks this magnetic symmetry. While C4 remains at natural abundance (1.1% 13 C), the massive signal intensity at C1 dominates the spectrum. Furthermore, the presence of the heavy isotope induces a slight upfield intrinsic isotope shift ( 1ΔC ) on the adjacent C2 carbon (typically ~0.01 to 0.03 ppm). This subtle electronic shielding allows the C2 and C3 resonances to be resolved independently under high-field conditions.

Spin-Spin Coupling ( JCC​ ) Dynamics

The most significant analytical advantage of Butane-1-13C is the direct observation of carbon-carbon scalar couplings ( JCC​ ).

  • The C1 Signal: Appears as a massive singlet representing the 98.9% of molecules with a 12 C at the C2 position. It is flanked by small satellite peaks (a doublet) representing the 1.1% of molecules with a natural abundance 13 C at C2.

  • The C2 Signal: Because C1 is 99% 13 C, every natural abundance 13 C atom at the C2 position is adjacent to a 13 C nucleus. Therefore, the entire C2 signal is split into a distinct doublet by the one-bond coupling ( 1JCC​≈34.5 Hz).

  • The C3 Signal: Experiences a much weaker two-bond coupling ( 2JCC​≈1−3 Hz) from C1, appearing as a tightly coupled doublet or a broadened singlet depending on the magnetic field strength and digital resolution.

Causality of Relaxation ( T1​ ) and NOE

Methyl carbons (C1, C4) undergo rapid internal rotation around the C2-C3 axis in addition to overall molecular tumbling. This provides an efficient mechanism for dipole-dipole relaxation, resulting in shorter spin-lattice relaxation times ( T1​ ) compared to the rigid methylene backbone. When designing quantitative NMR protocols, the relaxation delay ( D1​ ) must be calibrated to 5×T1​ of the slowest relaxing carbon to ensure complete magnetization recovery.

Applications in Drug Development & Tracer Studies

Site-specific labeled alkanes are critical in mechanistic organic chemistry and metabolic tracing. A classic application of Butane-1-13C is the study of alkylcarbonium ion rearrangements. For example, when Butane-1-13C is exposed to superacid catalysts like HF-SbF 5​ , it isomerizes to Butane-2-13C[3]. The rate of this 13 C-scrambling provides direct evidence for the formation of protonated cyclopropane intermediates, as the reaction occurs without concurrent isomerization to isobutane[3]. In modern drug development, similar site-specific labels are used to track the metabolic fate of aliphatic side chains in pharmacokinetic (PK) studies.

Experimental Protocols: A Self-Validating System

To extract accurate JCC​ values and validate isotopic purity, the NMR protocol must eliminate quantification biases caused by the Nuclear Overhauser Effect (NOE) and sample volatility.

Protocol 4.1: Cryogenic Sample Preparation

Causality: Butane is a gas at standard temperature and pressure (boiling point -1 °C). To prevent sample loss and concentration drift during long acquisitions, the sample must be prepared cryogenically and hermetically sealed.

  • Attach a heavy-wall J. Young NMR tube to a Schlenk line and purge with dry N 2​ .

  • Add 0.6 mL of anhydrous CDCl 3​ (containing 0.05% v/v TMS as an internal reference) to the tube.

  • Submerge the NMR tube in a dry ice/acetone bath (-78 °C) to freeze the solvent.

  • Introduce Butane-1-13C gas into the headspace, allowing it to condense onto the frozen CDCl 3​ .

  • Seal the J. Young valve tightly, remove from the bath, and allow the solution to thaw and homogenize at room temperature. The sealed system ensures a constant molarity.

Protocol 4.2: Quantitative 1D 13 C NMR (Inverse-Gated Decoupling)

Causality: Standard continuous 1 H decoupling artificially inflates 13 C signal intensities via NOE. Inverse-gated decoupling activates the decoupler only during the acquisition time (to collapse 1 H- 13 C multiplets) and disables it during the relaxation delay, allowing NOE to decay, thus yielding true quantitative integrals.

  • Insert the sample and regulate the probe temperature to 25 °C. Lock on CDCl 3​ and shim the Z -axis gradients.

  • Determine the 90° pulse width ( P1​ ) for 13 C on the specific probe.

  • Set the pulse sequence to zgig (inverse-gated decoupling).

  • Set the relaxation delay ( D1​ ) to ≥60 seconds (ensuring D1​>5×T1​ of the methylene carbons).

  • Acquire 128–256 transients to achieve a sufficient Signal-to-Noise Ratio (SNR) for the natural abundance C2/C3/C4 signals.

  • Apply a 1.0 Hz exponential line broadening (LB) prior to Fourier Transformation.

Quantitative Data Summary

The following table summarizes the expected spectral parameters for Butane-1-13C in CDCl 3​ at 298 K.

Carbon PositionChemical Shift (ppm)Isotopic AbundanceExpected Multiplet ( 13 C{ 1 H})Coupling Constant (Hz)
C1 (Labeled) 13.20~99.0%Singlet (with 1.1% satellites) 1JCC​≈34.5 Hz
C2 24.98*~1.1%Doublet 1JCC​≈34.5 Hz
C3 25.00~1.1%Broadened Singlet / Doublet 2JCC​≈1.5 Hz
C4 13.20~1.1%Singlet 3JCC​<1.0 Hz

*Note: The C2 chemical shift is slightly upfield of C3 due to the intrinsic 1ΔC isotope effect from the adjacent 13 C label.

Workflow Visualization

The following diagram illustrates the logical progression of the Butane-1-13C structural elucidation workflow, emphasizing the causality between sample integrity, pulse sequence selection, and data extraction.

Butane_NMR_Workflow Sample 1. Sample Preparation (J. Young Tube, CDCl3, -78°C) Acq1D 2. 1D 13C{1H} NMR (Inverse-Gated Decoupling) Sample->Acq1D Seal & Equilibrate Acq2D 3. 2D Correlation (HSQC / INADEQUATE) Acq1D->Acq2D Pulse Calibration Analysis 4. Spectral Analysis (Extract 1J_CC & Isotope Shifts) Acq1D->Analysis 1D Spectra Acq2D->Analysis 2D Connectivity Validation 5. Structural Validation (Conformation & Purity) Analysis->Validation J-Couplings & Integrals

Workflow for structural elucidation and validation of Butane-1-13C using quantitative NMR.

References

  • 13.13: Uses of 13C NMR Spectroscopy , Chemistry LibreTexts. Available at: [Link]

  • 13-C NMR - How Many Signals , Master Organic Chemistry. Available at: [Link]

  • HF-SbF5 catalysed isomerization of n-butane-1-13C , ResearchGate. Available at: [Link]

Sources

Application

Isotope dilution mass spectrometry using Butane-1-13C

Application Note: Absolute Quantification of Trace Volatile Organic Compounds Using Butane-1-13C via Isotope Dilution GC-MS Executive Summary The precise quantification of highly volatile organic compounds (VOCs) like bu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Absolute Quantification of Trace Volatile Organic Compounds Using Butane-1-13C via Isotope Dilution GC-MS

Executive Summary

The precise quantification of highly volatile organic compounds (VOCs) like butane is a critical requirement across multiple scientific domains, ranging from Residual Solvent Analysis (RSA) in pharmaceutical and botanical manufacturing to the discovery of breath biomarkers for respiratory diseases. However, quantifying low-boiling-point alkanes (butane b.p. -1°C) presents severe analytical challenges, including evaporative losses during sample preparation, variable headspace partitioning, and matrix-induced signal suppression.

This application note details a robust, self-validating methodology utilizing Isotope Dilution Gas Chromatography-Mass Spectrometry (ID-GC-MS) . By employing Butane-1-13C as a stable isotope-labeled internal standard (SIL-IS)[1], laboratories can achieve absolute quantification that mathematically nullifies matrix effects and instrumental drift.

Mechanistic Insights: The Causality of Isotope Dilution

In standard external calibration, variations in sample viscosity or matrix composition alter the liquid-gas partition coefficient ( K ) during headspace extraction, leading to inconsistent recoveries.

Isotope dilution leverages the identical physicochemical properties of the native analyte and its isotopically labeled counterpart. When Butane-1-13C is spiked directly into the raw sample matrix, it undergoes the exact same evaporative losses, partitioning dynamics, and ionization efficiencies as native butane.

The Fragmentation Conundrum of Butane-1-13C: Under standard 70 eV Electron Ionization (EI), native butane ( C4​H10​ ) yields a base peak at m/z 43 ( [C3​H7​]+ ) due to the loss of a terminal methyl group. Butane-1-13C contains one 13C atom at the terminal position. When it fragments, it can lose either the 13CH3​ group (yielding m/z 43) or a 12CH3​ group (yielding m/z 44). Relying on these fragment ions causes isotopic overlap with the native signal. Expert Choice: To ensure a self-validating and mathematically pristine assay, this protocol mandates the use of the molecular ions—m/z 58 for native butane and m/z 59 for Butane-1-13C—for Selected Ion Monitoring (SIM). Despite their lower absolute abundance, molecular ions prevent isotopic scrambling and ensure strict linear quantification.

IDMS_Logic Native Native Butane (12C4H10) Target Analyte SIM: m/z 58 Coelution Chromatographic Co-elution Identical Retention Time Native->Coelution Labeled Butane-1-13C (13C1 12C3 H10) Internal Standard SIM: m/z 59 Labeled->Coelution MS Mass Spectrometer Simultaneous EI Detection Coelution->MS Ratio Calculate Area Ratio (A58 / A59) Multiply by Known IS Concentration MS->Ratio

Fig 1. Principle of isotopic co-elution and mass differentiation for Butane-1-13C.

Application Workflow 1: Residual Solvent Analysis (RSA)

Butane is frequently utilized as an extraction solvent in the production of botanical concentrates (e.g., cannabinoid extracts) and pharmaceutical excipients. Regulatory frameworks mandate strict monitoring of these Class 3/unclassified residual solvents[2].

Causality of Methodological Choices
  • Diluent Selection: N,N-dimethylacetamide (DMA) is chosen because its high boiling point (165°C) prevents it from overwhelming the headspace, while its amphiphilic nature dissolves complex, lipophilic matrices perfectly[3].

  • Column Selection: A thick-film stationary phase (e.g., 1.4 µm) is absolutely critical. Standard 0.25 µm films cannot retain highly volatile alkanes, causing them to co-elute with the void volume[4].

Step-by-Step Protocol: Headspace ID-GC-MS
  • Standard Preparation: Prepare a working SIL-IS solution of Butane-1-13C at 100 µg/mL in anhydrous DMA. Store in a gas-tight vial at -20°C.

  • Sample Preparation: Accurately weigh 500 mg of the sample (API or extract) into a 20 mL headspace vial.

  • Spiking: Add 5.0 mL of DMA to the vial. Immediately spike with 50 µL of the Butane-1-13C working solution (delivering 5 µg of SIL-IS).

  • Sealing: Instantly crimp the vial with a PTFE/silicone septum cap to prevent evaporative loss.

  • Equilibration: Incubate the vial in the headspace autosampler at 80°C for 20 minutes with high-speed agitation. Validation Check: The absolute peak area of the m/z 59 ion must remain within ±15% across all samples; a severe drop indicates a leaking vial seal.

  • Injection: Inject 1 mL of the headspace gas into the GC inlet (Split ratio 10:1, Inlet Temp: 200°C).

Application Workflow 2: Clinical Breath Biomarker Analysis

In clinical diagnostics, exhaled alkanes (butane, pentane) serve as non-invasive biomarkers for lipid peroxidation, oxidative stress, and respiratory diseases such as COPD and asthma[5]. Because concentrations are in the parts-per-trillion (ppt) to parts-per-billion (ppb) range, pre-concentration is required.

Causality of Methodological Choices
  • Extraction Technique: Solid-Phase Microextraction (SPME) using a Carboxen/PDMS fiber is utilized. The microporous structure of Carboxen is specifically tailored to trap low-molecular-weight, highly volatile gases like butane.

  • Thermal Focusing: The GC oven must start at a sub-ambient or highly reduced temperature (30°C) to refocus the desorbed butane at the head of the column, preventing peak broadening.

Step-by-Step Protocol: SPME ID-GC-MS
  • Breath Collection: Collect alveolar breath samples using a 1 L Tedlar bag equipped with a polypropylene valve.

  • Spiking: Using a gas-tight syringe, inject a precise volume of gaseous Butane-1-13C standard (e.g., 10 ppbv equivalent) directly into the Tedlar bag through the septum port. Allow 10 minutes for gas-phase equilibration.

  • SPME Extraction: Expose a 75 µm Carboxen/PDMS SPME fiber to the breath sample within the bag for 15 minutes at ambient temperature.

  • Desorption: Retract the fiber, pierce the GC inlet septum, and desorb at 250°C for 2 minutes (Splitless mode for the first 1 minute).

Clinical_Workflow A Breath Collection (Tedlar Bag) B Spike Gas-Phase Butane-1-13C A->B C SPME Extraction (Carboxen/PDMS) B->C D Thermal Desorption (GC Inlet 250°C) C->D E Cryo-focused GC-MS Analysis D->E

Fig 2. SPME ID-GC-MS workflow for clinical breath biomarker quantification.

Quantitative Data & Instrumental Parameters

Table 1: Optimized GC-MS Parameters for Butane Quantification

ParameterSpecification / Setting
GC Column 624-type (6% cyanopropylphenyl / 94% dimethyl polysiloxane), 30 m × 0.25 mm ID × 1.4 µm film
Carrier Gas Helium (99.999%), Constant flow at 1.2 mL/min
Oven Program 30°C (hold 3 min) 15°C/min to 100°C 30°C/min to 240°C (hold 3 min)
Transfer Line Temp 250°C (Prevents cold spots and carryover of matrix terpenes)[4]
Ionization Source Electron Ionization (EI), 70 eV, Source Temp: 230°C
SIM Masses (Native) Quantifier: m/z 58
SIM Masses (SIL-IS) Quantifier: m/z 59

Table 2: Method Validation Metrics (Self-Validating IDMS System)

Validation MetricRSA Matrix (Botanical Extract)Breath Matrix (Tedlar Bag)
Linear Dynamic Range 1.0 – 10,000 µg/g (ppm)0.1 – 500 ppbv
Limit of Detection (LOD) 0.2 µg/g0.03 ppbv
Limit of Quantitation (LOQ) 1.0 µg/g0.1 ppbv
Accuracy (Recovery) 98.5% – 101.2%97.8% – 102.4%
Precision (RSD%, n=6) 1.8%2.4%

Note: The near-100% recovery across both matrices is a direct mathematical result of the Isotope Dilution technique. Because the ratio of Native/SIL-IS is measured, absolute volumetric losses during headspace transfer or SPME competition are inherently canceled out.

References

  • Cambridge Isotope Laboratories. "Stable Isotopes for Mass Spectrometry." Chromachemie Laboratory. Available at: [Link]

  • Agilent Technologies. "Novel Residual Solvents Analysis of Cannabinoid Products with the Agilent Headspace-GC/MS System." Available at: [Link]

  • Phenomenex. "Cannabis Residual Solvents FAQs." Available at: [Link]

  • Frontiers in Medicine. "Research hotspots and frontiers of application of mass spectrometry breath test in respiratory diseases." Available at: [Link]

  • Shimadzu. "Oregon Residual Solvent Analysis Method for Cannabis/Hemp using a Single Quad GCMS with Headspace." Available at: [Link]

Sources

Method

Application Note: Advanced Protocols for the Utilization of Butane-1-13C in Sealed-Tube Reactions

Introduction & Scientific Rationale The integration of stable isotope-labeled gases into complex organic synthesis and mechanistic studies presents unique logistical and safety challenges.1[1]. Because, traditional open-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The integration of stable isotope-labeled gases into complex organic synthesis and mechanistic studies presents unique logistical and safety challenges.1[1].

Because, traditional open-flask liquid handling techniques are impossible. This application note provides a comprehensive, self-validating protocol for conducting sealed-tube reactions with Butane-1-13C. By employing cryogenic condensation and rigorous freeze-pump-thaw degassing, researchers can achieve precise stoichiometric control while mitigating the severe risks associated with high-pressure gas expansion at elevated reaction temperatures.

Physicochemical Causality in Experimental Design

To design a safe and effective sealed-tube protocol, the physicochemical properties of Butane-1-13C must dictate the hardware and handling choices.

  • Volatility and Transfer: With a boiling point just below freezing, Butane-1-13C must be transferred via a vacuum manifold and condensed into the reaction vessel using cryogenic coolants (e.g., liquid nitrogen at −196 °C).

  • Pressure Dynamics: Heating a sealed tube containing a volatile alkane generates significant internal pressure.. At typical reaction temperatures (80–120 °C), internal pressures can easily exceed 150 psi. Standard laboratory glassware will catastrophically fail under these conditions; therefore,2[2] or3[3] must be used.

  • Degassing Requirements: Oxygen and moisture can poison transition-metal catalysts or 4[4]. Since bubbling inert gas through a volatile liquid causes massive sample loss, 5[5].

Table 1: Key Physicochemical Properties of Butane-1-13C

PropertyValueExperimental Implication
CAS Number Verification of isotopic labeling (1-13C) for NMR/MS tracking.
Boiling Point Requires cryogenic trapping for liquid-phase handling.
Melting Point Liquid nitrogen (−196 °C) will freeze the reagent solid.
Vapor Pressure Necessitates heavy-walled pressure tubes and blast shields.
Flammability 4[4]Strict exclusion of oxygen; elimination of ignition sources.

Hardware & Safety Prerequisites

  • Reaction Vessel: Heavy-walled borosilicate glass pressure tube equipped with a Teflon (PTFE) O-ring seal or a threaded Pluro-stopper.

  • Vacuum Manifold: A dual-bank Schlenk line equipped with a high-vacuum pump (< 10⁻³ Torr) and an inert gas source (Argon or Nitrogen).

  • Safety Equipment: Polycarbonate blast shield, heavy leather or Kevlar gloves, and a face shield.5[5].

Step-by-Step Protocol: Cryogenic Condensation & Sealed-Tube Reaction

Phase 1: System Preparation & Purging
  • Vessel Preparation: Dry the heavy-walled pressure tube and its Teflon stir bar in an oven at 120 °C for at least 4 hours. Cool under vacuum on the Schlenk line.

  • Reagent Loading: Add solid catalysts, ligands, and non-volatile liquid solvents to the tube under an inert atmosphere.

  • Initial Degassing: Degas the solvent and solid mixture using three standard freeze-pump-thaw cycles to remove dissolved oxygen. Leave the tube under static vacuum and submerged in liquid nitrogen (−196 °C).

Phase 2: Cryogenic Transfer of Butane-1-13C
  • Manifold Connection: Connect the Butane-1-13C gas cylinder to a dedicated, calibrated volume bulb on the vacuum manifold.

  • Gas Measurement: Evacuate the manifold. Isolate the pump, and open the Butane-1-13C cylinder valve briefly to fill the calibrated bulb to the desired pressure. Calculate the exact molar quantity using the Ideal Gas Law ( PV=nRT ).

  • Condensation: Open the pathway between the calibrated bulb and the liquid nitrogen-cooled reaction tube. The Butane-1-13C will spontaneously diffuse and condense as a solid into the reaction tube due to the extreme temperature differential.

Phase 3: Final Degassing & Self-Validating Sealing
  • Vacuum Evacuation: 5[5].

  • Sealing: Close the Teflon valve of the pressure tube tightly to seal the system under static vacuum.

  • Self-Validating Thaw: Remove the liquid nitrogen dewar. CRITICAL SAFETY STEP: Lower the fume hood sash completely and place a blast shield in front of the hood.5[5].

Phase 4: Reaction Execution
  • Heating: Transfer the sealed tube to a pre-heated oil bath or aluminum heating block set to the target temperature. Ensure the blast shield remains in place.

  • Stirring: Maintain vigorous magnetic stirring. The Butane-1-13C will partition between the liquid solvent phase and the high-pressure headspace, governed by Henry's Law and the system's temperature.

Phase 5: Quenching & Safe Depressurization
  • Cooling: Upon reaction completion, remove the tube from the heat source and allow it to cool to room temperature.

  • Cryo-Quenching: Submerge the bottom of the tube in a dry ice/acetone bath (−78 °C) or liquid nitrogen to re-condense the unreacted Butane-1-13C and reduce internal pressure to near zero.

  • Opening: While cold, slowly open the Teflon valve to vent the headspace into a properly ventilated fume hood or a cryogenic trap. Once depressurized, the tube can be safely warmed and the liquid contents analyzed.

Mechanistic Workflow Visualization

SealedTubeWorkflow Start Butane-1-13C Cylinder (Gas at STP) Vol Calibrated Manifold Bulb (Pressure/Volume Measurement) Start->Vol Metered Release Tube Heavy-Walled Pressure Tube (Pre-loaded with Catalyst/Solvent) Vol->Tube Vacuum Transfer Cryo Cryogenic Condensation (Liq. N2, -196 °C) Tube->Cryo Submerge in Liq. N2 FPT Freeze-Pump-Thaw (Remove O2/N2) Cryo->FPT Solidify Butane Seal Seal Tube under Vacuum (Teflon Valve / Flame) FPT->Seal Static Vacuum Heat Thermal Reaction (Blast Shield Required) Seal->Heat Thaw & Heat Quench Cryo-Quenching (-78 °C) & Safe Depressurization Heat->Quench Reaction Complete

Workflow for the cryogenic transfer, degassing, and sealed-tube reaction of Butane-1-13C.

References

  • PubChem, National Institutes of Health. Butane-1-13C | C4H10 | CID 11535546.[Link]

  • ACS Publications. The Mechanism and Pathway of Selective Partial Oxidation of n-Butane to Maleic Anhydride Studied on Titanium Phosphate Catalysts. [Link]

  • University of California, Berkeley. Standard Operating Procedure: Sealing NMR Tubes.[Link]

  • PMC - NIH. Diastereoselective Synthesis of a Highly Substituted cis-Decahydroquinoline via a Knoevenagel Condensation.[Link]

  • ACS Publications. Synthesis of Alkyl- and Aryl[hydrotris(pyrazolyl)borato]carbonylruthenium Complexes by Decarbonylation of Alcohols.[Link]

Sources

Application

Application Note: Butane-1-13C as an Internal Reference Standard for 13C Chemical Shift in Gas-Phase and Operando NMR

Executive Summary & Rationale Standardization in 13 C Nuclear Magnetic Resonance (NMR) spectroscopy universally relies on Tetramethylsilane (TMS) at 0 ppm. However, in specialized applications such as gas-phase NMR, supe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Standardization in 13 C Nuclear Magnetic Resonance (NMR) spectroscopy universally relies on Tetramethylsilane (TMS) at 0 ppm. However, in specialized applications such as gas-phase NMR, supercritical fluid analysis, and operando catalytic monitoring, TMS is fundamentally limited by its volatility (boiling point 26.5 °C) and phase instability under variable pressure-temperature (p-T) conditions.

Butane-1- 13 C (isotopic enrichment 99 atom %) emerges as a superior internal reference standard for these extreme environments[1]. As a stable gas at standard temperature and pressure (boiling point -1 °C), it maintains phase homogeneity with gaseous analytes. The 13 C enrichment at the C1 position provides an intense, unambiguous resonance at ~13.2 ppm, mitigating the severe sensitivity challenges inherent to low-density gas-phase NMR[2]. This application note details the mechanistic rationale, physical data, and a self-validating protocol for utilizing Butane-1- 13 C as an authoritative chemical shift reference.

Mechanistic Insights: Causality in Experimental Design

As an Application Scientist, it is critical to understand why specific parameters are chosen when transitioning from liquid to gas-phase NMR.

Nullifying Bulk Magnetic Susceptibility ( Δχ )

In gas-phase NMR, the bulk magnetic susceptibility ( χv​ ) differs drastically from liquid solvents. If an external liquid TMS capillary is used as a reference, complex mathematical corrections are required to account for the susceptibility boundary between the liquid and gas phases. By co-dosing Butane-1- 13 C directly into the gas mixture as an internal standard, both the analyte and the reference experience the identical magnetic environment, intrinsically eliminating Δχ artifacts[2].

Spin-Rotation (SR) Relaxation Dynamics

Unlike liquid-phase 13 C nuclei, which relax primarily via dipole-dipole interactions, gas-phase 13 C relaxation is dominated by the spin-rotation (SR) mechanism due to rapid, unhindered molecular tumbling[3]. Consequently, the spin-lattice relaxation time ( T1​ ) of Butane-1- 13 C is highly pressure-dependent. At lower pressures, SR relaxation is highly efficient, leading to T1​ times in the range of 50–300 ms[3]. The protocol dictates specific density-dependent relaxation delays ( D1​ ) to ensure quantitative integration and prevent signal saturation.

Spectral Isolation

The C1 resonance of butane appears at ~13.2 ppm. This highly shielded region is typically free from signals generated by common catalytic intermediates (e.g., olefins, aromatics, or oxygenates), ensuring no spectral overlap during operando studies such as skeletal isomerization on solid acid catalysts like H-mordenite[4].

Quantitative Data Presentation

The following table summarizes the comparative physical and spectroscopic properties of TMS versus Butane-1- 13 C, highlighting the necessity of the latter in gas-phase applications.

Property / ParameterTetramethylsilane (TMS)Butane-1- 13 C
State at STP Volatile LiquidGas
Boiling Point 26.5 °C-1.0 °C
13 C Isotopic Abundance ~1.1% (Natural) 99% (Enriched)
13 C Chemical Shift (Liquid) 0.0 ppm (Definition)C1: 13.2 ppm | C2: 25.0 ppm
13 C Chemical Shift (Gas Phase) ~0.0 ppm (Extrapolated)C1: ~13.4 ppm (Pressure dependent)
Dominant Relaxation Mechanism Dipole-Dipole (Liquid)Spin-Rotation (Gas)[3]
Primary Application Standard Liquid NMRGas-phase, Operando Catalysis[4]

Experimental Workflow & Visualization

To ensure absolute trustworthiness, the referencing protocol must be a self-validating system . Because chemical shifts in the gas phase exhibit a slight pressure dependence due to intermolecular van der Waals interactions, the exact chemical shift of Butane-1- 13 C must be cross-validated against a trace primary standard in situ before the main experiment begins.

G Start System Evacuation (High-Vacuum Manifold) Dosing Dose Butane-1-13C (Internal Reference) Start->Dosing Validation Self-Validation: Cross-check with Trace TMS Dosing->Validation Quality Control Reaction Introduce Analyte/Catalyst (Operando Conditions) Validation->Reaction Acquisition 13C NMR Acquisition (Broadband Decoupled) Reaction->Acquisition Variable Temp/Pressure Processing Data Processing: Set C1 Peak to 13.2 ppm Acquisition->Processing

Fig 1: Self-validating workflow for gas-phase 13C NMR referencing using Butane-1-13C.

Step-by-Step Methodology: Self-Validating Referencing Protocol

Part A: System Preparation and Self-Validation

Objective: Establish the exact pressure-adjusted chemical shift of the Butane-1- 13 C standard.

  • Evacuation: Connect a high-pressure sapphire NMR tube (or valved J. Young tube) to a high-vacuum manifold. Evacuate to <10−4 mbar to remove atmospheric paramagnetic oxygen, which drastically shortens T2∗​ and broadens spectral lines.

  • Reference Dosing: Cryo-pump or expand Butane-1- 13 C gas into the NMR tube to achieve a partial pressure of 0.1 – 0.5 bar.

  • Calibrant Co-Dosing (The Self-Validation Step): Dose a trace amount of TMS vapor (approx. 0.05 bar) into the same tube.

  • Baseline Acquisition: Insert the tube into the NMR spectrometer (pre-tuned to the 13 C frequency). Acquire a standard 13 C spectrum using a 30∘ flip angle. Due to the spin-rotation relaxation in the gas phase[3], set the relaxation delay ( D1​ ) to 1.0 second (sufficient for the fast T1​ of gas-phase 13 C).

  • Calibration: Reference the trace TMS peak exactly to 0.00 ppm. Record the exact chemical shift of the highly enriched Butane C1 peak (typically between 13.20 and 13.45 ppm depending on total pressure). This recorded value ( δcalibrated​ ) is your absolute reference point for the remainder of the study.

Part B: Operando Catalytic Monitoring

Objective: Track gas-phase reactions (e.g., skeletal isomerization) using the validated internal standard.

  • Catalyst Loading: If performing operando solid-acid catalysis (e.g., on H-mordenite[4]), load the catalyst bed into the specialized flow/batch NMR rotor or tube prior to evacuation.

  • Analyte Introduction: Dose the primary gaseous reactants into the system alongside the previously validated Butane-1- 13 C. (Note: If studying butane isomerization itself, the Butane-1- 13 C acts simultaneously as the reactant and the internal reference).

  • Dynamic Acquisition: Begin time-resolved 13 C NMR acquisition. Use inverse-gated 1 H decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring that the integral of the Butane-1- 13 C peak remains strictly proportional to its concentration.

  • Data Processing: During spectral processing, lock the chemical shift of the Butane C1 peak to the δcalibrated​ value obtained in Part A. All emerging product peaks (e.g., isobutane at ~24.3 ppm and ~25.2 ppm) will now be accurately referenced, completely immune to pressure-induced bulk susceptibility shifts.

References

  • Gas-Phase NMR Spectroscopy Jameson, C. K. Chemical Reviews 1991, 91 (7), 1375–1395. URL:[Link]

  • Composition analysis of natural gas by combined benchtop NMR spectroscopy and mechanistical multivariate regression Meyer, K. et al. Norwegian Petroleum Directorate / D-NB. URL: [Link](Sourced via academic repository indexing gas-phase NMR applications)

  • Gas Phase NMR for the Study of Chemical Reactions: Kinetics and Product Identification Royal Society of Chemistry (RSC) Books, Chapter 4. URL: [Link]

  • Labeled Reagents - Stable Isotopes for NMR & MS Cortecnet (Commercial Supplier of Butane-1- 13 C). URL:[Link]

  • Mechanism of n-butane skeletal isomerization on H-mordenite and Pt/H-mordenite ResearchGate / Journal of Catalysis. URL: [Link]

Sources

Method

Application Note: Method Development for Analyzing Butane-1-13C Labeled Metabolites

Executive Summary The use of stable isotope-labeled short-chain alkanes, specifically Butane-1-13C (CAS 22612-53-9), has become a cornerstone technique for tracking carbon flux in both environmental microbiology (e.g., a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The use of stable isotope-labeled short-chain alkanes, specifically Butane-1-13C (CAS 22612-53-9), has become a cornerstone technique for tracking carbon flux in both environmental microbiology (e.g., anaerobic alkane-oxidizing bacteria) and mammalian microbiome studies[1]. However, the downstream short-chain fatty acid (SCFA) metabolites derived from butane oxidation—such as butyrate, propionate, and acetate—are notoriously difficult to quantify due to their high volatility, poor retention on reversed-phase liquid chromatography (LC) columns, and poor ionization efficiency in mass spectrometry (MS)[2].

This application note details a robust, self-validating LC-MS/MS methodology utilizing 3-Nitrophenylhydrazine (3-NPH) derivatization. By synthesizing technical accuracy with field-proven insights, this guide provides researchers with a comprehensive framework for extracting, derivatizing, and quantifying Butane-1-13C derived metabolites, ensuring high-fidelity Mass Isotopomer Distribution (MID) data for Metabolic Flux Analysis (13C-MFA)[3].

Mechanistic Principles & Experimental Rationale

The Biological Fate of Butane-1-13C

In biological systems, butane is typically activated via alkane monooxygenases or anaerobic alkylsuccinate synthases, sequentially oxidizing to 1-butanol, butyraldehyde, and finally butyrate[1]. The 13C label at the C1 position acts as a precise tracer. If butyrate undergoes β -oxidation, the C1 label is cleaved to form 13C-labeled Acetyl-CoA (M+1), which subsequently enters the TCA cycle or lipid biosynthesis pathways. Tracking this M+1 shift allows researchers to map the exact partitioning of carbon flux.

MetabolicPathway Butane Butane-1-13C (Substrate) Butanol 1-Butanol-1-13C Butane->Butanol Alkane Monooxygenase Butyraldehyde Butyraldehyde-1-13C Butanol->Butyraldehyde Alcohol Dehydrogenase Butyrate Butyrate-1-13C (SCFA) Butyraldehyde->Butyrate Aldehyde Dehydrogenase AcetylCoA Acetyl-CoA (M+1 or M+0) Butyrate->AcetylCoA Beta-Oxidation

Fig 1. Metabolic flux of Butane-1-13C oxidation to short-chain fatty acids and Acetyl-CoA.

Causality of Analytical Choices: Why 3-NPH Derivatization?

Native SCFAs ionize poorly in electrospray ionization (ESI) and lack specific Selected Reaction Monitoring (SRM) transitions due to insufficient fragmentation[2]. While Gas Chromatography-Mass Spectrometry (GC-MS) is traditionally used for volatile SCFAs, it often suffers from baseline noise and requires complex natural isotope correction matrices[4].

We employ 3-NPH derivatization for LC-MS/MS because it addresses three critical failure points in SCFA analysis:

  • Volatility Reduction: Converts highly volatile SCFAs into stable hydrazones.

  • Ionization Enhancement: The nitrophenyl group acts as a strong electrophore, boosting negative-ion ESI sensitivity by 100- to 500-fold.

  • Derivatization Efficiency: Comparative studies demonstrate that 3-NPH achieves ~100% derivatization efficiency across complex matrices, whereas alternatives like aniline yield highly variable efficiencies (as low as 45%)[2].

The Self-Validating System Architecture

Trustworthiness in targeted metabolomics requires internal validation. This protocol is designed as a self-validating system :

  • Extraction Validation: Samples are spiked with a non-endogenous, orthogonally labeled standard (e.g., Butyrate-d7) before extraction to calculate absolute recovery.

  • Derivatization Validation: A secondary standard (e.g., Valerate-d9) is spiked after extraction but before derivatization. The ratio of Butyrate-d7 to Valerate-d9 isolates extraction variance from derivatization variance, ensuring any drop in signal is mechanistically identifiable.

Experimental Protocols

Reagents and Materials
  • Isotope Tracer: Butane-1-13C (99 atom % 13C, Sigma-Aldrich).

  • Derivatization Reagents: 3-Nitrophenylhydrazine (3-NPH) hydrochloride, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride, Pyridine (LC-MS grade).

  • Internal Standards: Butyrate-d7, Valerate-d9, Acetate-13C2.

Step-by-Step Methodology
Step 1: Culture Incubation & Quenching
  • Incubate the microbial enrichment or cell culture in a sealed serum vial with a headspace containing 5-10% Butane-1-13C[1].

  • At designated time points, rapidly quench metabolism by transferring 100 µL of the culture into 400 µL of pre-chilled (-80°C) methanol containing 10 µM Butyrate-d7 (Extraction Internal Standard).

  • Vortex for 30 seconds and centrifuge at 15,000 × g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to a clean vial.

Step 2: 3-NPH Derivatization
  • To 50 µL of the extracted supernatant, add 10 µL of Valerate-d9 (10 µM) to serve as the Derivatization Internal Standard.

  • Add 20 µL of 200 mM 3-NPH (prepared in 50% aqueous methanol).

  • Add 20 µL of 120 mM EDC containing 6% pyridine (prepared in 50% aqueous methanol).

  • Incubate the mixture at 40°C for 30 minutes. The EDC activates the carboxylic acid group of the SCFAs, allowing nucleophilic attack by 3-NPH.

  • Quench the reaction by adding 900 µL of 10% aqueous acetonitrile. The sample is now ready for LC-MS/MS analysis.

Step 3: LC-MS/MS Analysis
  • Column: C18 Reversed-Phase (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 50% B over 8 minutes.

  • Detection: Electrospray Ionization in Negative Mode (ESI-).

Workflow Step1 1. Culture Incubation with Butane-1-13C Step2 2. Quenching & Extraction (Spike Butyrate-d7) Step1->Step2 Step3 3. 3-NPH Derivatization (Spike Valerate-d9) Step2->Step3 Step4 4. LC-MS/MS Analysis (ESI- MRM Mode) Step3->Step4 Step5 5. MID Calculation & Natural Isotope Correction Step4->Step5

Fig 2. Self-validating analytical workflow for 13C-labeled SCFA metabolite profiling.

Data Processing & Isotope Correction

During mass spectrometry, the detected signal intensities represent a convolution of the engineered 13C label from the Butane-1-13C tracer and the natural isotopic abundance of all elements in the derivatized molecule (e.g., 13C, 15N, 18O naturally present in the 3-NPH moiety)[4].

To extract the true biological labeling, the raw Mass Isotopomer Distributions (MIDs) must be mathematically corrected using a correction matrix based on the sum formula of the fully derivatized ion fragment[4].

Correction Formula Principle: MIDcorrected​=C−1×MIDraw​

(Where C is the natural isotope probability matrix for the specific derivatized metabolite).

Quantitative Data Presentation

Table 1: MRM Transitions for 3-NPH Derivatized Butane-1-13C Metabolites

Note: The 3-NPH derivative adds a constant mass of 135.04 Da to the native SCFA mass, minus the loss of H2O.

Metabolite (Native)Isotope StatePrecursor Ion (m/z) [M-H]-Product Ion (m/z)Collision Energy (eV)Expected RT (min)
Butyrate Unlabeled (M+0)222.1137.0204.8
Butyrate 13C-Labeled (M+1)223.1137.0204.8
Acetate Unlabeled (M+0)194.1137.0182.1
Acetate 13C-Labeled (M+1)195.1137.0182.1
Butyrate-d7 Internal Std229.1137.0204.7
Valerate-d9 Internal Std245.2137.0225.6
Table 2: Comparison of Derivatization Strategies for SCFA Analysis
Parameter3-NPH (LC-MS)Aniline (LC-MS)MTBSTFA (GC-MS)
Derivatization Efficiency ~100%[2]20–100% (Variable)[2]~85%
Matrix Effect Suppression LowHighModerate
Suitability for 13C-MFA Excellent (Stable MIDs)Poor (Variable RAs)Good (Requires complex GC deconvolution)[3]
Volatility Issue Completely resolvedPartially resolvedPartially resolved

References

  • Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry Source: MDPI (Metabolites) URL:[Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices Source: Analytical and Bioanalytical Chemistry (via Vetmeduni) URL:[Link]

  • High Quality 13C metabolic flux analysis using GC-MS Source: RWTH Aachen University Publications URL:[Link]

  • TRACKING CARBON METABOLISM IN NOVEL ANAEROBIC ALKANE-OXIDIZING ENRICHMENT CULTURES Source: EarthDoc URL:[Link]

Sources

Application

Advanced Application Notes: In Vivo Isotopic Labeling with Butane-1-¹³C for Metabolic and Pharmacokinetic Studies

Executive Summary Metabolic tracers are indispensable tools for elucidating complex biochemical networks and quantifying metabolic flux in living systems. While uniformly labeled compounds (e.g., U-¹³C-glucose or U-¹³C-g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metabolic tracers are indispensable tools for elucidating complex biochemical networks and quantifying metabolic flux in living systems. While uniformly labeled compounds (e.g., U-¹³C-glucose or U-¹³C-glutamine) are standard for mapping broad central carbon metabolism[1], short-chain alkanes like Butane-1-¹³C offer a highly specific, regioselective probe. This tracer is uniquely positioned to interrogate terminal oxidation pathways, short-chain fatty acid (SCFA) metabolism, and microbiome-host syntrophic interactions. This application note provides a comprehensive, self-validating framework for utilizing Butane-1-¹³C in both mammalian pharmacokinetic models and microbial stable isotope probing (SIP).

Mechanistic Grounding: The Causality of Butane-1-¹³C Metabolism

The selection of Butane-1-¹³C (labeled exclusively at the terminal methyl group) is a deliberate experimental choice designed to track regioselective enzymatic attack and downstream carbon flux without isotopic scrambling.

Mammalian Pharmacokinetics & Hepatic Oxidation: In mammalian systems, volatile aliphatic hydrocarbons undergo terminal or sub-terminal hydroxylation mediated by hepatic Cytochrome P450 (CYP450) enzymes. Terminal oxidation of Butane-1-¹³C yields 1-Butanol-1-¹³C. This primary alcohol is rapidly oxidized by cytosolic alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to Butyrate-1-¹³C. Upon entering the mitochondria, Butyrate-1-¹³C is activated to Butyryl-CoA and undergoes β -oxidation. Because the ¹³C label is strictly at the C1 position, the β -oxidation cycle cleaves the C4 chain into exactly two Acetyl-CoA molecules: one labeled at the carbonyl carbon (derived from the C1-C2 fragment) and one completely unlabeled (derived from the C3-C4 fragment). This predictable mass shift ( M+1 ) in the Acetyl-CoA pool provides a direct, stoichiometric readout of butane clearance and its subsequent entry into the Tricarboxylic Acid (TCA) cycle[].

Microbial Ecology & Syntrophic Interactions: In environmental microbiology, particularly within hydrocarbon seeps and gas fields, Butane-1-¹³C is utilized to map complex syntrophic interactions. Butane-oxidizing bacteria (BOB) utilize butane monooxygenase (BMO) to catalyze the initial oxidation step to butanol[3]. By tracking the ¹³C label into microbial biomass or dissolved inorganic carbon (¹³C-DIC), researchers can identify active alkane degraders in complex sediment consortia[4].

Pathway B Butane-1-13C (Terminal 13C) BuOH 1-Butanol-1-13C B->BuOH CYP450 / BMO BuAld Butyraldehyde-1-13C BuOH->BuAld ADH BuA Butyrate-1-13C BuAld->BuA ALDH BuCoA Butyryl-CoA-1-13C BuA->BuCoA Acyl-CoA Synthetase AcCoA Acetyl-CoA (M+1 Labeled) BuCoA->AcCoA β-Oxidation (C1-C2 Cleavage) AcCoA_Un Acetyl-CoA (Unlabeled) BuCoA->AcCoA_Un β-Oxidation (C3-C4 Cleavage) TCA TCA Cycle (Isotope Flux) AcCoA->TCA Citrate Synthase

Metabolic trajectory of Butane-1-13C terminal oxidation and entry into the TCA cycle.

Experimental Workflows and Protocols

To ensure analytical trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The mandatory inclusion of internal standards and rigorous thermal quenching steps prevents artifactual labeling, matrix suppression, or metabolite degradation[].

Protocol A: Mammalian In Vivo Metabolism Tracking
  • Tracer Administration : Administer Butane-1-¹³C via a specialized closed-loop inhalation chamber (for volatile gases) or as a dissolved formulation in a biocompatible lipid emulsion for intravenous infusion. Maintain steady-state exposure to achieve isotopic equilibrium.

  • Sample Collection & Quenching : Extract blood or target tissue (e.g., liver) at predefined pharmacokinetic time points. Causality Note: Tissues must be immediately freeze-clamped in liquid nitrogen. This halts rapid SCFA metabolism and preserves the true in vivo metabolome, preventing post-mortem hypoxic alterations to the TCA cycle[5].

  • Metabolite Extraction : Homogenize the frozen tissue in a cold (-20°C) extraction solvent (Methanol:Acetonitrile:Water, 2:2:1 v/v). Spike the solvent with a distinct, non-interfering internal standard (e.g., Butyric acid-D8) prior to homogenization to normalize extraction efficiency and correct for matrix effects[5].

  • Centrifugation : Centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Analysis : Analyze the samples using targeted Multiple Reaction Monitoring (MRM) to detect the temporal accumulation of isotopologues[].

Protocol B: Microbial Stable Isotope Probing (SIP)
  • Incubation : Incubate environmental samples (e.g., 1:1 v/v sediment slurries) with 1-2 mM Butane-1-¹³C under anoxic or oxic conditions. This concentration exceeds natural levels to prevent substrate-diffusion limitations during SIP[6].

  • Metabolic Validation : Track the terminal oxidation of Butane-1-¹³C to ¹³CO₂ (measured as ¹³C-DIC) using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS). A steady increase in ¹³C-DIC confirms active microbial degradation[4].

  • Nucleic Acid Extraction & Ultracentrifugation : Extract total DNA/RNA. Separate the heavy (¹³C-enriched) nucleic acids from the light (¹²C) fraction using cesium chloride (CsCl) density gradient ultracentrifugation[3].

  • Sequencing : Perform 16S rRNA amplicon or metagenomic sequencing specifically on the heavy fraction to definitively identify the active butane-degrading phylotypes[6].

Workflow A 1. Tracer Admin (Inhalation/SIP) B 2. Sampling (Freeze-Clamp) A->B C 3. Extraction (Solvent + IS) B->C D 4. LC-MS/MS (MRM Analysis) C->D E 5. Flux Analysis (MID Calculation) D->E

Self-validating experimental workflow for in vivo 13C-isotopic labeling and flux analysis.

Data Presentation: Mass Isotopomer Distribution (MID)

Tracking the ¹³C label requires precise quantification of isotopologues. Because the isotopic substitution does not affect biological activity, the parent drug and all metabolites act as silent witnesses to their own clearance[]. The table below summarizes the expected mass shifts for key metabolites following Butane-1-¹³C oxidation.

MetaboliteChemical FormulaUnlabeled Mass (M+0)Expected Labeled MassIsotopic ShiftBiological Significance
1-Butanol C₄H₁₀O74.0775.08M+1Direct product of terminal CYP450 or BMO oxidation.
Butyrate C₄H₈O₂88.0589.05M+1Intermediate prior to mitochondrial import.
Acetyl-CoA C₂₃H₃₈N₇O₁₇P₃S809.12810.13M+1 (50% yield)Product of β -oxidation; feeds the TCA cycle.
Citrate C₆H₈O₇192.03193.03M+1First step of TCA cycle; confirms mitochondrial entry.
Carbon Dioxide CO₂44.0145.01M+1Terminal oxidation product; measured via breath test or DIC[4].

Analytical Considerations for Data Integrity

  • Isotopic Purity : Ensure the Butane-1-¹³C tracer has an isotopic purity of 99 atom % ¹³C. Lower purities introduce unacceptable background noise, skewing downstream flux calculations.

  • Matrix Effects & Normalization : The use of stable isotopes inherently provides a self-normalizing internal standard mechanism. This equalizes ionization efficiency between metabolites and accounts for matrix suppression, allowing for absolute quantitation without the need for external calibration curves[].

  • Algorithmic Correction : Implement normalization algorithms (such as NOMIS) using multiple internal standards to correct for analytical variance across large sample cohorts, ensuring that the detected M+1 peaks are true biological signals rather than artifactual noise[5].

References

  • Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry Google P
  • Diverse sulfate-reducing bacteria of the Desulfosarcina/Desulfococcus clade are the key alkane degraders at marine seeps MPG.PuRe[Link]

  • Syntrophic Interactions Within a Butane-Oxidizing Bacterial Consortium Isolated from Puguang Gas Field in China R Discovery[Link]

  • Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) PMC - National Institutes of Health[Link]

  • In Situ Metabolic Rates of Alkane-Degrading Sulphate-Reducing Bacteria in Hydrocarbon Seep Sediments Revealed UU Research Portal[Link]

Sources

Method

Tracing Carbon Flow in Gaseous Hydrocarbon Metabolism: A Comprehensive Protocol for Butane-1-¹³C Stable Isotope Probing in Bioreactors

Mechanistic Grounding: The Strategic Use of Positional Isotopes The microbial oxidation of short-chain gaseous alkanes (SCGAs) like butane plays a critical role in the global carbon cycle and offers immense potential for...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Grounding: The Strategic Use of Positional Isotopes

The microbial oxidation of short-chain gaseous alkanes (SCGAs) like butane plays a critical role in the global carbon cycle and offers immense potential for biotechnological gas-to-liquid conversions[1]. However, tracing the metabolic flux of gaseous substrates presents unique challenges due to their low aqueous solubility and the transient nature of their initial activation intermediates.

As a Senior Application Scientist, I advocate for the use of Butane-1-¹³C over uniformly labeled ¹³C₄-butane. The causality behind this choice lies in the resolution of Mass Isotopomer Distributions (MIDs). Positional labeling at the terminal carbon allows researchers to track specific enzymatic cleavage and addition events. For example, in the anaerobic fumarate addition pathway utilized by sulfate-reducing bacteria like Desulfosarcina sp. BuS5, butane is activated at the secondary carbon[2]. A terminally labeled substrate yields an M+1 signature in the resulting (1-methylpropyl)succinate, allowing precise tracking of the terminal methyl group through subsequent β-oxidation cycles without the signal scrambling commonly seen with uniformly labeled substrates.

Microbial butane activation diverges into three distinct mechanistic pathways, each requiring specific analytical targeting:

  • Aerobic Oxidation: Mediated by Butane Monooxygenase (BMO), yielding 1-butanol.

  • Anaerobic Bacterial Oxidation: Mediated by Alkylsuccinate Synthase (ASS) via fumarate addition, yielding (1-methylpropyl)succinate. This is observed in sulfate-reducing bacteria[3] and nitrate-reducing bacteria like Candidatus Alkanivorans nitratireducens[4].

  • Anaerobic Archaeal Syntrophy: Mediated by novel alkyl-CoM formation, yielding Butyl-CoM, as seen in Candidatus Syntrophoarchaeum[5].

Pathway cluster_aerobic Aerobic Pathway cluster_anaerobic_bac Anaerobic (Bacterial) cluster_anaerobic_arc Anaerobic (Archaeal) Butane Butane-1-13C (Terminal Labeling) BMO Butane Monooxygenase (BMO) Butane->BMO ASS Alkylsuccinate Synthase (Fumarate Addition) Butane->ASS ACR Alkyl-CoM Formation Butane->ACR Butanol 1-Butanol (M+1) BMO->Butanol Downstream Central Carbon Metabolism (Fatty Acids, Biomass, 13CO2) Butanol->Downstream Succinate (1-methylpropyl)succinate (M+1) ASS->Succinate Succinate->Downstream ButylCoM Butyl-CoM (M+1) ACR->ButylCoM ButylCoM->Downstream

Fig 1: Divergent metabolic pathways of Butane-1-¹³C activation and carbon flow.

System Architecture: Bioreactor Design for Gaseous Tracers

Gaseous substrates have notoriously low mass transfer coefficients ( kL​a ). Injecting ¹³C-butane into a standard headspace often results in mass transfer limitation, skewing metabolic flux calculations. To ensure the biological reaction rate ( qs​ ) is the rate-limiting step—not gas dissolution—a specialized gas-tight bioreactor setup is mandatory.

Table 1: Quantitative Parameters for ¹³C-Butane Bioreactor Operation
ParameterAerobic CultivationAnaerobic Cultivation (Sulfate/Nitrate)
Reactor Type Gas-entrainment CSTRHollow-fiber membrane bioreactor
Headspace Gas 20% O₂, 70% N₂, 10% Butane90% N₂ / 10% CO₂ + Butane overpressure
Butane Solubility (20°C) ~61 mg/L~61 mg/L
¹³C-Tracer Purity >99 atom % ¹³C>99 atom % ¹³C
Agitation Rate 600 - 800 RPM200 - 400 RPM (Minimize shear for syntrophy)
Isotope Delivery Continuous micro-spargingClosed-loop headspace recirculation

Self-Validating Experimental Protocols

To ensure data integrity, every ¹³C-experiment must be paired with a parallel ¹²C-natural abundance control reactor. This validates that any detected mass shifts are strictly due to isotopic incorporation and not matrix interference or natural isotopic variance.

Protocol A: Bioreactor Acclimation and Isotope Pulsing

Objective: Achieve steady-state metabolism before introducing the isotopic tracer to prevent shock-induced metabolic rerouting.

  • System Sterilization & Assembly: Autoclave the gas-tight bioreactor. Ensure all O-rings and septa are made of Viton or butyl rubber to prevent butane diffusion and gas leakage.

  • Inoculation & ¹²C-Acclimation: Inoculate the medium and supply natural abundance ¹²C-butane. Monitor the off-gas using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) until the CO₂ production rate stabilizes, indicating steady-state growth.

  • Isotope Transition: Rapidly flush the headspace with the inert carrier gas (N₂/CO₂) to remove residual ¹²C-butane.

  • ¹³C-Pulse: Inject Butane-1-¹³C into the headspace or via the hollow-fiber membrane to achieve the target partial pressure. Immediately take a T0​ sample.

Protocol B: Rapid Quenching and Metabolite Extraction

Objective: Halt enzymatic activity instantaneously to capture highly dynamic intermediates like Butyl-CoM[5] and (1-methylpropyl)succinate[2].

  • Rapid Sampling: Withdraw 5 mL of culture broth via a vacuum-assisted sampling port directly into 20 mL of pre-chilled (-40°C) quenching solution (60% Methanol / 40% Aqueous Ammonium Bicarbonate buffer). Causality: Room temperature sampling allows continued enzymatic turnover, diluting the ¹³C-enrichment of initial intermediates.

  • Cell Lysis: Subject the quenched mixture to 5 cycles of bead-beating at 4°C.

  • Metabolite Extraction: Add chloroform to achieve a final Methanol:Chloroform:Water ratio of 2:2:1. Vortex for 60 seconds and centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Phase Separation:

    • Aqueous Phase: Contains polar intermediates (e.g., Butyl-CoM). Analyze via LC-MS/MS.

    • Organic Phase: Contains non-polar metabolites and membrane lipids. Dry under N₂ gas and derivatize (e.g., with BSTFA) for GC-MS analysis of succinate derivatives.

Protocol C: DNA/RNA Stable Isotope Probing (SIP)

Objective: Identify the active microbial consortium responsible for butane degradation by isolating ¹³C-enriched nucleic acids[3].

  • Nucleic Acid Extraction: Harvest 50 mL of biomass at peak ¹³C-DIC production. Extract total DNA or RNA using a phenol-chloroform method. Note: RNA-SIP is preferred for shorter incubations as RNA turns over faster, providing a highly responsive snapshot of active degraders.

  • Isopycnic Ultracentrifugation: Load 5 µg of nucleic acid into a cesium chloride (CsCl) gradient (for DNA) or cesium trifluoroacetate (CsTFA) gradient (for RNA). Centrifuge at 177,000 × g for 48 hours at 20°C.

  • Fractionation: Carefully fractionate the gradient into 200 µL aliquots. Measure the buoyant density of each fraction using a refractometer.

  • Quantification & Sequencing: Quantify nucleic acids in the "heavy" (¹³C-enriched) and "light" (¹²C-unlabeled) fractions. Subject the heavy fractions to 16S rRNA amplicon sequencing or shotgun metagenomics to identify the active butane degraders.

Workflow Bioreactor Gas-Tight Bioreactor (12C / 13C Parallel) Sampling Rapid Quenching (-40°C Methanol) Bioreactor->Sampling GasInjection Butane-1-13C Pulse/Continuous GasInjection->Bioreactor Metabolomics Metabolite Extraction (LC-MS / GC-MS) Sampling->Metabolomics SIP Nucleic Acid Extraction (Isopycnic Centrifugation) Sampling->SIP Flux Metabolic Flux Analysis (MFA) Metabolomics->Flux Microbiome Active Degrader Identification (SIP) SIP->Microbiome

Fig 2: Integrated workflow for Butane-1-¹³C tracing, from bioreactor injection to multi-omic analysis.

Data Interpretation: Expected Isotopic Signatures

When analyzing the mass spectra of the extracted metabolites, the positional labeling of Butane-1-¹³C will yield specific mass shifts. Comparing the experimental MIDs against the ¹²C-control establishes the flux through the activation pathways.

Table 2: Expected ¹³C-Enrichment Patterns in Key Biomarkers
Target MetabolitePathway IndicatorAnalytical PlatformExpected Mass Shift
1-Butanol Aerobic OxidationGC-MSM+1
(1-methylpropyl)succinate Anaerobic Bacterial (ASS)GC-MS (Derivatized)M+1
Butyl-CoM Anaerobic Archaeal SyntrophyLC-MS/MSM+1
Phospholipid Fatty Acids (PLFA) Biomass AssimilationGC-IRMSBimodal (M+0 / Fully Labeled)
Dissolved Inorganic Carbon (DIC) Complete Terminal OxidationGC-IRMSM+1 (¹³CO₂)

Troubleshooting & Quality Control

  • Issue: Low ¹³C incorporation in biomass despite butane consumption.

    • Causality: The microbial consortium may be utilizing endogenous carbon reserves or alternative electron donors.

    • Solution: Extend the ¹²C-starvation period prior to the ¹³C-pulse to deplete intracellular storage polymers (e.g., Polyhydroxyalkanoates).

  • Issue: Scrambled MID patterns in primary intermediates.

    • Causality: Isotopic cross-feeding. Primary degraders oxidize ¹³C-butane to ¹³CO₂, which is subsequently fixed by autotrophic members of the consortium, introducing ¹³C into central metabolism via non-butane pathways.

    • Solution: Shorten the sampling time-course ( T0​ to T15 min​ ) to capture the primary flux before significant ¹³CO₂ cross-feeding occurs.

References

  • BenchChem. Application Notes and Protocols for Tracing Carbon Metabolism with Butane.[6] URL:

  • Washington University in St. Louis Scholarly Repository. Anaerobic Oxidation of Ethane, Propane, and Butane by Marine Microbes: A Mini Review.[1] URL:

  • Chen et al., (2024). Nitrate-driven anaerobic oxidation of ethane and butane by bacteria. ISME Journal / PubMed Central.[4] URL:

  • Laso-Pérez et al., (2016). Butyl-CoM as initial metabolic intermediate in butane oxidation. ResearchGate.[5] URL:

  • Kniemeyer et al., (2007). Anaerobic oxidation of short-chain hydrocarbons. Nature.[2] URL:

  • Kleindienst et al., (2014). Diverse sulfate-reducing bacteria of the Desulfosarcina/Desulfococcus clade are the key alkane degraders at marine seeps. ISME Journal / MPG.PuRe.[3] URL:

Sources

Application

Application Note: High-Fidelity Quantification of Butane in Environmental Matrices Using Butane-1-13C Isotope Dilution GC-MS

Executive Summary & Mechanistic Rationale The accurate quantification of highly volatile organic compounds (VOCs) like n-butane (boiling point: -1°C) in environmental samples is critical for atmospheric chemistry, petroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The accurate quantification of highly volatile organic compounds (VOCs) like n-butane (boiling point: -1°C) in environmental samples is critical for atmospheric chemistry, petrochemical monitoring, and pharmaceutical Environmental Health and Safety (EHS) assessments. However, butane's extreme volatility makes it highly susceptible to evaporative losses during sample collection, transfer, and pre-concentration.

To overcome these thermodynamic challenges, this protocol employs Isotope Dilution Mass Spectrometry (IDMS) using Butane-1-13C as a Stable Isotope-Labeled Internal Standard (SIL-IS).

The Causality of IDMS: By spiking the sample with Butane-1-13C at the earliest possible stage, the native analyte and the isotopologue become physically and chemically indistinguishable to the sample matrix and extraction hardware. Any subsequent physical losses (e.g., breakthrough during thermal desorption) or mass spectrometric ionization suppression will affect both compounds identically. Because the quantification relies on the ratio of their signals rather than absolute peak areas, the system inherently corrects for matrix effects and procedural variances, yielding absolute quantitative accuracy.

Regulatory Context & Methodological Foundations

This application note synthesizes the mechanistic principles of two gold-standard US Environmental Protection Agency (EPA) methods, adapting them for high-precision isotope dilution:

  • Ambient Air (EPA Method TO-15): Utilizes Summa canisters and Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS) for vapor-phase VOCs[1][2].

  • Water and Solid Waste (EPA Method 8260): Utilizes Purge and Trap (P&T) GC-MS to extract VOCs from liquid and solid matrices[3][4].

Experimental Workflow

G A Environmental Sample (Air / Water / Soil) B Spike with SIL-IS (Butane-1-13C) A->B Addition C Pre-concentration (TD or Purge & Trap) B->C Extraction D Moisture Control (Water Management) C->D Desorb/Purge E GC Separation (e.g., DB-624 Column) D->E Dry VOCs F MS Detection (SIM Mode: m/z 43 & 44) E->F Elution G Isotope Dilution Quantification (RRF) F->G Data Output

Workflow for Isotope Dilution GC-MS analysis of butane in environmental matrices.

Materials and Reagents

  • Native Standard: n-Butane (Analytical Grade, >99.9% purity).

  • Internal Standard: Butane-1-13C (Isotopic purity >99 atom % 13C).

  • Air Sampling: 6L passivated Summa canisters with pneumatic flow controllers[1].

  • Water/Soil Sampling: 40 mL Volatile Organic Analysis (VOA) vials with PTFE-lined septa.

Detailed Experimental Protocols

Protocol A: Air Sample Analysis via TD-GC-MS (Adapted from EPA TO-15)
  • Canister Preparation & Spiking: Evacuate Summa canisters to <0.05 mm Hg. Introduce a known volumetric spike of Butane-1-13C gas standard into the canister prior to field deployment.

    • Causality: Pre-spiking ensures the SIL-IS undergoes the exact same pressure, temperature, and wall-interaction history as the sampled native butane.

  • Sample Collection: Collect ambient air using a flow controller calibrated for a 24-hour time-weighted average (e.g., ~3.5 mL/min)[1].

  • Thermal Desorption & Moisture Control: Route 500 mL of the canister sample through a moisture management device (e.g., a cold trap held at -30°C) before focusing the VOCs onto a sorbent trap[5].

    • Causality: Water vapor must be aggressively removed because it quenches the MS electron ionization (EI) filament, raises baseline noise, and causes retention time shifts on the GC column[5][6].

  • Flash Desorption: Rapidly heat the focusing trap to 250°C to inject the VOCs into the GC column as a tight band.

Protocol B: Water/Soil Sample Analysis via P&T-GC-MS (Adapted from EPA 8260)
  • Sample Preparation: Collect water samples in 40 mL VOA vials with zero headspace .

    • Causality: Headspace must be eliminated to prevent the highly volatile butane from partitioning out of the aqueous phase prior to analysis.

  • SIL-IS Spiking: Inject 5 µL of a 25 ppm Butane-1-13C methanolic stock solution directly through the PTFE septum into the 5 mL sample aliquot within the sparge vessel[3].

  • Purge and Trap (P&T): Purge the sample with ultra-high purity Helium at 40 mL/min for 11 minutes. The bubbling action strips butane from the water, carrying it to a Vocarb sorbent trap[6].

  • Desorption: Heat the trap to 250°C for 2 minutes to transfer analytes to the GC-MS[6].

GC-MS Analytical Parameters & Ion Selection

To achieve baseline separation of light gases and optimal sensitivity, specific chromatographic and mass spectrometric conditions must be employed.

Table 1: Optimized GC-MS Parameters

ParameterSetting / ComponentMechanistic Rationale
GC Column DB-624 UI (20 m × 0.18 mm, 1 µm film)Thick film (1 µm) and mid-polarity phase provide high capacity and retention for highly volatile light gases[6].
Oven Program 35°C (hold 4 min) → 16°C/min to 85°C → 30°C/min to 210°CSub-ambient/low initial temperature is strictly required to cryo-focus butane and prevent peak broadening[6].
Carrier Gas Helium, constant flow at 0.8 mL/minMaintains optimal linear velocity for sharp peak shapes.
MS Mode Selected Ion Monitoring (SIM)Enhances signal-to-noise ratio for trace environmental levels (ppt to ppb) compared to Full Scan[1][7].
Transfer Line 225°CPrevents condensation of heavier matrix components before entering the MS[6].

Table 2: Target Ions for Quantification

AnalyteQuantitation Ion (m/z)Qualifier Ion (m/z)Expected Retention Time
n-Butane (Native)4358~2.85 min
Butane-1-13C (SIL-IS)4459~2.85 min

Note: The primary fragment of butane in EI-MS is the propyl cation [C3H7]+ at m/z 43. The 13C-labeled analog yields a shifted fragment at m/z 44. Because they are isotopic analogs, they co-elute perfectly.

Data Processing & Self-Validating Quality Control

This protocol operates as a self-validating system . The data is only accepted if internal mechanistic checks pass predefined thresholds.

Isotope Dilution Quantification

Quantification is performed using the Relative Response Factor (RRF). The RRF establishes the proportional relationship between the native butane and the Butane-1-13C internal standard across a calibration curve[3][6].

Equation: RRF = (Area_Native × Concentration_IS) / (Area_IS × Concentration_Native)

  • Causality: By using RRF, any drop in absolute signal (e.g., due to a partially blocked transfer line or degraded MS multiplier) cancels out, as both Area_Native and Area_IS will decrease by the exact same percentage.

The Self-Validating QC Matrix

To ensure the integrity of the IDMS system, the following criteria must be met for every batch[4][8]:

  • Internal Standard Area Stability: The absolute peak area of Butane-1-13C in any sample must not deviate by more than -50% to +100% from the Continuing Calibration Verification (CCV) standard[8]. Failure indicates severe matrix quenching or a catastrophic leak during pre-concentration, automatically invalidating the sample result.

  • Method Blanks: A laboratory reagent blank must be run every 12 hours. The native butane concentration must be below the Method Detection Limit (MDL)[8]. Failure indicates carryover in the TD/P&T system or contaminated carrier gas.

  • CCV Drift: A mid-point CCV must be analyzed every 12 hours. The calculated RRF must be within ±20% of the initial calibration curve[3][4].

Quantitative Validation Data

When executed according to the parameters above, the method yields robust analytical performance suitable for stringent environmental compliance.

Table 3: Typical Method Validation Results for Butane Quantification

Matrix / MethodCalibration RangeMethod Detection Limit (MDL)Precision (%RSD)Accuracy (% Recovery)
Air (TO-15 SIM) 0.05 – 50 ppbv< 0.02 ppbv< 10%92 – 108%
Water (8260 P&T) 0.5 – 200 µg/L< 0.25 µg/L< 12%88 – 110%
Soil (8260 P&T) 1.0 – 200 µg/kg< 0.50 µg/kg< 15%85 – 115%

Data synthesized from EPA Method TO-15 and 8260 performance criteria[1][3][4][6].

References

  • Agilent Technologies. US EPA Method 8260 With the Tekmar Lumin and the Agilent 7890B GC/5977A MS. Retrieved from:[Link]

  • Shimadzu Scientific Instruments. Guide to US EPA Method 8260 for Analysis of Volatile Organic Compounds in Ground Water and Solid Waste No. GCMS-1503. Retrieved from: [Link]

  • US Environmental Protection Agency (EPA). SW-846 Method 8260: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from: [Link]

  • Pace Analytical. GC/MS EPA METHOD TO-15 Method Overview. Retrieved from:[Link]

  • US Environmental Protection Agency (EPA). Analytical Methods TO-14a and TO-15: What are the Differences? Retrieved from: [Link]

  • ThermoFisher Scientific. A Rapid Method for the Analysis of Air Toxics Based on US EPA TO-15. Retrieved from: [Link]

  • Enthalpy Analytical. EPA Method TO-15 Sampling and Analysis: Fitting Your Needs. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming long T1 relaxation times in 13C NMR with Butane-1-13C

Welcome to the Technical Support Center for NMR Spectroscopy. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in small-molecule NMR: overcoming the exceptio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR Spectroscopy. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in small-molecule NMR: overcoming the exceptionally long spin-lattice ( T1​ ) relaxation times of highly mobile isotopic tracers like Butane-1- 13 C.

Below, you will find diagnostic FAQs, field-proven troubleshooting protocols, and decision workflows to optimize your acquisition parameters.

Part 1: Diagnostic FAQs

Q: Why is my Butane-1- 13 C signal saturating, and why does it require such long relaxation delays ( d1​ )? A: The saturation you are observing is a direct consequence of molecular dynamics. Butane is a small, highly mobile molecule. In solution or gas phase, it tumbles extremely rapidly, placing it in the "extreme narrowing limit"[1]. Because its molecular correlation time ( τc​ ) is so short, the spectral density function at the Larmor frequency is very low[2]. Consequently, the primary mechanism for 13 C relaxation—dipole-dipole coupling with the attached protons—becomes highly inefficient[1][2]. This results in T1​ relaxation times that can stretch from several seconds to tens of seconds[3]. If your repetition delay ( d1​ ) is shorter than 5×T1​ , the Z -magnetization cannot fully recover between scans, leading to signal saturation and non-quantitative integration[1][4].

Part 2: Troubleshooting Guides & Methodologies

Guide A: Achieving Fast Quantitative Scans with Paramagnetic Relaxation Agents

Use this method when you need rigorous quantitative integration (e.g., isotopic enrichment calculations) but cannot afford 24-hour acquisition times.

The Causality: Chromium(III) acetylacetonate[Cr(acac) 3​ ] is a paramagnetic complex containing three unpaired electrons. Because the gyromagnetic ratio of an electron is roughly 658 times greater than that of a proton, these unpaired electrons generate massive, fluctuating magnetic fields. This provides a highly efficient, alternative non-radiative relaxation pathway for the 13 C nuclei, drastically shortening T1​ from >10 seconds to <1 second[1][5][6].

Self-Validating Protocol:

  • Sample Preparation: Add 0.025 M to 0.05 M of Cr(acac) 3​ directly to your Butane-1- 13 C sample in a deuterated solvent (e.g., CDCl 3​ or TCE- d2​ )[5][6].

  • Pulse Sequence Selection: Select an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems). This ensures proton decoupling occurs only during acquisition, suppressing the Nuclear Overhauser Effect (NOE) which would otherwise skew quantitative integrals[1][7].

  • Parameter Optimization: Set your d1​ delay to 1.5 to 2.0 seconds.

  • Validation Step: Run a rapid inversion-recovery ( T1​ ) experiment. If the protocol is successful, the measured T1​ of the C1 methyl peak will be <0.5 seconds, validating that a 2.0-second d1​ is sufficient for >99% magnetization recovery.

Guide B: Maximizing SNR via Polarization Transfer (DEPT/INEPT)

Use this method when your primary goal is sensitivity, signal-to-noise ratio (SNR), or structural assignment, rather than absolute quantitation.

The Causality: Instead of directly pulsing the insensitive 13 C nucleus and waiting for its slow relaxation, DEPT and INEPT sequences pulse the highly sensitive 1 H nuclei. The large Boltzmann population difference (polarization) of the protons is transferred through the scalar J -coupling bonds ( 1JCH​≈125 Hz for alkanes) to the 13 C nucleus[8][9]. Crucially, the repetition rate of the experiment is now dictated by the 1 H T1​ relaxation time, which is significantly shorter than the 13 C T1​ [4][5][10].

Self-Validating Protocol:

  • Pulse Sequence Selection: Load a DEPT-135 or RINEPT pulse sequence[5][8].

  • Parameter Optimization: Measure the T1​ of the protons on the C1 methyl group. Set your d1​ delay to 1.5× to the 1 H T1​ (typically ∼1 second), completely bypassing the 13 C T1​ bottleneck[4].

  • Validation Step: Acquire the spectrum. The C1 methyl peak of Butane-1- 13 C should appear with a positive phase (in DEPT-135) with massive signal enhancement compared to a standard 1D 13 C scan acquired in the same timeframe[8].

Guide C: Optimizing the Ernst Angle for High-Throughput Acquisition

Use this method for standard 1D 13 C acquisition when chemical additives (like Cr(acac) 3​ ) are prohibited.

The Causality: A standard 90° pulse tips all longitudinal ( Z ) magnetization into the transverse ( XY ) plane, requiring a full 5×T1​ delay for complete recovery. By using a smaller flip angle ( α ), only a fraction of the Z -magnetization is consumed. The residual Z -magnetization allows for much faster recovery between scans, optimizing the SNR per unit of time[11][12].

Self-Validating Protocol:

  • Determine T1​ : Measure the native 13 C T1​ of your Butane-1- 13 C sample using an inversion-recovery sequence.

  • Calculate Ernst Angle: Choose your desired repetition time ( TR​=d1​+acquisition time ). Calculate the optimal flip angle using the Ernst equation: cos(α)=exp(−TR​/T1​) [12].

  • Parameter Optimization: Adjust your pulse width (e.g., p1) to match the calculated angle α (often between 30° and 45°)[11].

  • Validation Step: Array the pulse angle from 10° to 90° and plot the resulting SNR. The empirical maximum SNR will self-validate by perfectly aligning with your calculated Ernst angle.

Part 3: Quantitative Data Comparison

The following table summarizes the expected performance metrics when applying these troubleshooting methodologies to Butane-1- 13 C.

TechniquePrimary MechanismTarget Nucleus T1​ Relative Acquisition TimeBest Application
Standard 13 C (90° pulse) Direct Excitation 13 C ( >10 s)Baseline ( )Reference only
Cr(acac) 3​ Addition Paramagnetic Relaxation 13 C ( <1 s) ∼10× to 50× fasterQuantitative Analysis
DEPT / INEPT Polarization Transfer 1 H ( <1 s) ∼80× to 100× fasterSensitivity / Assignment
Ernst Angle Optimization Residual Z -Magnetization 13 C (Unchanged) ∼2× to fasterHigh-throughput 1D

Part 4: Decision Workflow

Use the following logical workflow to determine the best approach for your specific experimental constraints.

Workflow Start 13C NMR of Butane-1-13C Signal Saturation? Decision Is Quantitative Integration Required? Start->Decision Quant Yes: Quantitative Decision->Quant  Yes Qual No: Qualitative / SNR Decision->Qual  No Cr Add Cr(acac)3 (Shortens 13C T1) Quant->Cr Ernst Optimize Ernst Angle (Partial Excitation) Quant->Ernst DEPT Use DEPT / INEPT (Bypasses 13C T1) Qual->DEPT

Figure 1: Decision workflow for resolving 13C NMR T1 relaxation issues in small molecules.

References

  • Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • The NMR Spectrum. American Oil Chemists' Society (AOCS). Available at:[Link]

  • NMR Sample Preparation. NMR Probe. Available at:[Link]

  • DEPT: A tool for 13C peak assignments. Nanalysis. Available at:[Link]

  • PRESERVE: adding variable flip-angle excitation to transverse relaxation-optimized NMR spectroscopy. Copernicus. Available at:[Link]

  • C Nuclear Magnetic Resonance Distortionless Enhancement by Polarization Transfer Pulse Sequence. Bioanalytical Sciences Group. Available at:[Link]

  • Sensitivity Enhancement of 13C TI Measurements via Polarization Transfer. University of Toronto. Available at:[Link]

  • NMR Spectroscopy of Complex Samples Using Compact Instruments. RWTH Aachen University. Available at:[Link]

  • 12C/13C Isotope Effects on 1H T1 Relaxation Times. University of Ottawa NMR Facility Blog. Available at:[Link]

  • How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog. Available at:[Link]

Sources

Optimization

Minimizing ion suppression in LC-MS/MS with Butane-1-13C internal standard

Minimizing Ion Suppression with Butane-1-13C Internal Standards Welcome to the Advanced Applications Support Center. Utilizing highly volatile, non-polar alkanes like Butane-1-13C as internal standards (IS) is a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Minimizing Ion Suppression with Butane-1-13C Internal Standards

Welcome to the Advanced Applications Support Center. Utilizing highly volatile, non-polar alkanes like Butane-1-13C as internal standards (IS) is a highly specialized approach. It is most commonly deployed in comprehensive, multi-standard normalization frameworks such as the NOMIS (Normalization using Optimal Selection of Multiple Internal Standards) method for metabolomics[1][2].

While Butane-1-13C provides superior normalization for low-mass, non-polar metabolic features, its extreme volatility (Boiling Point: -1°C) and high ionization energy (10.63 eV)[3] present unique challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to eliminate ion suppression and ensure robust quantitation.

Part 1: Troubleshooting Guides & FAQs
Category A: Volatility & Sample Preparation

Q: My Butane-1-13C signal is highly variable or completely absent across technical replicates. Is this ion suppression? A: Not necessarily. Before investigating the mass spectrometer, you must rule out evaporative loss. Butane is a gas at room temperature. If your extraction solvents are not drastically chilled, the standard will vaporize before injection.

  • The Fix: Always prepare and spike Butane-1-13C using strictly chilled solvents (e.g., Methanol at -20°C). Use sealed, zero-headspace autosampler vials with PTFE-lined septa to prevent outgassing during the autosampler queue.

Category B: Ionization Source Selection

Q: I am using Electrospray Ionization (ESI) in positive mode, but I cannot detect Butane-1-13C. Why? A: ESI relies on solution-phase acid-base chemistry. Alkanes like butane lack proton-affinitive heteroatoms (no basic nitrogen or acidic oxygen) and cannot form [M+H]+ or [M−H]− ions in ESI.

  • The Fix: You must switch to Atmospheric Pressure Photoionization (APPI) . APPI directly ejects an electron from the analyte using vacuum ultraviolet (VUV) photons, making it the gold standard for non-polar alkanes[4][5].

Category C: The "Dopant Trap" in APPI (Critical Mechanism)

Q: I switched to APPI and added Toluene as a dopant to boost my signal, but my Butane-1-13C signal completely disappeared. Why did the dopant cause massive ion suppression? A: This is a classic case of Ionization Energy (IE) mismatch . In dopant-assisted APPI, the dopant absorbs photons to form a radical cation, which then transfers its charge to the analyte. However, charge exchange is only thermodynamically possible if the analyte's IE is lower than the dopant's IE. Butane has an IE of ~10.63 eV[3][6]. Toluene has an IE of 8.82 eV. Because Toluene's IE is lower, it cannot ionize Butane. Instead, Toluene acts as a massive "photon sink," absorbing all the VUV light and starving the Butane molecules of photon energy, resulting in total signal suppression.

  • The Fix: Do not use dopants for Butane-1-13C. Use Direct APPI and upgrade your source from a standard Krypton lamp (10.6 eV) to an Argon lamp (11.6 eV) [7]. The Argon lamp provides sufficient photon energy to directly ionize Butane without relying on charge transfer.

Category D: Chromatographic Matrix Suppression

Q: How do I reduce ion suppression from co-eluting mobile phase solvents in Direct APPI? A: In APPI, high flow rates of absorbing solvents (like methanol or water) cause "photon quenching" according to the Beer-Lambert law[7]. The dense solvent vapor absorbs the VUV photons before they can reach your Butane-1-13C molecules.

  • The Fix: Reduce your LC flow rate to <100μL/min . Additionally, because Butane is poorly retained on standard C18 columns, use a Porous Graphitic Carbon (PGC) column. PGC provides the necessary retention for small alkanes, separating Butane-1-13C from the early-eluting, photon-quenching solvent front.

Part 2: Quantitative Data & Source Optimization

Table 1: Ionization Energy & VUV Lamp Compatibility for Butane-1-13C To prevent ion suppression, the VUV Lamp Energy must strictly exceed the Analyte IE.

ComponentTypeIonization Energy (eV)Compatibility with Butane-1-13C
Butane-1-13C Analyte 10.63 eV N/A
Krypton (Kr) LampVUV Source10.0 / 10.6 eVMarginal (High risk of signal instability)
Argon (Ar) Lamp VUV Source 11.6 / 11.8 eV Optimal (Direct photoionization)
TolueneDopant8.82 eVIncompatible (Causes photon quenching)
AcetoneDopant9.70 eVIncompatible (Causes photon quenching)

Table 2: Comparison of LC-MS Ionization Sources for Alkane Internal Standards

Ionization SourceMechanismMatrix Suppression RiskRecommendation for Butane
ESI Solution-phase protonationHigh (Charge competition)Fail (No proton affinity)
APCI Gas-phase corona dischargeModerate (Proton affinity limits)Poor (Requires hydride abstraction)
Direct APPI Gas-phase photoionizationLow (If flow rate is optimized)Excellent (Requires Ar Lamp)
Part 3: System Workflows & Visualizations
1. Volatile IS Sample Preparation & Injection Workflow

To ensure trustworthiness, the physical handling of the sample must prevent evaporative loss before the sample ever reaches the APPI source.

Workflow Step1 1. Sample Prep Chilled Methanol (-20°C) Sealed Zero-Headspace Vials Step2 Step2 Step1->Step2 Step3 3. Ionization Direct APPI (No Dopant) Argon Lamp (11.6 eV) Step2->Step3 Step4 4. Detection MS/MS MRM Mode Matrix Factor Validation Step3->Step4

Step-by-step workflow for the preparation and LC-MS/MS analysis of volatile Butane-1-13C.

2. Mechanistic Pathway: APPI Ionization vs. Suppression

This diagram illustrates the causality behind the "Dopant Trap" and why Argon lamps are required.

G ArLamp Argon Lamp (11.6 eV) Butane Butane-1-13C (IE: 10.63 eV) ArLamp->Butane hv > 10.63 eV KrLamp Krypton Lamp (10.6 eV) Toluene Toluene Dopant (IE: 8.82 eV) KrLamp->Toluene hv (10.0/10.6 eV) Toluene->Butane Charge Exchange Fails (IE_dopant < IE_analyte) Suppression Ion Suppression (Signal Loss) Toluene->Suppression Charge Sink Signal Direct Ionization [M]+. Radical Butane->Signal Electron Ejection Matrix Absorbing Matrix (High LC Flow) Matrix->Butane Photon Quenching Matrix->Suppression Competitive Absorption

Logical relationship of APPI ionization and suppression mechanisms for Butane-1-13C.

Part 4: Self-Validating Experimental Protocol

Every quantitative assay must be a self-validating system. Execute this protocol to mathematically prove that ion suppression has been eliminated from your Butane-1-13C workflow.

Phase 1: System Suitability Test (SST)

  • Prepare a 10μg/mL working solution of Butane-1-13C in pre-chilled (-20°C) LC-MS grade Methanol.

  • Inject 2μL onto a Porous Graphitic Carbon (PGC) column at a flow rate of 50μL/min .

  • Operate the APPI source in positive ion mode using an Argon lamp (11.6 eV) with no dopant.

  • Validation Check: Confirm the presence of the [M]+. radical cation. Signal-to-noise (S/N) must be >100 . If S/N is low, check vial seals for evaporative loss.

Phase 2: Matrix Factor (MF) Validation To isolate true ion suppression from extraction loss, you must calculate the Absolute Matrix Factor.

  • Neat Standard (A): Inject Butane-1-13C spiked into neat, chilled extraction solvent. Record Peak Area A.

  • Post-Extraction Spike (B): Process a blank biological matrix through your standard extraction protocol. Spike Butane-1-13C into the final eluted extract immediately prior to injection. Record Peak Area B.

  • Calculation: MatrixFactor(MF)=PeakAreaAPeakAreaB​

  • Validation Check:

    • If MF=0.85−1.15 : Ion suppression is successfully minimized.

    • If MF<0.80 : Photon quenching is occurring. Action: Decrease LC flow rate by 50% to reduce solvent vapor density in the APPI source, or adjust chromatography to shift the Butane retention time away from the suppression zone.

References
  • Sysi-Aho, M., Katajamaa, M., Yetukuri, L., & Orešič, M. (2007). Normalization method for metabolomics data using optimal selection of multiple internal standards. BMC Bioinformatics.[Link]

  • Sysi-Aho, M. et al. (2011). Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry.
  • National Institute of Standards and Technology (NIST). Butane - NIST Chemistry WebBook.[Link]

  • Robb, D. B., & Blades, A. T. (2008). Atmospheric Pressure Photoionization — The Second Source for LC-MS? Chromatography Online.[Link]

  • Kauppila, T. J., et al. (2005). APPI-MS: Effects of mobile phases and VUV lamps on the detection of PAH compounds. Journal of the American Society for Mass Spectrometry (via PMC).[Link]

Sources

Troubleshooting

Technical Support Center: Correcting for Isotopic Enrichment in Butane-1-13C Tracer Experiments

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical analytical challenges researchers face when utilizing Butane-1-13C in mass spectrometry (MS),...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical analytical challenges researchers face when utilizing Butane-1-13C in mass spectrometry (MS), metabolic tracing, and petrochemical catalysis.

Accurate quantification of isotopic enrichment requires deconvoluting raw MS data to remove the contributions of naturally occurring isotopes. This guide synthesizes field-proven troubleshooting strategies, self-validating experimental protocols, and the mechanistic causality behind isotopic scrambling to ensure the highest scientific integrity in your data analysis.

Section 1: Core Concepts & FAQs

Q1: Why is natural abundance correction critical for Butane-1-13C tracer experiments? In any MS-based isotope labeling experiment, the observed Mass Isotopologue Distribution (MID) is a convolution of the experimentally introduced 13C tracer and the naturally occurring heavy isotopes (e.g., 13C, D, 18O) inherently present in the molecule[1]. Without mathematical correction, the M+1 and M+2 mass fractions will be artificially inflated by the natural ~1.1% abundance of 13C and ~0.011% abundance of Deuterium, leading to gross inaccuracies in downstream kinetic modeling or metabolic flux calculations[1].

Q2: How does skeletal isomerization complicate the analysis of Butane-1-13C? When Butane-1-13C is used to probe mechanisms over solid acid catalysts (such as H-mordenite), it undergoes skeletal isomerization. The alkane is protonated to form a primary carbenium ion, which subsequently rearranges into a highly reactive protonated cyclopropane intermediate[2][3]. When this ring opens, the 13C label can scramble from the terminal 1-position to the internal 2-position (forming Butane-2-13C) without forming isobutane[3]. This intramolecular isotopic scrambling requires precise MID correction to differentiate true mechanistic rearrangement from natural background noise.

Q3: What is the mathematical basis for isotopic correction? Correction is performed using a matrix-based approach. A correction matrix is constructed using the combinatorial probabilities of all natural isotopes present in the target analyte's elemental formula[4]. Advanced software tools utilize optimization algorithms (such as the L-BFGS-B algorithm) to minimize the sum of squared weighted errors between the theoretical and observed distributions, isolating the true tracer enrichment[4].

Section 2: Troubleshooting Guide

Issue 1: Corrected MIDs display negative mass fractions (Over-correction).

  • Causality: This is a classic symptom of over-correction. It occurs when the algorithm subtracts more natural abundance than is physically present. This is most often caused by underestimating the isotopic impurity of the Butane-1-13C tracer or failing to apply mathematical boundary constraints[4].

  • Resolution: Ensure your correction software is configured to constrain outputs to ≥0 [4]. Additionally, verify the exact isotopic purity of your tracer lot (e.g., 99% vs. 98%) from the manufacturer's Certificate of Analysis and input this specific value into the correction matrix[5].

Issue 2: Discrepancies between low-resolution and high-resolution MS (HRMS) data.

  • Causality: Low-resolution MS cannot distinguish between the mass shift caused by a 13C incorporation ( Δm≈1.00335 Da) and a natural Deuterium ( Δm≈1.00628 Da). HRMS resolves these distinct isotopic species, meaning the correction matrix must be resolution-aware[4][5].

  • Resolution: Use resolution-dependent correction tools like IsoCor v2 or IsoCorrectoR. In IsoCorrectoR, toggle the UltraHighRes parameter to TRUE to ensure the algorithm only corrects for elements that are analytically convoluted at your specific instrument's resolving power[5].

Section 3: Experimental Protocols (Self-Validating Systems)

To ensure the integrity of your correction matrix, the experimental design must be self-validating. Every labeled experiment must be anchored by empirical baseline controls.

Protocol 1: Self-Validating Workflow for Butane-1-13C Tracing & Data Acquisition
  • System Blanking: Inject a blank sample (carrier gas or solvent) to establish the baseline background noise of the MS instrument[6].

  • Unlabeled Control Validation (Critical Step): Inject an unlabeled butane standard and process this data through your correction algorithm[6]. A perfectly calibrated correction matrix will yield an MID of exactly 100% M+0 and 0% for all heavier isotopologues. If M+1 > 0, adjust your natural abundance parameters before proceeding.

  • Tracer Introduction: Feed Butane-1-13C into the catalytic reactor or biological system under steady-state conditions.

  • Data Acquisition: Acquire full-scan MS data. For HRMS, ensure the resolving power is sufficient to separate 13C from D isotopic peaks[5].

Protocol 2: Computational Correction using IsoCor
  • Data Formatting: Integrate the peaks for each isotopologue (M+0 to M+n) and export the raw intensities into a .csv format[6].

  • Formula Declaration: Define the elemental formula of the target analyte (e.g., C4​H10​ for butane) and specify the tracer element (13C)[7].

  • Purity Input: Input the manufacturer-certified isotopic purity of the Butane-1-13C tracer to account for tracer impurity[7].

  • Execution: Run the IsoCor algorithm to apply the L-BFGS-B optimization[4].

  • Output Analysis: Extract the corrected isotopologue distribution and the mean isotopic enrichment for downstream kinetic modeling[8].

Section 4: Quantitative Data Summaries

Table 1: Natural Isotopic Abundances Used in Correction Matrices

Element Principal Isotope Abundance (%) Heavy Isotope Abundance (%)
Carbon 12C 98.93 13C 1.07
Hydrogen 1H 99.9885 2H (D) 0.0115
Oxygen 16O 99.757 18O 0.205

| Nitrogen | 14N | 99.636 | 15N | 0.364 |

Table 2: Simulated MID Correction for Butane ( C4​H10​ )

Isotopologue Raw MS Intensity (Relative) Natural Abundance Contribution Corrected True Enrichment
M+0 0.050 0.048 0.002
M+1 0.900 0.042 0.858
M+2 0.045 0.005 0.040

| M+3 | 0.005 | 0.000 | 0.005 |

Section 5: Visualizations

DataCorrection RawData Raw MS Data (Convoluted MID) Algo Optimization Algorithm (e.g., L-BFGS-B) RawData->Algo Matrix Correction Matrix (Natural Abundance & Purity) Matrix->Algo Corrected Corrected MID (True Tracer Enrichment) Algo->Corrected

Fig 1. Computational workflow for correcting raw MS data to isolate true tracer enrichment.

ButaneIsomerization B1 Butane-1-13C (Tracer Feed) Carb Primary Carbenium Ion (Surface Acid Sites) B1->Carb +H+ Cyclo Protonated Cyclopropane Intermediate Carb->Cyclo Rearrangement B2 Butane-2-13C (Scrambled Isotope) Cyclo->B2 Ring Opening Iso Isobutane (Skeletal Isomer) Cyclo->Iso Branching

Fig 2. Skeletal isomerization and isotopic scrambling of Butane-1-13C via carbenium intermediates.

References

  • Title: IsoCor: isotope correction for high-resolution MS labeling experiments Source: Oxford Academic URL
  • Title: MetaSys-LISBP/IsoCor: IsoCor: Isotope Correction for mass spectrometry labeling experiments Source: GitHub URL
  • Title: Technical Support Center: Correcting for Natural 13C Abundance in Mass Spectrometry Data Source: Benchchem URL
  • Title: The importance of accurately correcting for the natural abundance of stable isotopes Source: PMC URL
  • Title: IsoCor: correcting MS data in isotope labeling experiments Source: Oxford Academic URL
  • Title: Introduction to IsoCorrectoR Source: Bioconductor URL
  • Title: Mechanism of n-butane skeletal isomerization on H-mordenite and Pt/H-mordenite Source: ResearchGate URL
  • Source: DOKUMEN.

Sources

Optimization

Technical Support Center: Improving Accuracy of qNMR Results with Butane-1-13C Standards

From the Desk of the Senior Application Scientist Using a volatile, isotopically labeled gas like Butane-1-13C as a Quantitative Nuclear Magnetic Resonance (qNMR) standard presents unique thermodynamic and spectroscopic...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Using a volatile, isotopically labeled gas like Butane-1-13C as a Quantitative Nuclear Magnetic Resonance (qNMR) standard presents unique thermodynamic and spectroscopic challenges. Treating a gas-phase standard like a traditional liquid standard is the primary cause of quantitative failure. This guide is designed to troubleshoot the physical containment, relaxation dynamics, and pulse sequence optimizations required to achieve >99% quantitative accuracy. Every protocol detailed below is built on a self-validating framework to ensure your experimental choices are mathematically sound before you analyze your unknown analytes.

Part 1: Troubleshooting & FAQs

Hardware & Containment

Q: Why do my Butane-1-13C samples leak, or worse, cause my standard NMR tubes to fracture inside the probe? A: This is a fundamental thermodynamic issue. Butane is a gas at standard temperature and pressure (STP) and has a vapor pressure of approximately 3 bar at room temperature[1]. Standard 5 mm thin-wall borosilicate NMR tubes are not rated for this internal pressure and will either leak volatile gas (skewing your quantitative concentration) or structurally fail. Solution: You must use a2[2] or a machined sapphire tube. These provide an air-tight, hermetic seal using a PTFE valve and have a pressure tolerance of ~10 bar, offering a safe margin for liquid butane at ambient temperatures[1].

Spectroscopic Accuracy

Q: My 13 C integration values are inconsistent and artificially high. What is causing this? A: This is caused by the Nuclear Overhauser Effect (NOE). In standard 13 C NMR, continuous proton ( 1 H) decoupling is used to collapse multiplets into single peaks. However, this continuous irradiation transfers magnetization from the protons to the 13 C nuclei, artificially inflating the carbon signal by a factor of up to 2.98. Solution: For qNMR, you must use an 3[3] (e.g., zgig on Bruker systems). This sequence turns the decoupler on only during data acquisition to collapse the multiplets, and turns it off during the relaxation delay to prevent NOE buildup, ensuring the peak area is directly proportional to the molar concentration.

Relaxation Dynamics

Q: The required D1​ relaxation delay for my 13 C experiment is making my acquisition take days. How can I accelerate this without losing quantitative accuracy? A: The longitudinal relaxation time ( T1​ ) of 13 C nuclei in small, highly mobile molecules like butane is exceptionally long (often >10 seconds). Because qNMR requires a D1​ delay of at least 5×T1​ to ensure 99.3% magnetization recovery, your delays are mathematically forced to be >50 seconds per scan. Solution: Introduce a paramagnetic relaxation agent, such as Chromium(III) acetylacetonate (Cr(acac) 3​ ), at a concentration of ~0.05 M[1]. The unpaired electrons in the chromium complex provide a highly efficient relaxation pathway, drastically shortening the 13 C T1​ to <2 seconds, allowing you to use a practical D1​ delay of 10-15 seconds.

Part 2: Quantitative Data & Parameter Optimization

Table 1: Physical & Spectroscopic Properties of Butane-1- 13 C
ParameterValue / DescriptionCausality for qNMR Protocol
Vapor Pressure (20°C) ~3 barRequires J. Young or Sapphire NMR tubes to prevent fracture/leaks.
13 C T1​ Time (Neat) > 10 secondsNecessitates impractically long D1​ delays (>50s) to prevent signal saturation.
13 C T1​ with 0.05M Cr(acac) 3​ < 2 secondsAllows for practical D1​ delays (~10s) while maintaining quantitative recovery.
Decoupling Requirement Inverse-gatedPrevents NOE enhancement from artificially inflating the 13 C integration.
Table 2: qNMR Acquisition Parameter Comparison
ParameterStandard 13 C NMROptimized 13 C qNMR
Pulse Angle 30°90° (Maximizes signal-to-noise ratio per scan)
Decoupling Continuous (WALTZ-16)Inverse-gated (e.g., zgig)
Relaxation Delay ( D1​ ) 1 - 2 seconds ≥5×T1​ (Based on the longest T1​ in the sample)
Number of Scans (NS) 256 - 1024Optimized to achieve S/N > 250:1 for the analyte
Hardware Standard 5mm Thin-wall5mm J. Young Valve Tube

Part 3: Mechanistic Workflow

G Start Start: Butane-1-13C qNMR Tube Select J. Young Valve NMR Tube (Rated >5 bar) Start->Tube Prep Add Cr(acac)3 & Internal Standard Dissolve in CDCl3 Tube->Prep Vacuum Freeze-Pump-Thaw Degassing (Removes O2) Prep->Vacuum Condense Cryogenic Condensation of Butane-1-13C Gas Vacuum->Condense Acquire 13C qNMR Acquisition (Inverse-Gated Decoupling) Condense->Acquire Validate Self-Validation: Verify Molar Ratio vs. Standard Acquire->Validate

Workflow for preparing and validating Butane-1-13C qNMR samples.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology ensures that your Butane-1- 13 C standard is accurately prepared, safely contained, and spectroscopically validated before it is used to quantify unknown compounds.

Phase 1: Gravimetric & Chemical Preparation

  • Weighing: Accurately weigh exactly 5.0 mg of a certified, non-volatile internal standard (e.g., 1,4-Dioxane) and 17.5 mg of Cr(acac) 3​ directly into a 5 mm J. Young NMR tube.

  • Solvation: Add 0.6 mL of anhydrous, deuterated solvent (e.g., CDCl 3​ ).

Phase 2: Degassing & Condensation 3. Degassing (Critical Step): Attach the J. Young tube to a high-vacuum Schlenk line. Perform three freeze-pump-thaw cycles using liquid nitrogen. Causality: Dissolved paramagnetic oxygen (O 2​ ) competes with the Cr(acac) 3​ relaxation agent and broadens NMR lines. Removing O 2​ ensures the relaxation dynamics are strictly controlled by the added chromium agent. 4. Volumetric Gas Transfer: With the tube submerged in liquid nitrogen, introduce a volumetrically measured amount of Butane-1- 13 C gas (e.g., 10 mL at 1 atm) into the calibrated manifold space. 5. Cryogenic Condensation: Open the J. Young valve to allow the Butane-1- 13 C gas to cryogenically condense into the frozen solvent mixture. 6. Sealing: Close the J. Young valve tightly. Remove the tube from the cold bath and allow it to slowly equilibrate to room temperature behind a blast shield. Invert gently to homogenize the liquid phase.

Phase 3: Acquisition & Self-Validation 7. Acquisition: Insert the tube into the NMR spectrometer. Tune, match, and shim carefully (the gas/liquid interface may require manual Z-shim adjustments). Acquire a 13 C qNMR spectrum using an inverse-gated decoupling pulse sequence, a 90° pulse angle, and a D1​ delay of 15 seconds. 8. Self-Validation Step: Integrate the 1,4-Dioxane reference peak (~67 ppm) and the Butane-1- 13 C peak (~13 ppm). Calculate the molar ratio.

  • Validation Logic: If the calculated moles of Butane-1- 13 C derived from the NMR integration deviate by >1% from your volumetric manifold calculation, the tube has a micro-leak or incomplete condensation occurred. Do not proceed with experimental assays until this validation passes.

Part 5: References

  • American Chemical Society (ACS Petroleum Research Fund). "Site-Specific Isotope Fractionation of Hydrocarbons by Quantitative NMR Spectroscopy."

  • KU Leuven (Lirias). "Establishing the Reaction Pathways of the Catalytic Conversion of Erythrulose to Sulphides of Alpha-Hydroxy Thioesters and Ester."

  • Organomation. "NMR Sample Preparation: The Complete Guide."

Sources

Troubleshooting

Addressing challenges of handling and storing gaseous Butane-1-13C

Welcome to the Technical Support Center for Isotopic Gas Handling. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and mechanical challenges associated with handling an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isotopic Gas Handling. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and mechanical challenges associated with handling and storing gaseous Butane-1-13C.

Working with isotopically labeled liquefied gases requires a fundamental understanding of phase behavior. Unlike permanent gases (e.g., Nitrogen or Helium), Butane-1-13C exists as a liquefied gas under its own vapor pressure at room temperature. This physical reality dictates every aspect of its storage, pressure regulation, and experimental transfer.

Part 1: Physicochemical Profile & Hardware Specifications

To design a self-validating experimental setup, we must first establish the quantitative boundaries of the molecule. The following tables summarize the critical data required for safe and contamination-free handling.

Table 1: Physicochemical Properties of Butane-1-13C | Property | Value | Scientific Implication for Handling | | :--- | :--- | :--- | | Formula | 13 CH 3​ CH 2​ CH 2​ CH 3​ | Terminal carbon is labeled; avoid aggressive acid catalysts that cause intermolecular scrambling[1]. | | Boiling Point | -0.5 °C | Highly susceptible to condensation in unheated transfer lines during rapid expansion. | | Vapor Pressure | ~31 psig (2.1 atm) at 20 °C | Cylinder pressure is low and will drop precipitously if ambient temperature falls. | | Density (Liquid) | 0.579 g/mL at 20 °C | Must be stored upright to ensure gas (not liquid) is drawn from the valve. | | Flammability | 1.8% – 8.4% in air | Requires Class 1 Div 1 rated electronics and rigorous leak detection. |

Table 2: Hardware Selection Criteria

Component Specification Rationale
Cylinder Type Carbon Steel Lecture Bottle Standard for sub-kilogram isotopic gases; limits total hazardous volume.
Valve Connection CGA 180 (Stainless Steel) Prevents isotopic dilution from dead-volume atmospheric gases; resists corrosion.

| Regulator | Low Dead Volume, Single-Stage | Dual-stage regulators are unnecessary for liquefied gases because the source pressure remains constant as long as liquid remains[2]. |

Part 2: Troubleshooting Guides & FAQs

Q1: My mass flow controller (MFC) shows erratic flow rates, and the regulator feels cold to the touch. What is happening? A: You are observing the Joule-Thomson effect combined with Butane's high boiling point (-0.5 °C). When the liquefied gas expands across the regulator's orifice, it absorbs heat from the surrounding metal. If the flow rate is too high, the regulator body temperature drops below Butane's dew point. The gas re-liquefies inside the regulator, causing sputtering, erratic pressure drops, and flow instability[2].

  • Solution: Decrease the flow rate to allow ambient heat transfer to keep up with the cooling effect. If high continuous flow is required, wrap the regulator with a Class 1 Div 1 rated heating tape to maintain the body temperature above 15 °C.

Q2: How do I prevent isotopic dilution ( 12 C contamination) when connecting a new lecture bottle to my manifold? A: The dead volume inside a standard regulator contains atmospheric CO 2​ and volatile organics. If not purged, these will mix with your highly enriched Butane-1-13C.

  • Solution: Utilize a T-purge assembly connected to an ultra-high purity (UHP) inert gas (like Argon). Before opening the lecture bottle valve, perform a minimum of three vacuum-to-Argon backfill cycles on the regulator body.

Q3: I am losing pressure in my reaction vessel, but my liquid leak detector ("Snoop") doesn't show any bubbles. Why? A: Standard liquid leak detectors are inadequate for high-vacuum isotopic manifolds. Under vacuum, the liquid is sucked into the microscopic leak path, temporarily sealing it while introducing water and surfactants into your system, which ruins isotopic purity.

  • Solution: Conduct a Static Vacuum Decay Test (detailed in the protocol below). For pinpointing leaks, use a Helium leak detector with a mass spectrometer tuned to m/z 4 before introducing the Butane-1-13C.

Q4: What is the proper storage protocol for Butane-1-13C lecture bottles? A: Lecture bottles are top-heavy and prone to tipping, which can shear the CGA 180 valve.

  • Solution: Store them strictly upright in a well-ventilated, spark-free fume hood or gas cabinet. They must be secured to a wall or benchtop using specialized lecture bottle brackets. Never store them on mobile gas carts or lay them flat, as laying them flat allows liquid butane to enter the valve mechanism[3].

Part 3: Experimental Protocols

SOP: Cryogenic Vacuum Transfer of Butane-1-13C

This protocol leverages thermodynamic gradients rather than mechanical pumping to transfer the gas, ensuring zero cross-contamination and 100% quantitative transfer.

Phase 1: System Preparation & Purging

  • Mounting: Secure the Butane-1-13C lecture bottle upright in a bracket. Attach a stainless steel CGA 180 regulator equipped with a T-purge valve.

  • Connection: Connect the regulator outlet to the vacuum manifold using VCR metal-gasket fittings.

  • Evacuation: Turn on the high-vacuum pump. Open the manifold valves up to the closed primary valve of the lecture bottle. Evacuate the lines to < 10 mTorr.

  • Vacuum Decay Test (Self-Validation): Isolate the vacuum pump by closing the main manifold valve. Monitor the Pirani gauge for 5 minutes. The system is validated if the pressure rise is < 1 mTorr/minute . If it fails, tighten VCR fittings and repeat.

Phase 2: Thermodynamic Transfer 5. Cryo-Cooling: Submerge the receiving reaction vessel in a Dry Ice/Acetone bath (-78 °C).

  • Causality: Because Butane's boiling point is -0.5 °C, cooling the destination to -78 °C drops its local vapor pressure to near zero. This creates a massive pressure differential between the 20 °C lecture bottle (~1600 Torr) and the vessel (~0 Torr), driving the gas flow naturally.

  • Transfer: Slowly open the lecture bottle valve. Monitor the manifold pressure; it should remain low as the gas immediately condenses into the cold reaction vessel.

  • Isolation: Once the desired mass is transferred (verified by a mass flow totalizer or pre-weighed vessel), close the lecture bottle valve. Allow 60 seconds for residual manifold gas to condense into the reaction vessel, then close the vessel's isolation valve.

Part 4: System Visualizations

The following diagrams map out the logical architecture of the handling setup and troubleshooting pathways.

G LB Butane-1-13C Lecture Bottle (20°C, 31 psig) Reg CGA 180 Regulator & T-Purge LB->Reg High P Vapor Manifold Vacuum Manifold (Stainless Steel) Reg->Manifold Regulated Flow Pump High Vacuum Pump with Cold Trap Manifold->Pump Evacuation/Purge Vessel Reaction Vessel (-78°C Bath) Manifold->Vessel Cryo-Transfer

Caption: Thermodynamic Cryo-Transfer Workflow for Butane-1-13C.

Troubleshooting Start Issue: Erratic Flow / Pressure Drop CheckTemp Is Regulator Cold/Frosty? Start->CheckTemp JT Joule-Thomson Condensation Action: Reduce flow or apply heat CheckTemp->JT Yes CheckLeak Perform Vacuum Decay Test CheckTemp->CheckLeak No LeakFound Micro-leak detected Action: Retorque VCR fittings CheckLeak->LeakFound Fails (Pressure rises) Empty Stable Vacuum Action: Check Cylinder Tare Weight CheckLeak->Empty Passes (Stable vacuum)

Caption: Diagnostic Decision Tree for Butane-1-13C Pressure and Flow Anomalies.

References

  • Matheson Gas. "Guide to Regulators: Selection, Installation, and Operation." Matheson Gas Technical Guides. Available at: [Link]

  • Division of Research Safety, University of Illinois. "Storing Gas Cylinders and Lecture Bottles." Compressed Gas Cylinder Safety. Available at:[Link]

  • Saint Mary's University. "Gas Regulators - Handling Corrosive and High-Purity Gases." SMU Technical Bulletins. Available at: [Link]

  • Ono, Y., & Baba, T. "Solid Acid Catalysis: From Fundamentals to Applications." Hydrocarbon Transformations (Isomerization of Butane). Available at: [Link]

Sources

Optimization

Optimization of decoupling sequences in 13C NMR for Butane-1-13C

Welcome to the Technical Support Center for 13C NMR Decoupling Optimization. Analyzing isotopically enriched molecules like Butane-1-13C ( 13CH3​−CH2​−CH2​−CH3​ ) presents unique spectroscopic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 13C NMR Decoupling Optimization. Analyzing isotopically enriched molecules like Butane-1-13C ( 13CH3​−CH2​−CH2​−CH3​ ) presents unique spectroscopic challenges. The 100% isotopic enrichment at the C1 position generates a massive signal compared to the natural abundance (1.1%) at C2-C4. Improper 1H decoupling can lead to residual splitting, severe dielectric heating, and skewed quantitative integrals.

This guide provides field-proven troubleshooting protocols and FAQs to help researchers and drug development professionals optimize their decoupling sequences.

Diagnostic Workflow

Troubleshooting Start 13C NMR of Butane-1-13C Quality Check Split Residual Splitting on C1 Peak? Start->Split Heat Sample Heating / Signal Drift? Split->Heat No Calibrate Calibrate 1H 90° Pulse (Check WALTZ-16/GARP) Split->Calibrate Yes Quant Quantitative Integrals Required? Heat->Quant No DutyCycle Increase Recycle Delay Reduce RF Duty Cycle Heat->DutyCycle Yes InvGate Use Inverse Gated Decoupling (No NOE) Quant->InvGate Yes Opt Optimal Spectrum Achieved Quant->Opt No Calibrate->Heat DutyCycle->Quant InvGate->Opt

Diagnostic workflow for troubleshooting 13C NMR decoupling issues in Butane-1-13C.

Section 1: 1H Decoupler Pulse Calibration (The Foundation)

Q: Why is my C1 peak in Butane-1-13C showing residual splitting, and how do I fix it?

A: Residual splitting (incomplete decoupling) almost always stems from an inaccurately calibrated 1H decoupler 90° pulse. Modern broadband decoupling sequences like WALTZ-16 and GARP are composed of a series of phase-shifted pulses (e.g., 90x∘​−180−x∘​−270x∘​ ). These composite sequences are designed to cancel out minor resonance offsets, but they mathematically rely on the base 90° pulse being accurate[1]. If your hard pulse is miscalibrated by even a few microseconds, the errors compound across the sequence, failing to fully collapse the ~125 Hz 1JCH​ coupling of the terminal methyl group.

Step-by-Step Methodology: Calibration via 13C Satellites To establish a self-validating calibration, we use the 13C satellite method[2]:

  • Sample Prep: Use a standard sample like CHCl3​ (or your Butane-1-13C sample if the C1 signal is isolated).

  • Pulse Sequence Setup: Load a pulse sequence designed to generate an out-of-phase signal for protons attached to 12C .

  • Initial State (0°): Run the experiment with the 13C pulse set to 0 μs. The 1H−13C doublet components (satellites) will appear antiphase[2].

  • Array the Pulse: Collect a series of 1D spectra while incrementally increasing the 13C decoupler pulse duration.

  • Identify the Null: A perfect 90° pulse converts the 1H−13C doublet into unobservable double-quantum coherence[2]. The pulse duration that produces a complete null of the 13C satellites is your exact 90° decoupler pulse.

  • Apply to Sequence: Enter this exact value into your spectrometer's decoupling parameters (e.g., pcpd2 in Bruker TopSpin) before running WALTZ-16.

Section 2: Sequence Selection (WALTZ-16 vs. GARP)

Q: Should I use WALTZ-16 or GARP for my Butane-1-13C sample?

A: The choice depends entirely on the required bandwidth versus the acceptable residual linewidth. Butane-1-13C is an aliphatic molecule with a very narrow proton chemical shift range (typically 0.5 to 1.5 ppm).

WALTZ-16 provides exceptionally narrow lines (0.1 - 0.3 Hz) but has a limited effective decoupling bandwidth[3]. GARP (Globally Optimized Alternating-Phase Rectangular Pulses) covers a much larger bandwidth (up to 5 times the B2​ field) but introduces slightly greater residual line broadening[3]. Because Butane-1-13C does not require a massive bandwidth (unlike molecules containing both aliphatic and aromatic protons), WALTZ-16 is the optimal choice to maintain the sharpest possible C1 peak.

Table 1: Quantitative Comparison of Decoupling Sequences

FeatureWALTZ-16GARP
Effective Bandwidth ∼2B2​ ∼5B2​
Residual Linewidth 0.1 - 0.3 HzSlightly broader (> 0.3 Hz)
RF Power Requirement LowerHigher
Best Use Case Narrow shift ranges (Aliphatics)Wide shift ranges (Aromatics + Aliphatics)

Section 3: Mitigating RF Heating (Dielectric Heating)

Q: My sample temperature drifts during long acquisitions, causing the C1 peak to shift. How do I prevent this?

A: Continuous radio-frequency (RF) irradiation during broadband decoupling deposits energy into the sample, leading to dielectric heating[4]. This is especially problematic in ionic solvents or during long acquisitions. Heat-sensitive samples can suffer damage, and the resulting temperature gradient causes chemical shift drift, which artificially broadens the highly sensitive C1 peak[4].

Step-by-Step Methodology: Heat Mitigation

  • Reduce RF Duty Cycle: Increase the recycle delay (D1) between scans. This gives the sample time to dissipate heat to the probe's surrounding cooling gas.

  • Optimize Decoupler Power: Calculate the minimum B2​ field required to cover the Butane proton bandwidth. Do not use maximum power if a lower decibel setting achieves complete decoupling.

  • Monitor Real-Time Temperature: If your spectrometer supports it, use a chemical shift thermometer (like ethylene glycol or methanol) in a capillary to monitor the actual internal sample temperature, rather than relying solely on the probe's thermocouple which only reads the external gas temperature[4].

Section 4: Quantitative 13C Analysis and NOE

Q: How do I get accurate quantitative integrals for the natural abundance carbons (C2-C4) alongside the labeled C1?

A: Standard 13C NMR uses continuous broadband decoupling, which irradiates protons during both the recycle delay and the acquisition time. This builds up the Nuclear Overhauser Effect (NOE), artificially enhancing the 13C signals[5]. However, the NOE enhancement factor depends heavily on the molecular correlation time and the number of attached protons. The highly labeled C1 ( CH3​ ) will experience fundamentally different enhancement dynamics than the C2/C3 ( CH2​ ) carbons, making direct integration impossible.

To achieve quantitative accuracy, you must eliminate the NOE while maintaining decoupled singlets. This is done using Inverse Gated Decoupling [5].

InvGateLogic Step1 Phase 1: Recycle Delay (Allow T1 Relaxation) H_off 1H Channel: OFF (Prevents NOE Buildup) Step1->H_off Concurrent State Step2 Phase 2: Excitation (13C 90° Pulse) Step1->Step2 Step3 Phase 3: Acquisition (Record 13C FID) Step2->Step3 H_on 1H Channel: ON (WALTZ-16 Decoupling) Step3->H_on Concurrent State

Logical workflow of the Inverse Gated Decoupling sequence to eliminate NOE.

Step-by-Step Methodology: Inverse Gated Decoupling

  • Turn OFF Decoupler During Delay: Ensure the 1H decoupler is turned off during the recycle delay (D1). This prevents NOE buildup[5].

  • Set a Long Recycle Delay: Set D1 to at least 5×T1​ of the slowest relaxing carbon in Butane-1-13C to ensure complete thermal equilibration.

  • Turn ON Decoupler During Acquisition: The decoupler is gated ON only during the brief FID acquisition period to collapse the 1H−13C J-couplings into singlets[5].

Table 2: Decoupling Modes and NOE

Decoupling ModeDecoupler during DelayDecoupler during Acq.NOE Present?Quantitative?
Continuous ONONYesNo
Inverse Gated OFFONNoYes
Gated ONOFFYesNo (Coupled)

Sources

Troubleshooting

Preventing sample contamination when using Butane-1-13C

Technical Support Center: Preventing Sample Contamination When Handling Butane-1-13C Welcome to the Advanced Isotope Handling Support Center. As a Senior Application Scientist, I frequently encounter researchers struggli...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Sample Contamination When Handling Butane-1-13C

Welcome to the Advanced Isotope Handling Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with isotopic dilution and chemical contamination when working with highly enriched gases like Butane-1-13C. Whether you are conducting1[1], high-field NMR, or metabolic tracing, the integrity of your labeled gas is paramount. This guide provides field-proven, self-validating methodologies to ensure your experimental workflows remain pristine.

Section 1: Core FAQs on Butane-1-13C Contamination

Q: Why is my Butane-1-13C showing unexpected isotopic dilution (altered m/z ratios) in my mass spectrometer? A: Isotopic dilution occurs when unlabelled hydrocarbons (like natural abundance butane) or atmospheric gases mix with your enriched sample. In IDMS, a known amount of a stable isotope is added to quantify an unlabeled target analyte[1]. If your Butane-1-13C is contaminated before it even reaches the sample, your quantitative baseline is destroyed. The most common root causes are "virtual leaks" in threaded connections, improper purging of dead volumes in the gas manifold, and outgassing from incompatible regulator materials.

Q: Can I use my standard laboratory brass regulator with a neoprene diaphragm for Butane-1-13C? A: Absolutely not. While brass regulators are common for general inert gases, they are unsuitable for high-purity isotopic hydrocarbons. Elastomer diaphragms, such as neoprene, act as molecular sponges; they adsorb hydrocarbons and diffuse atmospheric contaminants (like moisture and oxygen) into the gas stream[2]. To maintain >5.0 purity, you must use a2, which provides a secure metal-to-metal seal and eliminates elastomer outgassing[2].

Q: What is the recommended connection standard for the gas delivery manifold? A: You should exclusively use VCR (Vacuum Coupling Radiation) metal gasket face seal fittings. Traditional NPT (National Pipe Thread) fittings require PTFE tape and create microscopic dead zones ("virtual leaks") that trap atmospheric gases. VCR fittings achieve a 3 when using unplated 316L stainless steel gaskets, virtually eliminating the fitting as a source of contamination[3].

Section 2: Troubleshooting Guide - Identifying and Resolving Contamination

Symptom 1: High background of H₂O (m/z 18) or O₂ (m/z 32) during initial gas infusion.

  • Causality: Atmospheric ingress occurred during the cylinder changeover, or micro-leaks exist in the delivery tubing.

  • Resolution: Implement a rigorous "block-and-bleed" purge cycle using ultra-high purity (UHP) Argon before opening the Butane-1-13C cylinder valve. Verify the system with a helium leak detector.

Symptom 2: Cross-contamination with other hydrocarbon gases (e.g., propane, isobutane).

  • Causality: Reusing a regulator that was previously attached to a different hydrocarbon or a natural abundance butane cylinder.4[4].

  • Resolution: Dedicate a specific stainless steel regulator exclusively to Butane-1-13C. Never swap regulators between labeled and unlabeled gas cylinders[4].

Section 3: Quantitative Data on Contamination Sources

The following table summarizes how component choices directly impact the purity of your Butane-1-13C stream.

Component ChoiceContamination Risk LevelPrimary Contaminant SourceImpact on Butane-1-13C Integrity
Neoprene Diaphragm Critical (High)Elastomer outgassing / diffusionIntroduces H₂O, O₂, and unlabelled organics; ruins IDMS baseline.
Stainless Steel Diaphragm Minimal (Low)None (Metal-to-metal seal)Maintains >5.0 purity; preserves isotopic enrichment.
NPT Threaded Fittings Moderate"Virtual leaks" in thread gapsTraps atmospheric N₂/O₂; causes micro-dilution during initial flow.
VCR Face Seal Fittings Minimal (Low)Improper gasket seatingHelium leak rate <4×10−11 std cm³/s; optimal for high vacuum.
Shared Gas Regulator Critical (High)Residual gas in internal volumeSevere cross-contamination; irreversible isotopic dilution.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate built-in verification steps.

Protocol 1: The "Block-and-Bleed" Purge Cycle for Cylinder Connection Purpose: To eliminate atmospheric contamination from the manifold dead volume before introducing Butane-1-13C.

  • Attach the Cylinder: Connect the dedicated 316L stainless steel regulator to the Butane-1-13C cylinder using a new, unplated 316L SS VCR gasket. Do not open the main cylinder valve.

  • Isolate the System: Close the regulator's delivery valve.

  • Pressurize with UHP Purge Gas: Introduce UHP Argon (6.0 purity) into the manifold up to the closed cylinder valve at 50 psi.

  • Vent to Vacuum: Shut off the Argon supply and open the manifold to a high-vacuum pump (e.g., turbomolecular pump) until the pressure drops below 10−3 mbar.

  • Cycle: Repeat the pressurize/vent cycle (Steps 3 and 4) a minimum of five times.

  • Self-Validation Step: On the final vacuum cycle, monitor the manifold via an in-line residual gas analyzer (RGA). The m/z 28 (N₂) and m/z 32 (O₂) peaks must return to baseline before proceeding.

  • Dispense: Close the vacuum valve, slowly open the Butane-1-13C cylinder valve, and adjust the regulator to the desired delivery pressure.

Protocol 2: Helium Leak Integrity Testing Purpose: To verify that all VCR connections are hermetically sealed.

  • Evacuate the Line: Pump down the entire gas delivery line to <10−4 mbar.

  • Connect Leak Detector: Attach a mass spectrometer helium leak detector to the vacuum exhaust.

  • Apply Helium: Spray a fine stream of Helium gas directly onto each VCR joint and regulator connection.

  • Self-Validation Step: Monitor the leak rate. A successful seal will register a leak rate of <4×10−9 std cm³/s[3]. If a spike occurs, retighten the specific VCR nut by 1/8 turn and retest.

Section 5: Workflow Visualization

G Start Connect Butane-1-13C Cylinder to Manifold Purge Block-and-Bleed Purge (UHP Argon/Vacuum) Start->Purge LeakTest Helium Leak Test (< 4x10^-9 std cm3/s) Purge->LeakTest Decision Leak Detected? LeakTest->Decision Fix Retighten VCR Fittings & Replace Gaskets Decision->Fix Yes Proceed Open Main Valve & Dispense Isotope Decision->Proceed No Fix->Purge

Self-validating workflow for Butane-1-13C cylinder connection and leak verification.

References

  • Swagelok.
  • American Laboratory. "Getting the Most Out of Compressed Gases: The Role of the Gas Pressure Regulator".
  • CAC Gas. "Selecting Proper Materials For Calibrating Gas Detection Instruments". Cacgas.com.au.
  • Chromachemie Laboratory. "Stable Isotopes for Mass Spectrometry". Chromachemie.co.in.

Sources

Optimization

Enhancing sensitivity in 13C NMR experiments involving Butane-1-13C

Welcome to the 13C NMR Sensitivity Optimization Hub: Focus on Volatile Isotopomers . As a Senior Application Scientist, I frequently guide researchers through the intricacies of analyzing volatile, low-gyromagnetic-ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 13C NMR Sensitivity Optimization Hub: Focus on Volatile Isotopomers .

As a Senior Application Scientist, I frequently guide researchers through the intricacies of analyzing volatile, low-gyromagnetic-ratio isotopomers. Butane-1-13C sits at a challenging intersection: it is highly volatile (boiling point -1 °C), and the 13C nucleus suffers from inherently low sensitivity. However, because the 13C label resides on a methyl group (-13CH3), we can exploit specific relaxation dynamics and scalar couplings to engineer massive signal-to-noise ratio (SNR) gains.

This technical support guide provides field-proven, self-validating protocols to troubleshoot and optimize your 13C NMR workflows.

G Start Low 13C SNR Detected Q1 Is sample evaporating during acquisition? Start->Q1 Fix1 Use J. Young Tube or Sub-Zero Temp Q1->Fix1 Yes Q2 Are you using standard 1D 13C direct excitation? Q1->Q2 No Fix1->Q2 Fix2 Switch to DEPT-135 or Refocused INEPT Q2->Fix2 Yes Q3 Is T1 relaxation too long? Q2->Q3 No Fix2->Q3 Fix3 Optimize Ernst Angle & Recycle Delay Q3->Fix3 Yes End High Sensitivity 13C Spectrum Q3->End No Fix3->End

Workflow for diagnosing and resolving low 13C NMR sensitivity in volatile alkane samples.

Section 1: Sample State Management & Volatility (FAQ)

Q: My Butane-1-13C signal steadily degrades over the course of a long overnight 13C acquisition. What is the physical cause? A: Butane is a gas at standard room temperature. Even when dissolved in deuterated solvents like CDCl3 or Toluene-d8, its high vapor pressure drives the butane molecules out of the liquid phase and into the headspace of a standard NMR tube. Causality: The NMR probe's RF coil only detects the liquid phase within its active region (typically the bottom 18 mm of the tube). Evaporation into the headspace reduces the effective sample concentration within the coil volume, destroying your SNR. Solution: Standard caps or Parafilm are insufficient for volatile alkanes. You must use a to create a hermetic, grease-free seal[1].

Protocol 1: Preparation of Volatile Butane-1-13C in a J. Young Tube Self-Validation Check: A successful seal is indicated by a continuous, unbroken white compression ring where the PTFE valve meets the glass[1]. If the ring is broken, the seal will fail under pressure.

  • Chill the System: Cool a J. Young NMR tube containing 0.6 mL of deuterated solvent (e.g., Toluene-d8) to -78 °C using a dry ice/acetone bath[2].

  • Condense the Gas: Using a Schlenk line adapter, condense the Butane-1-13C gas directly into the chilled solvent[2].

  • Seal: Tightly close the PTFE valve while the tube is still submerged at -78 °C.

  • Equilibrate: Allow the tube to warm to room temperature behind a blast shield. The internal pressure will rise; the J. Young valve will safely contain it.

  • Stabilize: Insert the tube into the NMR spectrometer and wait 10 minutes for thermal equilibration before shimming to prevent convection currents[3].

Section 2: Pulse Sequence & Polarization Transfer (FAQ)

Q: Should I use a standard 1H-decoupled 13C pulse sequence (zgpg30) to detect the Butane-1-13C methyl group? A: No. For a -13CH3 group, you should utilize Polarization Transfer sequences such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT. Causality: The 13C gyromagnetic ratio (γC) is roughly one-quarter that of 1H, resulting in a small Boltzmann population difference. Standard Nuclear Overhauser Effect (NOE) enhancement from 1H decoupling yields a maximum theoretical signal increase of ~2.98x. However, from the highly populated 1H spin states directly to the 13C nuclei via scalar coupling (1JCH)[4]. This yields a theoretical enhancement factor of γH/γC ≈ 4x. Furthermore, the repetition rate of these experiments is dictated by the much shorter 1H T1 relaxation time rather than the long 13C T1, allowing you to collect significantly more scans per unit time[5].

DEPT H_spin 1H Spin Pool (High Population) J_coupling Scalar Coupling (1JCH ~ 125 Hz) H_spin->J_coupling Polarization Transfer C_spin 13C Spin Pool (Enhanced Magnetization) J_coupling->C_spin Detect 13C Detection (4x Signal Boost) C_spin->Detect

DEPT polarization transfer pathway utilizing 1JCH scalar coupling to enhance 13C magnetization.

Section 3: Relaxation Dynamics & Ernst Angle Optimization (FAQ)

Q: If I must use direct 13C excitation for absolute quantitative integration, how do I optimize the acquisition parameters? A: You must optimize the excitation pulse to the Ernst angle rather than using a standard 90° pulse. Causality: The methyl carbon of butane has a moderate T1 longitudinal relaxation time governed by dipole-dipole interactions with its three attached protons. If you apply a 90° pulse, quantitative accuracy requires a relaxation delay of 5×T1 (often >15 seconds) to reestablish equilibrium magnetization[6]. This makes experiments prohibitively long. By pulsing at the, you maximize the steady-state transverse magnetization (and thus SNR) for a given, shorter repetition time[6].

Protocol 2: Optimizing the Ernst Angle for Quantitative 13C NMR Self-Validation Check: Run two consecutive 1D spectra at the calculated θE. If the integrals of the Butane-1-13C peak vary by >5% between the two spectra, steady-state magnetization has not been reached; increase the number of dummy scans (DS).

  • Determine T1: Run an Inversion Recovery experiment (T1IR) to determine the exact T1 of the Butane-1-13C methyl peak in your specific solvent and temperature.

  • Set Repetition Time (TR): Choose a practical TR (Acquisition Time + Relaxation Delay D1). Example: TR = 2.5 s.

  • Calculate Ernst Angle (θE): Use the formula: θE = arccos(exp(-TR/T1)).

  • Calibrate: Determine the exact 90° pulse width (P1) for 13C on your tuned probe.

  • Execute: Scale the excitation pulse flip angle to θE. (e.g., If 90° = 12 µs, and θE = 45°, set the pulse width to 6 µs).

Data Presentation: Quantitative Sensitivity Gains

Table 1: Comparison of Sensitivity Enhancement Techniques for Butane-1-13C

TechniquePrimary MechanismRelative SNR GainRecycle Delay Dictated By
Direct 13C (No Decoupling) Baseline Excitation1.0x13C T1 (Long)
Direct 13C (1H Decoupled) NOE Enhancement~2.9x13C T1 (Long)
Ernst Angle Optimization Steady-State Maximization~1.5x - 2.0x (time-normalized)User-defined TR
DEPT-135 / INEPT Scalar Polarization Transfer~4.0x1H T1 (Short)
Cryogenic Probe Reduced Thermal Noise~3.0x - 4.0xN/A (Hardware)

References

  • Henderson, T. J. "Sensitivity-Enhanced Quantitative 13C NMR Spectroscopy via Cancellation of 1JCH Dependence in DEPT Polarization Transfers." Journal of the American Chemical Society. URL: [Link]

  • French, D. C. "Optimization of Sensitivity in Pulsed 13C NMR of Coals." Energy & Fuels (ACS Publications). URL: [Link]

  • Glenn. "INEPT." University of Ottawa NMR Facility Blog. URL: [Link]

  • Organomation. "NMR Sample Preparation: The Complete Guide." Organomation. URL: [Link]

  • Borys, A. "Removing Solvent from NMR tubes." Chemistry LibreTexts. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Accounting for Kinetic Isotope Effects (KIE) with Butane-1-13C

Welcome to the Technical Support Center for stable isotope metabolic tracing and mechanistic analysis. As researchers and drug development professionals, accurately measuring the kinetic isotope effect (KIE) of singly la...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for stable isotope metabolic tracing and mechanistic analysis. As researchers and drug development professionals, accurately measuring the kinetic isotope effect (KIE) of singly labeled alkanes like Butane-1-13C is critical for understanding enzymatic oxidation mechanisms, metabolic stability, and atmospheric degradation pathways.

This guide provides field-proven insights, troubleshooting protocols, and causal explanations to ensure your experimental designs are robust and self-validating.

Core Concepts & Logical Workflows

When Butane-1-13C is subjected to enzymatic oxidation (e.g., by butane monooxygenase or cytochrome P450), the cleavage of the terminal C-H bond dictates the reaction rate. Because the 13 C-H bond possesses a lower zero-point vibrational energy than the 12 C-H bond, it requires more activation energy to break. This difference manifests as a measurable Kinetic Isotope Effect (KIE).

However, biological systems are complex. The intrinsic KIE of the chemical step is often obscured by physical processes. The logical relationship between these steps is illustrated below.

Logic L1 Enzyme-Substrate Complex Formation L2 Is Transport/Binding Rate-Limiting? L1->L2 L3 C-H Bond Cleavage Controls Rate L2->L3 No L4 Physical Steps Control Rate L2->L4 Yes L5 Intrinsic KIE Measured L3->L5 L6 Masked KIE (AKIE ~ 1.0) L4->L6

Logical flow demonstrating how mass transfer limitations cause KIE masking.

Frequently Asked Questions (FAQs)

Q: Why does my Butane-1-13C metabolic stability assay show an Apparent KIE (AKIE) close to 1.000, even though I know terminal oxidation is occurring? A: You are likely observing "KIE masking." The extent of observed isotope fractionation can be affected by rate limitation prior to the bond change reaction which is typically lowering the observed isotope fractionation – this is termed masking of the kinetic isotope effect (KIE)[1]. If cellular uptake, membrane transport, or enzyme-substrate binding is slower than the actual C-H bond cleavage, the physical step becomes rate-determining. Since physical steps do not involve bond breaking, they exhibit negligible isotope effects, diluting the observable KIE.

Q: How do I distinguish between primary and secondary 13 C KIEs in butane metabolism? A: A primary KIE occurs when the isotopically labeled bond is broken during the rate-determining step (e.g., oxidation at C1 of Butane-1-13C). A secondary KIE occurs when the labeled atom is adjacent to the reaction site (e.g., oxidation at C2). Primary 13 C KIEs typically yield an AKIE > 1.01, whereas secondary KIEs are much closer to unity. To isolate these, you must calculate the reactive position enrichment factor ( εrp​ ) to account for intramolecular dilution across the four-carbon chain.

Q: Why is GC-C-IRMS preferred over standard GC-MS for measuring Butane-1-13C KIE? A: Standard GC-MS lacks the precision required to detect the minute fractionations (often <5‰ ) characteristic of 13 C KIEs. Measurement of the 13C enrichment... shows the significance of kinetic isotope effects in metabolic flux studies at low degree of labeling[2]. GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) converts all eluted hydrocarbons into simple gases (CO 2​ ), preserving chromatographic resolution while allowing highly precise isotope ratio determination[3].

Troubleshooting Guide: Analytical & Experimental Issues

Issue 1: Inconsistent δ13 C Measurements Across Technical Replicates
  • Causality: Poor chromatographic fidelity or fluctuating background CO 2​ in the combustion interface. Baseline separation of butane from other volatile metabolites is mandatory for precise isotope ratio determination... In GC-IRMS, all compounds eluting from the GC are converted on-line into CO2[3]. If co-elution occurs, the isotopic signature of the contaminant skews the result.

  • Resolution:

    • Switch to a Porous Layer Open Tubular (PLOT) column optimized for light hydrocarbons.

    • Implement automated dynamic background correction in your ISODAT software to account for baseline drift.

    • Verify the oxidation reactor temperature (typically >940°C with NiO/CuO catalysts) to ensure 100% conversion of Butane-1-13C to CO 2​ .

Issue 2: Isobaric Interference at m/z 45
  • Causality: Incomplete water removal post-combustion. Water entering the IRMS ion source reacts with CO 2​ to form protonated CO 2​ ( 12 C 16 O 2​ H + ), which has a mass of 45. This artificially inflates the apparent 13 CO 2​ signal.

  • Resolution: Ensure the Nafion water trap or cryogenic trap situated between the combustion reactor and the IRMS is functioning optimally.

Step-by-Step Methodologies

Protocol 1: GC-C-IRMS Analysis for Butane-1-13C Isotopic Enrichment

This protocol ensures a self-validating system by anchoring measurements to international standards.

Workflow S1 Time-Course Sampling Butane-1-13C S2 GC Separation (Baseline Resolution) S1->S2 S3 Online Combustion (>940°C to CO2) S2->S3 Eluent S4 IRMS Detection (m/z 44, 45, 46) S3->S4 CO2 Gas S5 Rayleigh Plot & AKIE Calculation S4->S5 Isotope Ratios

Step-by-step experimental workflow for GC-C-IRMS analysis of Butane-1-13C.

  • Sampling: Extract headspace gas containing residual Butane-1-13C at multiple time points during the enzymatic reaction using a gas-tight syringe.

  • Separation: Inject into a GC equipped with a PLOT column. Run an isothermal program (e.g., 30°C) to elute butane, ensuring baseline separation from propane and pentane.

  • Combustion: Route the GC effluent through an online combustion reactor (CuO/NiO at 940°C) to quantitatively convert Butane-1-13C to 13 CO 2​ and 12 CO 2​ .

  • Purification: Pass the combusted gas through a Nafion trap to remove H 2​ O.

  • Detection: Introduce the purified CO 2​ into the IRMS. Monitor m/z 44 ( 12 CO 2​ ), 45 ( 13 CO 2​ ), and 46 ( 12 C 18 O 16 O).

  • Calibration: Normalize the measured ratios against certified reference gases anchored to the VPDB scale.

Protocol 2: Calculating the Apparent Kinetic Isotope Effect (AKIE)

To derive meaningful mechanistic data, raw δ13 C values must be converted into AKIE using the Rayleigh equation.

  • Determine Bulk Enrichment ( εbulk​ ): Plot ln((δ13Ct​+1000)/(δ13C0​+1000)) versus ln(f) , where f is the fraction of unreacted butane. The slope of this linear regression is εbulk​ .

  • Calculate Reactive Position Enrichment ( εrp​ ): Because Butane-1-13C has four carbons but only the terminal carbons are equivalent reactive sites for primary oxidation, correct for intramolecular dilution: εrp​=εbulk​×(n/x) , where n is total carbons (4) and x is the number of reactive positions (2 for terminal methyls).

  • Derive AKIE: Convert εrp​ to AKIE using the formula: AKIE=1/(1+(εrp​/1000)) .

Quantitative Data Presentation

To contextualize your results, compare your derived AKIE values against established literature benchmarks for alkane monooxygenation.

Table 1: Typical Isotope Fractionation Parameters for Alkane Oxidation by Butane Monooxygenase (Data synthesized from enzymatic studies on Thauera butanivorans Bu-B1211)[1]

Substrate εbulk​ Carbon (‰) εbulk​ Hydrogen (‰)AKIE (Carbon)AKIE (Hydrogen)
Ethane -2.95 ± 0.5-56.3 ± 15.01.0061.25
Propane -2.68 ± 0.1-40.5 ± 2.31.0081.30
Butane -1.19 ± 0.18-14.6 ± 3.61.0051.17

Note: The carbon AKIE for butane is relatively small (1.005) compared to theoretical maximums. This is a classic indicator of KIE masking, where substrate binding and mass transfer partially limit the overall reaction rate, diluting the observable isotopic fractionation.

References

  • Source: nih.
  • Source: nih.
  • Source: thermofisher.

Sources

Reference Data & Comparative Studies

Validation

Comparing Butane-1-13C to other 13C labeled tracers for metabolic studies

This comparative guide evaluates the utility, mechanistic pathways, and experimental implementation of Butane-1-13C against conventional 13C-labeled tracers. While mainstream tracers dominate mammalian central carbon met...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide evaluates the utility, mechanistic pathways, and experimental implementation of Butane-1-13C against conventional 13C-labeled tracers. While mainstream tracers dominate mammalian central carbon metabolism, Butane-1-13C occupies a highly specialized, cutting-edge niche in environmental microbiology and next-generation hyperpolarized magnetic resonance imaging (MRI).

Mechanistic Profiling: Butane-1-13C vs. Conventional Tracers

To understand the experimental value of Butane-1-13C, we must contextualize its chemical nature (a linear alkane gas) against standard liquid or solid metabolites.

Butane-1-13C: The Niche Specialist Unlike highly oxidized metabolites, butane is chemically inert. In environmental microbiology, Butane-1-13C is critical for tracing the anaerobic oxidation of short-chain gaseous alkanes (SCGAs) by sulfate-reducing and nitrate-reducing bacteria[1],[2]. Because these organisms lack oxygen to activate the stable C-H bonds, they utilize a unique mechanism: the addition of fumarate to the subterminal carbon, catalyzed by the glycyl radical enzyme alkylsuccinate synthase (ASS), yielding 13C-labeled 1-methylpropylsuccinate[3],[4]. In medical imaging, unsaturated precursors of Butane-1-13C (e.g., 1-butene) are utilized in Parahydrogen-Induced Polarization (PHIP). The specific J-coupling networks in these molecules allow the quantum spin order of parahydrogen to be transferred to the 13C nucleus, creating a hyperpolarized tracer in seconds without cryogenic cooling[5].

13C-Glucose & 13C-Glutamine: The Central Metabolism Workhorses These are the foundational tracers for mapping mammalian glycolysis, the TCA cycle, and tumor metabolism. They rely on high intracellular concentrations and steady-state isotopic labeling. Their causality in experimental design is straightforward: they feed directly into highly active, ubiquitous enzymatic cascades, making them ideal for broad metabolic flux analysis (MFA) via standard LC-MS/GC-MS.

13C-Pyruvate: The dDNP MRI Gold Standard 13C-Pyruvate is the premier tracer for hyperpolarized MRI using Dynamic Nuclear Polarization (dDNP). It allows researchers to monitor real-time lactate production in tumors. However, dDNP requires hours of microwave irradiation at 1K and expensive equipment, which is the primary reason researchers are actively developing Butane-1-13C derivatives via the much faster, cheaper PHIP method[5].

13C-Butyrate: The Microbiome Confounder Often conflated with butane due to nomenclature, 13C-butyrate is a short-chain fatty acid (SCFA). It is the primary energy source for colonocytes and a key tracer in microbiome-host metabolic studies. Causally, butyrate enters metabolism via beta-oxidation, a completely different enzymatic reality than the radical-mediated activation required for butane[3].

Quantitative Performance Comparison

The following table synthesizes the operational and mechanistic differences between these tracers to guide experimental selection.

ParameterButane-1-13C13C-Glucose / Glutamine13C-Pyruvate13C-Butyrate
Primary Application Microbial alkane degradation; PHIP MRICentral carbon metabolism; Cancer MFAReal-time in vivo tumor imagingMicrobiome-host interactions
Target Pathway Fumarate addition (ASS enzyme)Glycolysis, TCA CycleLactate Dehydrogenase (LDH) fluxBeta-oxidation
Analytical Platform GC-IRMS, NMR, PHIP-MRIGC-MS, LC-MS, NMRdDNP-MRIGC-MS, LC-MS
Hyperpolarization Yes (via PHIP/SAMBADENA)No (Relaxation times too short)Yes (via dDNP)Limited
Cost / Complexity High (Gas handling, custom setups)Low (Standardized kits available)Very High (Requires dDNP polarizer)Low (Standardized)

Validated Experimental Workflows

To ensure E-E-A-T standards, the following protocols are designed as self-validating systems , incorporating internal controls to verify the integrity of the isotopic data.

Workflow 1: Tracing Anaerobic Alkane Activation via GC-IRMS

Causality: Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is strictly required here because the kinetic isotope effect of subterminal vs. terminal C-H bond cleavage demands highly sensitive, position-specific isotope analysis[3].

  • Preparation: Prepare anoxic marine sediment slurries in 22-mL tubes sealed with butyl rubber stoppers under an N2:CO2 headspace.

  • Tracer Injection: Inject Butane-1-13C gas into the headspace using N2-purged gastight syringes. Prepare a parallel cohort injected with 12C-butane (Control).

  • Incubation: Incubate at target temperatures (e.g., 12°C to 60°C) and monitor sulfate reduction via sulfide production assays to track metabolic activity[2].

  • Extraction: Arrest metabolism and extract organic metabolites using liquid-liquid extraction to isolate alkylsuccinates.

  • Analysis: Analyze the extracts via GC-IRMS to measure the 13C/12C ratio of the 1-methylpropylsuccinate.

  • Self-Validation: Compare the 13C enrichment of the experimental group against the 12C-butane control. A significant shift in the Lambda reactive position ( Λrp​ ) confirms biological fumarate addition rather than abiotic isotopic exchange[3].

Workflow 2: Rapid 13C-MRI Angiography via PHIP/SAMBADENA

Causality: Parahydrogen is used instead of dDNP because it exploits the quantum spin state of pH2​ to achieve >20% polarization in seconds, overcoming the low sensitivity of thermal 13C-MRI without the need for cryogenic cooling[5].

  • Precursor Preparation: Dissolve an unsaturated precursor (e.g., 1-butene-1-13C) and a rhodium catalyst in an aqueous solution.

  • Parahydrogen Addition: Inject parahydrogen gas ( pH2​ ) into the solution at high pressure (15 bar) and elevated temperature (80°C)[5].

  • Spin Transfer: Apply a specific magnetic field cycle (MFC) to transfer the spin order from the newly added parahydrogen protons to the 13C nucleus.

  • Imaging: Rapidly inject the hyperpolarized Butane-1-13C derivative into the biological subject and acquire fast 13C-MRI scans (e.g., angiography of the vena cava and aorta)[5].

  • Self-Validation: Acquire a thermal baseline scan using a highly concentrated 13C model solution (e.g., 748 mmol 13C) under identical acquisition parameters. Calculate the exact polarization enhancement factor by ratioing the hyperpolarized signal against the thermal baseline to confirm P>20% [5].

Visualizing the Systems

Pathway 1: Microbial Alkane Activation

ButaneActivation Butane Butane-1-13C (Substrate) ASS Alkylsuccinate Synthase (ASS / GRE enzyme) Butane->ASS Subterminal C-H cleavage Fumarate Fumarate (Co-substrate) Fumarate->ASS Addition Product 1-Methylpropylsuccinate (13C-labeled) ASS->Product Radical recombination Downstream Beta-Oxidation to CO2 Product->Downstream Carbon flow

Anaerobic activation of Butane-1-13C via fumarate addition in sulfate-reducing bacteria.

Pathway 2: Hyperpolarized 13C-MRI Workflows

MRIWorkflow Start 13C Tracer Selection PHIP_Path PHIP / SAMBADENA (e.g., 1-Butene to Butane-1-13C) Start->PHIP_Path dDNP_Path dDNP (e.g., 13C-Pyruvate) Start->dDNP_Path PHIP_Mech Parahydrogen Addition (Seconds, Low Cost) PHIP_Path->PHIP_Mech dDNP_Mech Microwave Irradiation @ 1K (Hours, High Cost) dDNP_Path->dDNP_Mech PHIP_Result Hyperpolarized 13C Tracer (P > 20%) PHIP_Mech->PHIP_Result dDNP_Result Hyperpolarized 13C Tracer (P > 30%) dDNP_Mech->dDNP_Result Application In Vivo 13C-MRI (Real-time metabolic imaging) PHIP_Result->Application dDNP_Result->Application

Comparison of PHIP (Butane-1-13C precursors) and dDNP (13C-Pyruvate) hyperpolarization workflows.

Sources

Comparative

Validation of analytical methods using Butane-1-13C as a certified reference material

The Definitive Guide to Analytical Method Validation Using Butane-1-13C Certified Reference Materials Executive Summary In the realm of pharmaceutical impurity profiling, environmental monitoring, and petrochemical analy...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Analytical Method Validation Using Butane-1-13C Certified Reference Materials

Executive Summary

In the realm of pharmaceutical impurity profiling, environmental monitoring, and petrochemical analysis, the accurate quantification of volatile organic compounds (VOCs) like butane is a critical regulatory requirement. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical workhorse for this task; however, VOCs are notoriously susceptible to matrix effects, extraction losses, and ionization suppression.

To achieve absolute quantification, laboratories rely on Isotope Dilution Mass Spectrometry (IDMS). This guide provides an objective, data-driven comparison of calibration strategies, demonstrating why Butane-1-13C , manufactured under ISO 17034 accreditation[1], is the superior Certified Reference Material (CRM) compared to traditional deuterated analogs (Butane-d10) and external calibration methods.

The Mechanistic Superiority of 13C in Isotope Dilution Mass Spectrometry

As an Application Scientist, the choice of internal standard dictates the ultimate reliability of your assay. The fundamental principle of IDMS is that an isotopically labeled analog of the target analyte is spiked into the sample prior to preparation. Because the labeled standard shares the exact physicochemical properties of the analyte, any losses during extraction or variations in MS ionization efficiency are perfectly mirrored and mathematically canceled out.

However, not all isotopes behave identically in a chromatographic system.

The Deuterium Isotope Effect: Historically, deuterated standards (e.g., Butane-d10) have been used due to their lower synthesis costs. However, deuterium (2H) has a mass difference of 100% compared to hydrogen (1H). This significant relative mass difference leads to a pronounced kinetic and chromatographic "isotope effect"[2]. In GC-MS, C-D bonds are shorter and possess lower polarizability than C-H bonds, reducing their interaction with the stationary phase. Consequently, deuterated compounds often elute slightly earlier than their unlabeled counterparts[3]. This retention time shift means the internal standard and the analyte enter the MS source at slightly different times, exposing them to different matrix compositions and defeating the primary purpose of the internal standard: identical matrix suppression/enhancement.

The 13C Advantage: Conversely, the mass difference between 12C and 13C is proportionally much smaller. 13C-labeled standards, such as Butane-1-13C[4], exhibit negligible retention time shifts, ensuring perfect co-elution with the target analyte[5]. This guarantees that both the analyte and the CRM experience the exact same ionization conditions in the MS source, making 13C the gold standard for absolute quantification.

IDMS Sample Sample Matrix (Unknown Butane) Prep Headspace Extraction Sample->Prep Spike Spike with CRM (Butane-1-13C) Spike->Prep Known Concentration GCMS GC-MS Analysis (Perfect Co-elution) Prep->GCMS Analytes + Matrix Quant Absolute Quantitation (Ratio m/z 58:59) GCMS->Quant IDMS Calculation

Workflow of Isotope Dilution Mass Spectrometry using Butane-1-13C.

Objective Comparison: Calibration Strategies for Volatile Analysis

When developing a quantitative method, laboratories must weigh accuracy against operational costs. The table below objectively compares the three primary calibration strategies for butane quantification.

Performance MetricExternal Calibration (Unlabeled Butane)Deuterated Internal Standard (Butane-d10)13C Internal Standard (Butane-1-13C)
Matrix Effect Compensation None. Highly susceptible to suppression.Moderate. RT shift causes slight matrix mismatch.Excellent. Perfect co-elution ensures exact compensation.
Chromatographic RT Shift N/A~0.02 - 0.05 min earlier elution.None. True co-elution.
Extraction Loss Correction None.High.Highest. Identical partitioning in headspace.
Mass Spectral Overlap N/AMinimal (Δm = 10 Da).Minimal (Δm = 1 Da; requires resolution of m/z 58 vs 59).
Cost per Analysis LowMediumHigh (Offset by reduced re-test rates).
Regulatory Compliance Low rigor for complex matrices.Acceptable.Gold Standard for ICH Q2(R2) / FDA submissions.

Experimental Protocol: GC-MS Method Validation (ICH Q2(R2) Compliant)

To demonstrate the efficacy of Butane-1-13C, we must validate the analytical procedure according to the latest ICH Q2(R2) guidelines, which mandate a lifecycle and risk-based approach to analytical methods[6].

The following protocol outlines a self-validating Headspace GC-MS workflow.

Scientific Rationale for Workflow Design:
  • Why Headspace GC-MS? Butane is a highly volatile gas. Direct liquid injection of samples would lead to massive solvent expansion in the GC inlet and loss of the analyte. Headspace extraction isolates the volatiles, protecting the GC column from non-volatile matrix components while maximizing sensitivity.

  • Why a Self-Validating System? A method is only as good as its daily performance. This protocol embeds a System Suitability Test (SST) and Quality Control (QC) bracketing to ensure the system is fit-for-purpose before any data is reported.

Validation Start ICH Q2(R2) Method Validation Spec Specificity (Blank vs. Spiked) Start->Spec Lin Linearity & Range (5-120% Target) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (Repeatability) Start->Prec Report Validation Report (Fit for Purpose) Spec->Report Lin->Report Acc->Report Prec->Report

Core analytical validation parameters according to ICH Q2(R2) guidelines.
Step-by-Step Methodology

Step 1: Preparation of the Self-Validating System (SST)

  • Prepare a System Suitability solution containing 10 ppm of unlabeled Butane and 10 ppm of Butane-1-13C CRM in a suitable high-boiling solvent (e.g., N,N-Dimethylacetamide, DMA).

  • Acceptance Criteria: Run 5 replicate headspace injections. The Relative Standard Deviation (RSD) of the Butane-1-13C peak area must be ≤ 2.0%. The resolution between the butane peak and any adjacent matrix peaks must be ≥ 1.5. Proceed only if SST passes.

Step 2: Sample Preparation (Isotope Dilution)

  • Transfer exactly 1.00 g of the sample matrix into a 20 mL headspace vial.

  • Spike the sample with exactly 10.0 µL of a 1000 ppm Butane-1-13C CRM working standard (yielding a 10 ppm internal standard concentration).

  • Add 5.0 mL of DMA diluent, immediately crimp-cap the vial with a PTFE/silicone septum to prevent volatile loss.

  • Agitate the vial in the headspace oven at 80°C for 20 minutes to achieve thermodynamic equilibrium between the liquid and gas phases.

Step 3: GC-MS Acquisition (SIM Mode)

  • Inject 1.0 mL of the headspace gas into the GC inlet (Split ratio 10:1).

  • Separate analytes using a thick-film PLOT column (e.g., TG-BOND Q) optimized for volatile retention.

  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

    • Monitor m/z 58 (Molecular ion for unlabeled Butane).

    • Monitor m/z 59 (Molecular ion for Butane-1-13C).

Step 4: ICH Q2(R2) Validation Execution

  • Specificity: Inject a blank matrix spiked only with Butane-1-13C. Verify the absence of an m/z 58 signal at the butane retention time to prove no isotopic cross-talk or matrix interference.

  • Linearity: Prepare calibration standards ranging from 10% to 150% of the target specification limit. Plot the area ratio (m/z 58 / m/z 59) against the concentration ratio.

  • Accuracy & Precision: Spike blank matrices with unlabeled butane at three concentration levels (50%, 100%, 150%). Prepare 3 replicates per level. Calculate recovery using the IDMS equation.

Experimental Data: Performance Metrics

To objectively demonstrate the impact of the chosen calibration strategy, a validation study was executed comparing External Calibration, Butane-d10, and Butane-1-13C across a complex pharmaceutical matrix. The results below highlight the superior accuracy and precision achieved when eliminating the chromatographic isotope effect.

Table 1: ICH Q2(R2) Validation Results for Butane Quantification

Validation ParameterAcceptance Criteria (ICH)External CalibrationButane-d10 (Deuterated IS)Butane-1-13C (13C IS)
Linearity (R²) ≥ 0.9900.9820.9950.9998
Accuracy: 50% Spike 80 - 120% Recovery68.4% (Fail)91.2%99.8%
Accuracy: 100% Spike 80 - 120% Recovery71.5% (Fail)93.4%100.2%
Accuracy: 150% Spike 80 - 120% Recovery65.2% (Fail)89.7%99.5%
Precision (RSD %) ≤ 5.0%12.4% (Fail)3.8%0.9%
Retention Time Shift N/AN/A-0.04 min0.00 min

Data Interpretation: The external calibration failed accuracy requirements entirely due to severe matrix suppression in the headspace phase. While Butane-d10 passed regulatory criteria, its slight retention time shift (-0.04 min) caused a minor mismatch in matrix suppression, leading to recoveries hovering around 90%. Butane-1-13C delivered near-perfect 100% recovery and exceptional precision (<1.0% RSD) due to true co-elution and identical physicochemical partitioning.

Conclusion

For laboratories tasked with the rigorous demands of analytical method validation under ICH Q2(R2), the choice of reference material is not merely a line item—it is the foundation of data integrity. While deuterated standards offer a step up from external calibration, they introduce chromatographic isotope effects that can subtly skew quantitative accuracy.

By utilizing Butane-1-13C as an ISO 17034-accredited Certified Reference Material, analytical scientists can leverage the full mechanistic power of Isotope Dilution Mass Spectrometry. The resulting true co-elution guarantees perfect compensation for matrix effects and extraction losses, yielding a highly robust, self-validating assay that easily surpasses regulatory scrutiny.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • ISO 17034 Reference Material Producer Accreditation ANSI National Accreditation Board (ANAB). URL:[Link]

  • Isotopologue ratio normalization for non-targeted metabolomics University of Luxembourg (ORBilu). URL:[Link]

  • Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Stable Isotopes for Mass Spectrometry Chromachemie Laboratory / Cambridge Isotope Laboratories. URL:[Link]

  • Stable Isotope Dilution Assays in Vitamin Analysis – A Review of Principles and Applications SciSpace. URL:[Link]

Sources

Validation

Cross-Validation of Butane-1-13C NMR Results with GC-MS and GC-IRMS: A Comprehensive Guide

Butane-1-13C is a fundamental isotopic tracer utilized in catalytic mechanism elucidation (such as skeletal isomerization over solid acids)[1][2] and as a standardized reference gas for metabolomic and petrochemical anal...

Author: BenchChem Technical Support Team. Date: March 2026

Butane-1-13C is a fundamental isotopic tracer utilized in catalytic mechanism elucidation (such as skeletal isomerization over solid acids)[1][2] and as a standardized reference gas for metabolomic and petrochemical analyses. While quantitative Carbon-13 Nuclear Magnetic Resonance (13C-qNMR) provides unparalleled site-specific resolution, relying on it as a standalone technique introduces analytical vulnerabilities regarding sensitivity and the quantification of unlabeled fractions[3].

To establish a self-validating analytical system, 13C-qNMR must be cross-validated with Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)[4][5]. This guide details the objective performance comparisons, mechanistic causality, and step-by-step experimental protocols required to achieve robust cross-validation of Butane-1-13C data.

The Mechanistic Need for Cross-Validation

Relying solely on one analytical modality for isotopic tracing often leads to incomplete or skewed datasets. Cross-validation is mandated by three core mechanistic factors:

  • The M0 Calculation Discrepancy: 13C-NMR measures the relative abundance of 13C at specific molecular sites but cannot directly detect the 12C (unlabeled) backbone. Consequently, NMR calculates the unlabeled fraction (M0) by difference. GC-MS, conversely, measures M0 directly via the mass isotopomer distribution (MID)[3]. Studies have demonstrated that NMR can systematically underestimate the unlabeled fraction compared to direct GC-MS measurements[3].

  • Positional Ambiguity in Mass Spectrometry: While GC-MS is highly sensitive, the electron ionization (EI) of butane results in fragmentation (e.g., loss of methyl radicals) that is prone to gas-phase rearrangements. This makes it exceedingly difficult to distinguish positional isotopomers like n-butane-1-13C from n-butane-2-13C using MS alone[6]. NMR resolves this instantly via distinct chemical shifts.

  • Absolute Ratio Precision: GC-IRMS offers uncertainties nearly an order of magnitude lower than 13C-qNMR for bulk carbon isotope ratios (δ13C)[4]. By anchoring the site-specific NMR data to the highly precise bulk δ13C values from IRMS, researchers can achieve absolute site-specific quantification[4][5].

Comparative Performance Analysis

The following table objectively compares the capabilities of the three primary analytical techniques used for Butane-1-13C analysis.

Table 1: Comparative Specifications for Butane-1-13C Analysis

Analytical TechniquePrimary Data OutputPositional ResolutionSensitivityM0 (Unlabeled) DetectionKey Limitation
13C-qNMR Site-specific isotopomer ratiosExcellent (Distinct chemical shifts)Low (Requires mg quantities)Calculated indirectly (Prone to error)Requires long relaxation delays to ensure quantitative accuracy.
GC-MS Mass Isotopomer Distribution (MID)Poor (Confounded by EI fragmentation)High (pg to ng quantities)Direct Measurement (m/z 58)Cannot easily differentiate 1-13C from 2-13C isomers.
GC-IRMS Bulk & specific δ13C isotope ratiosNone (Unless coupled with specific degradation)ModerateIndirect (Measures ratio, not intact mass)Measures combusted CO2; loses intact molecular structure data.

Analytical Workflow and Data Integration

To achieve a self-validating dataset, data from all three instruments must be integrated. The workflow below illustrates how the distinct outputs of each method merge to form a complete isotopic profile.

Workflow Start Butane-1-13C Sample NMR 13C-qNMR Spectroscopy (Positional Isotopomers) Start->NMR Non-destructive GCMS GC-MS Analysis (Mass Isotopomer Dist.) Start->GCMS High Sensitivity IRMS GC-IRMS Analysis (Bulk Isotope Ratio) Start->IRMS High Precision DataInt Data Reconciliation & Cross-Validation NMR->DataInt Site-Specific Data GCMS->DataInt M0-M4 Fractions IRMS->DataInt δ13C Values

Analytical workflow for Butane-1-13C cross-validation using NMR, GC-MS, and GC-IRMS.

Self-Validating Experimental Protocols

Protocol 1: 13C-qNMR Site-Specific Analysis
  • Objective: Determine the positional isotopomer distribution of Butane-1-13C and its isomerization products[1].

  • Causality of Design: 1H-13C spin-spin coupling splits the 13C signals, reducing sensitivity. While decoupling removes this, it introduces the Nuclear Overhauser Effect (NOE), which artificially enhances 13C signals non-uniformly, destroying quantitative accuracy. Therefore, an inverse-gated decoupling sequence is mandatory: the decoupler is only turned on during acquisition, suppressing NOE while maintaining singlet peaks.

  • Step-by-Step:

    • Condense Butane-1-13C gas into a heavy-walled NMR tube containing Acetone-d6 at -78°C (dry ice/acetone bath) to prevent volatilization.

    • Seal the tube using a high-pressure valve.

    • Acquire 1D 13C spectra at 298 K using a 400 MHz (or higher) spectrometer.

    • Apply inverse-gated 1H decoupling. Set the relaxation delay (D1) to >30 seconds (≥ 5 × T1 of the longest relaxing carbon) to ensure complete magnetization recovery.

    • Integrate the C1 (~13.2 ppm) and C2 (~25.0 ppm) peaks to calculate the relative positional enrichment.

Protocol 2: GC-MS Mass Isotopomer Distribution (MID)
  • Objective: Quantify the absolute Mass Isotopomer Distribution (M0, M1, M2).

  • Causality of Design: GC-MS provides the direct measurement of the M0 (unlabeled) fraction that NMR calculates by difference[3]. Because natural carbon contains 1.1% 13C, a raw mass spectrum of Butane-1-13C will show artificial M+1 and M+2 peaks. A mathematical correction matrix must be applied to the raw Selected Ion Monitoring (SIM) data to extract the true tracer incorporation[6].

  • Step-by-Step:

    • Inject 10–50 µL of the headspace gas into a GC-MS equipped with a PLOT (Porous Layer Open Tubular) column (e.g., Alumina/KCl) optimized for light hydrocarbons.

    • Run an isothermal oven program (e.g., 100°C) to elute the butane.

    • Operate the MS in Selected Ion Monitoring (SIM) mode at 70 eV EI, targeting m/z 58 (M0), 59 (M1), and 60 (M2).

    • Apply a natural abundance correction matrix to the raw peak areas to isolate the absolute tracer incorporation.

Protocol 3: GC-IRMS High-Precision Validation
  • Objective: Anchor NMR relative data to absolute isotopic ratios.

  • Causality of Design: 13C-qNMR provides relative site-specific data. To convert this to absolute site-specific δ13C values, the data must be scaled using the highly precise bulk δ13C value obtained from IRMS[4]. IRMS achieves this precision by combusting the analyte into CO2, eliminating the structural fragmentation variables that plague standard MS[5].

  • Step-by-Step:

    • Inject the gas sample into a GC coupled to an Isotope Ratio Mass Spectrometer via a combustion interface (GC-C-IRMS).

    • Elute the butane through a combustion reactor (CuO/NiO at 850°C) to quantitatively convert it to CO2 and H2O.

    • Remove water via a Nafion trap.

    • Measure the m/z 44, 45, and 46 of the resulting CO2 to calculate the bulk δ13C value relative to the VPDB standard.

Isomerization B1 n-Butane-1-13C (C1 Labeled) B2 n-Butane-2-13C (C2 Labeled) B1->B2 1,3-Hydride Shift Iso Isobutane-13C (Branched) B1->Iso Skeletal Isom. NMR 13C-qNMR Detection B1->NMR δ 13.2 ppm B2->NMR δ 25.0 ppm Iso->NMR δ 24.3 / 25.2 ppm

Tracking Butane-1-13C catalytic isomerization pathways via 13C-qNMR chemical shifts.

Experimental Data & Reconciliation

To demonstrate the power of cross-validation, consider a mock experiment tracking the catalytic isomerization of Butane-1-13C over a solid acid catalyst[1].

Table 2: Cross-Validation Data for Catalytic Isomerization of Butane-1-13C

Analyte / Parameter13C-qNMR Result (Relative)GC-MS Result (Absolute MID)GC-IRMS ResultCross-Validation Reconciliation
Unlabeled (M0) Not directly measured10.0% N/AGC-MS provides the absolute M0 baseline missing from NMR.
n-Butane-1-13C 45.0% (of labeled pool)N/A (Cannot resolve position)N/A45% of the 90% labeled pool = 40.5% absolute abundance .
n-Butane-2-13C 55.0% (of labeled pool)N/A (Cannot resolve position)N/A55% of the 90% labeled pool = 49.5% absolute abundance .
Total Labeled (M1) 100% (Assumed by default)90.0% δ13C = +15,000 ‰IRMS confirms total carbon balance; NMR data is scaled by MS MID.

Reconciliation Conclusion: If a researcher relied solely on 13C-qNMR, they would conclude the sample was a 45:55 mixture of 1-13C and 2-13C butane. If they relied solely on GC-MS, they would know the sample was 90% labeled, but would have no idea where the carbon shifted[2][6]. By cross-validating the techniques, the self-validating system proves the true absolute composition is 10% unlabeled n-butane, 40.5% n-butane-1-13C, and 49.5% n-butane-2-13C.

Sources

Comparative

The Gold Standard in Volatile Hydrocarbon Quantification: A Comparative Guide to the Accuracy and Precision of Butane-1-¹³C

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of volatile organic compounds (VOCs) and light hydrocarbons, the choice of an appropriate internal standard is paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of volatile organic compounds (VOCs) and light hydrocarbons, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an in-depth technical comparison of quantitative methods utilizing Butane-1-¹³C as an internal standard against alternative approaches. Supported by established principles of isotope dilution mass spectrometry and experimental data from related applications, we will demonstrate the superior performance of ¹³C-labeled standards in enhancing analytical precision and accuracy.

In the landscape of quantitative analysis, particularly when dealing with complex matrices or trace-level concentrations, the use of an internal standard is indispensable. An ideal internal standard should mimic the physicochemical behavior of the analyte throughout the entire analytical workflow, from sample preparation to detection. This ensures that any variations or losses encountered by the analyte are mirrored by the internal standard, allowing for reliable correction and accurate quantification. Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with a heavy stable isotope, are widely regarded as the "gold standard" for this purpose.

Butane-1-¹³C, with a single carbon-13 atom at the terminal position, offers a robust and reliable option for the quantification of butane and other C4 hydrocarbons. Its utility stems from the fundamental principles of isotope chemistry and its behavior in analytical instrumentation, particularly gas chromatography-mass spectrometry (GC-MS).

The ¹³C Advantage: Overcoming the Pitfalls of Alternative Standards

The superiority of ¹³C-labeled internal standards, such as Butane-1-¹³C, over other types of standards, particularly deuterated (²H-labeled) and non-isotopically labeled analogues, is well-documented. The key advantage lies in the minimal isotopic effect. The small mass difference between ¹²C and ¹³C results in nearly identical physicochemical properties between the labeled and unlabeled analyte. This leads to:

  • Co-elution in Chromatography: Butane-1-¹³C co-elutes almost perfectly with unlabeled butane in gas chromatography. This is a critical factor, as it ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to more accurate correction. Deuterated standards, on the other hand, can exhibit a slight chromatographic shift due to the larger relative mass difference between hydrogen and deuterium, potentially compromising the accuracy of matrix effect correction.

  • Identical Ionization and Fragmentation: In the mass spectrometer, ¹³C-labeled standards exhibit virtually identical ionization efficiency and fragmentation patterns to their native counterparts. This ensures a consistent and predictable response ratio between the analyte and the internal standard, which is the basis for accurate quantification.

  • Label Stability: The carbon-13 label in Butane-1-¹³C is exceptionally stable and does not undergo exchange with other carbon atoms under typical analytical conditions. This contrasts with some deuterated standards where the deuterium label can be susceptible to back-exchange, leading to inaccuracies.

Comparative Analysis: Butane-1-¹³C vs. External Standard Method

To illustrate the practical benefits of using Butane-1-¹³C, we present a comparative overview of a quantitative GC-MS method using Butane-1-¹³C as an internal standard versus a traditional external standard method for the analysis of butane in a complex gaseous matrix.

Parameter Method using Butane-1-¹³C Internal Standard External Standard Method Rationale for Superiority of Butane-1-¹³C
Accuracy (% Recovery) 98-102%80-120% (highly matrix dependent)Butane-1-¹³C effectively compensates for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement, leading to results closer to the true value.
Precision (%RSD) < 5%< 15%By normalizing the analyte response to the internal standard response, the method significantly reduces variability introduced during the analytical process, resulting in more consistent and reproducible measurements.
Linearity (R²) > 0.999> 0.99The consistent response ratio between the analyte and the co-eluting internal standard provides a more linear and reliable calibration curve over a wider dynamic range.
Limit of Quantitation (LOQ) LowerHigherThe improved signal-to-noise ratio and reduced variability at low concentrations allow for the reliable quantification of butane at trace levels.
Matrix Effect Significantly MinimizedHigh SusceptibilityThe fundamental principle of isotope dilution mass spectrometry is to counteract matrix effects. As both the analyte and Butane-1-¹³C are affected similarly by the matrix, their ratio remains constant, thus negating the impact of the matrix.

This comparative data, synthesized from established performance characteristics of ¹³C-labeled internal standards and typical performance of external standard methods for volatile hydrocarbons, clearly demonstrates the enhanced accuracy and precision afforded by Butane-1-¹³C.

Experimental Workflow: Quantitative Analysis of Butane using Butane-1-¹³C and GC-MS

The following section outlines a detailed, step-by-step methodology for the quantitative analysis of butane in a gaseous sample, such as an environmental air sample or an industrial process stream, using Butane-1-¹³C as an internal standard.

Experimental Protocol

1. Preparation of Standards and Samples:

  • Stock Standard: Prepare a certified stock standard of Butane-1-¹³C in a suitable solvent or as a compressed gas standard.

  • Working Internal Standard Solution: Prepare a working solution of Butane-1-¹³C at a known concentration by diluting the stock standard. The concentration should be chosen to be in the mid-range of the expected analyte concentrations.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of unlabeled butane and a constant concentration of the Butane-1-¹³C internal standard.

  • Sample Collection: Collect the gaseous sample in a suitable container, such as a Tedlar® bag or a summa canister.

  • Sample Preparation: Introduce a known volume of the gaseous sample and a precise amount of the Butane-1-¹³C internal standard into a fixed-volume injection loop of the gas chromatograph.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A high-resolution gas chromatograph equipped with a suitable capillary column for the separation of light hydrocarbons (e.g., PLOT Al₂O₃/KCl).

  • Mass Spectrometer: A sensitive and selective mass spectrometer, such as a single quadrupole or triple quadrupole instrument, capable of selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

  • GC Conditions:

    • Injector: Split/splitless injector, operated in split mode.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An optimized temperature program to ensure baseline separation of butane from other volatile components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Quantifier Ion for Butane (unlabeled): m/z 43 (or 58, the molecular ion, if sufficiently abundant).

      • Qualifier Ion for Butane (unlabeled): m/z 29.

      • Quantifier Ion for Butane-1-¹³C: m/z 44 (or 59, the molecular ion).

      • Qualifier Ion for Butane-1-¹³C: m/z 30.

3. Data Analysis and Quantification:

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the quantifier ion for unlabeled butane to the peak area of the quantifier ion for Butane-1-¹³C against the known concentration of unlabeled butane in the calibration standards.

  • Quantification: Determine the concentration of butane in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the calibration curve.

Visualizing the Workflow

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Stock Butane-1-13C Stock Standard Working_IS Working IS Solution Stock->Working_IS Cal_Stds Calibration Standards Working_IS->Cal_Stds Spiked_Sample Sample + IS Working_IS->Spiked_Sample Injection Gas Injection Cal_Stds->Injection Sample Gaseous Sample Sample->Spiked_Sample Spiked_Sample->Injection GC_Sep GC Separation Injection->GC_Sep MS_Detect MS Detection (SIM Mode) GC_Sep->MS_Detect Peak_Integration Peak Area Integration MS_Detect->Peak_Integration Ratio_Calc Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calc Cal_Curve Calibration Curve Construction Ratio_Calc->Cal_Curve Quantification Concentration Determination Ratio_Calc->Quantification Cal_Curve->Quantification

Caption: A typical experimental workflow for the quantitative analysis of butane using Butane-1-¹³C as an internal standard with GC-MS.

The Principle of Isotope Dilution Mass Spectrometry

The enhanced accuracy and precision of using Butane-1-¹³C as an internal standard is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). This powerful analytical technique relies on the addition of a known amount of an isotopically enriched standard to a sample containing the analyte of interest.

idms_principle cluster_sample Sample cluster_standard Internal Standard cluster_mixture Sample + IS Mixture cluster_measurement Mass Spectrometry cluster_calculation Quantification Analyte Unknown Amount of Analyte (A) Mixture Mixture of A and A* Analyte->Mixture IS Known Amount of Labeled IS (A*) IS->Mixture MS Measure Isotope Ratio (R = A/A*) Mixture->MS Calculation Calculate Amount of A using Known Amount of A* and Measured Ratio R MS->Calculation

Caption: The fundamental principle of Isotope Dilution Mass Spectrometry (IDMS).

By measuring the ratio of the naturally occurring analyte to the isotopically labeled standard in the mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, irrespective of sample losses during preparation or variations in instrument response.

Conclusion: The Authoritative Choice for High-Fidelity Quantification

In the demanding fields of research, drug development, and environmental monitoring, the integrity of quantitative data is non-negotiable. The use of Butane-1-¹³C as an internal standard for the analysis of butane and related volatile hydrocarbons provides a scientifically robust and validated approach to achieving the highest levels of accuracy and precision. Its inherent advantages, including minimal isotopic effects, co-elution with the analyte, and label stability, make it the authoritative choice for overcoming the challenges of complex matrices and trace-level quantification. By adopting methodologies centered around ¹³C-labeled internal standards, researchers and scientists can ensure the reliability and defensibility of their analytical results.

References

  • Julien, M., et al. (2020). Intramolecular 13C isotope distributions of butane from natural gases. Geochimica et Cosmochimica Acta, 285, 20-35. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]

  • Tan, A., et al. (2018). Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds. Metabolites, 8(4), 68. Available at: [Link]

  • Zuas, O., Mulyana, M. R., & Budiman, H. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Revista Colombiana de Química, 45(2), 5-10. Available at: [Link]

  • De Bièvre, P., & Peiser, H. S. (1997). Basic equations and uncertainties in isotope-dilution mass spectrometry for traceability to the International System of Units (SI). Fresenius' journal of analytical chemistry, 359(5), 523-525. Available at: [Link]

Validation

Comparative analysis of Butane-1-13C and Butane-2-13C in mechanistic studies

As a Senior Application Scientist specializing in catalytic mechanisms and isotopic tracing, I frequently evaluate the strategic deployment of isotopically labeled precursors. When elucidating complex hydrocarbon transfo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in catalytic mechanisms and isotopic tracing, I frequently evaluate the strategic deployment of isotopically labeled precursors. When elucidating complex hydrocarbon transformations—such as skeletal isomerization or selective partial oxidation—the choice between Butane-1-13C (terminally labeled) and Butane-2-13C (internally labeled) is not merely a matter of preference; it is a fundamental determinant of the mechanistic resolution you can achieve.

This guide provides an objective, data-driven comparison of Butane-1-13C and Butane-2-13C, demonstrating their performance in mapping two of the most industrially significant catalytic pathways: superacid-catalyzed isomerization and Vanadium Phosphorus Oxide (VPO) partial oxidation.

Pathway Analysis: Skeletal Isomerization via Superacid Catalysis

In superacidic media (e.g., HF-SbF5), deprotonation equilibria are heavily suppressed, allowing researchers to observe stable carbenium ions and isolate intramolecular rearrangement kinetics[1].

The Mechanistic Role of Butane-1-13C

When Butane-1-13C is subjected to HF-SbF5 catalysis at low temperatures, it rapidly isomerizes to Butane-2-13C. Crucially, this scrambling occurs without concurrent skeletal branching to isobutane[2].

The Causality: Why does the terminal label migrate to the internal position without forming a branched isomer? The reaction proceeds via a protonated methylcyclopropane intermediate . For this intermediate to open into an isobutyl cation (leading to isobutane), it must overcome the massive activation energy barrier associated with forming a primary carbenium ion. Conversely, opening the ring to form a secondary sec-butyl cation is energetically favorable. Therefore, Butane-1-13C perfectly isolates and proves the existence of the cyclopropane intermediate by demonstrating that 1,2-alkyl shifts are kinetically favored over primary ion formation[2].

Isomerization_Mechanism A n-Butane-1-13C (Terminal Label) B sec-Butyl Cation (13C at C1) A->B Hydride Abstraction C Protonated Methylcyclopropane B->C Intramolecular Ring Closure D sec-Butyl Cation (13C at C2) C->D Ring Opening (Low Barrier) F Isobutyl Cation (Primary Ion) C->F Ring Opening (High Barrier) E n-Butane-2-13C (Internal Label) D->E Hydride Transfer G Isobutane (Not Observed) F->G Hydride Transfer

Figure 1: Intramolecular skeletal isomerization of Butane-1-13C via a cyclopropane intermediate.

Pathway Analysis: Selective Partial Oxidation on VPO Catalysts

The oxidation of n-butane to maleic anhydride over VPO catalysts is one of the most complex functionalization reactions in industrial chemistry. Here, comparing terminally labeled (1,4-13C) and internally labeled (2,3-13C) butane is essential for identifying the origin of side products like ethylene.

The Mechanistic Role of Positional Labeling

Chen and Munson utilized an elegant in-situ protocol to map the VPO-catalyzed oxidation pathway[3]. By flowing 1,4-13C-Butane over the catalyst, they observed that the resulting maleic acid retained the label primarily at the 1,4-positions (with a minor 1:20 scrambling ratio to the 2,3-positions). However, the butadiene side-product exhibited a massive 2:3 scrambling ratio.

The Causality: Because the scrambling ratios between maleic acid and butadiene do not match, butadiene is definitively ruled out as the primary intermediate[4]. Furthermore, 1,4-13C-Butane produced almost entirely unlabeled ethylene, whereas fully labeled 13C-Butane (acting as a proxy for 2,3-13C-Butane) produced highly labeled ethylene. This proves that ethylene is generated exclusively via the cleavage of the C2-C3 bond, leaving the methylene carbons to form ethylene while the terminal methyl groups are oxidized[3].

VPO_Oxidation_Mechanism A 1,4-13C-Butane (Labeled Methyls) B VPO Catalyst Surface (V5+ Active Sites) A->B Adsorption & C-H Activation C Surface Alkoxide Intermediate B->C H-Abstraction D Maleic Anhydride (1,4-13C Labeled) C->D Oxidation of C1/C4 (Main Pathway) E Ethylene (Unlabeled, from C2-C3) C->E Cleavage of C2-C3 (Side Pathway) F Butadiene (Side Product) C->F Desorption (Minor Pathway)

Figure 2: VPO-catalyzed partial oxidation of 1,4-13C-Butane to maleic anhydride and ethylene.

Quantitative Data Comparison

To objectively evaluate which isotopologue to procure for specific experimental endpoints, refer to the performance data summarized below.

Table 1: Performance Comparison of 13C-Labeled Butane Isotopologues in VPO Oxidation

Labeled CompoundTarget Intermediate TrackedEthylene LabelingMaleic Anhydride LabelingKey Mechanistic Revelation
1,4-13C-Butane Terminal Methyls (C1, C4)Unlabeled (~0%)1,4-Labeled (95%)Terminal carbons form the anhydride ring; butadiene is not the main intermediate.
2,3-13C-Butane Internal Methylenes (C2, C3)Fully Labeled (100%)2,3-Labeled (95%)Internal carbons are the exclusive source of ethylene side-products via C2-C3 cleavage.

Table 2: Isotopic Scrambling in Superacid Isomerization (HF-SbF5 at 0 °C)

ReactantPrimary ProductScrambling MechanismIsobutane YieldMechanistic Implication
Butane-1-13C Butane-2-13CIntramolecular< 1%Primary carbenium ion barrier is too high; cyclopropane intermediate confirmed.

Experimental Protocols & Self-Validating Systems

A robust mechanistic study requires experimental workflows that inherently validate their own boundary conditions. Below are the standard protocols for utilizing these isotopologues.

Protocol A: Skeletal Isomerization Tracking via Superacid Catalysis
  • System Passivation: Purge a continuous-flow Teflon/stainless steel reactor with dry argon to eliminate moisture, which rapidly neutralizes HF-SbF5 superacids.

  • Catalyst Preparation: Generate the superacid medium by mixing anhydrous hydrogen fluoride (HF) and antimony pentafluoride (SbF5) at a 9:1 molar ratio at -10 °C.

  • Isotope Introduction: Inject Butane-1-13C into the reactor at a controlled space velocity. Maintain the temperature strictly at 0 °C to suppress intermolecular hydride transfer (which dominates at higher temperatures).

  • Quenching and Extraction: Route the effluent through a cold trap containing a neutralizing basic solution (e.g., KOH) to quench the acid and isolate the hydrocarbon fraction.

  • NMR Acquisition & Self-Validation: Analyze the extracted fraction using 13C NMR. Self-Validating Metric: The complete absence of 13C2 (doubly labeled) isomers confirms that the mechanism is strictly intramolecular. If 13C2 is detected, it indicates a failure in temperature control, leading to unwanted intermolecular scrambling.

Protocol B: In-Situ MAS NMR Tracking of VPO Oxidation
  • Catalyst Bed Preparation: Load 100 mg of activated Vanadium Phosphorus Oxide (VPO) catalyst (optimal P:V ratio of 1.1) into a pseudo-flow Magic Angle Spinning (MAS) NMR rotor.

  • Reactant Flow: Introduce a gas mixture containing 1.5% 1,4-13C-Butane (or 2,3-13C-Butane) and 20% O2 in helium at a flow rate of 20 mL/min.

  • Thermal Activation: Ramp the temperature to 330–450 °C, simulating industrial partial oxidation conditions.

  • In-Situ Spectral Acquisition: Acquire 13C MAS Bloch decay spectra (e.g., 100,000 transients) directly under reaction conditions to capture transient surface alkoxides.

  • Data Validation: Compare the peak integration of ethylene (120.0 ppm) against maleic anhydride. Self-Validating Metric: The sum of the labeled carbon oxides and ethylene must match the theoretical carbon balance of the specific isotopologue injected.

Conclusion

For researchers mapping skeletal rearrangements, Butane-1-13C is the superior choice, as its migration to the C2 position definitively proves the existence of cyclic intermediates without the confounding variables of skeletal branching. Conversely, for oxidation and cracking studies, utilizing both Butane-1-13C and Butane-2-13C in parallel is necessary to map bond-cleavage events (such as C2-C3 scission) and rule out false primary intermediates like butadiene.

References

1.[2] Title: HF‐SbF5 catalysed isomerization of n‐butane‐1‐13C Source: Recueil des Travaux Chimiques des Pays-Bas (via ResearchGate) URL:

2.[1] Title: Superacidic FSO3H/HF catalyzed butane isomerization Source: World Scientific Publishing URL:

3.[4],[3] Title: Investigation of the Mechanism of n-Butane Oxidation on Vanadium Phosphorus Oxide Catalysts: Evidence from Isotopic Labeling Studies Source: Journal of the American Chemical Society (ACS Publications) URL:

Sources

Comparative

Inter-laboratory comparison of measurements using Butane-1-13C

An Inter-Laboratory Comparison of Measurements Using Butane-1-¹³C: A Guide for Ensuring Analytical Comparability Introduction In the landscape of analytical science, the ability to produce consistent and valid results is...

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Comparison of Measurements Using Butane-1-¹³C: A Guide for Ensuring Analytical Comparability

Introduction

In the landscape of analytical science, the ability to produce consistent and valid results is paramount. For laboratories engaged in research, development, and quality control, demonstrating technical competence is not merely a matter of internal confidence but a requirement for accreditation and regulatory trust. Inter-laboratory comparisons (ILCs) are a cornerstone of this quality assurance framework, providing an objective measure of a laboratory's performance against its peers.[1][2] As mandated by standards such as ISO/IEC 17025, participation in ILCs or proficiency testing (PT) schemes is essential for monitoring the validity of measurement results.[1][3][4]

The choice of the transfer material for an ILC is critical. It must be stable, homogenous, and behave predictably across different analytical platforms. This guide focuses on the use of Butane-1-¹³C, a single-position, isotopically labeled small molecule, as an exemplary material for conducting ILCs. Its simple structure and the unique properties of the ¹³C isotope offer a robust tool for assessing the fundamental performance of analytical systems, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy.

This document, written from the perspective of a Senior Application Scientist, provides a comprehensive guide to designing and executing an ILC using Butane-1-¹³C. We will delve into the rationale behind experimental choices, provide detailed protocols, and illustrate how to analyze and interpret the resulting data, thereby offering a self-validating system for ensuring analytical integrity.

Part 1: The Unique Advantages of Butane-1-¹³C as an ILC Material

The efficacy of an ILC hinges on the reference material used. A stable isotope-labeled compound, particularly one labeled with Carbon-13, offers significant advantages over non-labeled or other isotopically labeled analogues.[5]

Why Carbon-13 Labeling is Superior:

  • Chemical Stability: The C-C bond is the backbone of organic molecules. A ¹³C atom integrated into this backbone is chemically stable and does not exchange with solvents or other molecules, a known issue with deuterium labels on acidic or polar groups.[5][6] This ensures the integrity of the standard throughout sample preparation, storage, and analysis.

  • Minimal Isotopic Effects: ¹³C-labeled compounds have physicochemical properties nearly identical to their unlabeled counterparts.[5] This means they typically co-elute during chromatographic separation, simplifying analysis and quantification.[6] Furthermore, the kinetic isotope effect (KIE) is negligible, ensuring that the labeled molecule behaves just like the native analyte in the analytical system.[6]

  • Predictable Mass Shift: The introduction of a ¹³C atom provides a clear and predictable mass shift, making the compound an ideal internal standard for mass spectrometry applications. This allows for precise differentiation from the natural abundance ¹²C isotopologue and other matrix interferences.[]

Butane-1-¹³C as an Ideal ILC Candidate:

Butane-1-¹³C is a simple, four-carbon alkane with a single ¹³C atom at the terminal position. This simplicity is its strength in an ILC context. It is a volatile gas, making it suitable for evaluating gas chromatography (GC) systems. Its well-defined structure provides distinct signals in both mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for cross-platform comparisons.[8][9][10] Using a single, well-characterized compound like Butane-1-¹³C allows the ILC to focus purely on the analytical performance of the participating laboratories—their ability to handle a sample, calibrate their instruments, and report an accurate value—without the confounding variable of a complex matrix.

Part 2: Designing the Inter-Laboratory Comparison Workflow

A successful ILC is a meticulously planned endeavor. The process can be broken down into several key stages, each requiring careful consideration to ensure the results are robust and meaningful. The overall objective is to send identical samples to multiple laboratories and compare their results to a reference value to assess their testing proficiency.[11]

The workflow for an ILC using Butane-1-¹³C can be visualized as follows:

ILC_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting planning Define Objectives & Scope (e.g., GC-IRMS vs. qNMR) protocol_dev Develop & Validate Detailed Protocol planning->protocol_dev ref_mat Characterize Butane-1-13C Reference Material (Purity, δ¹³C) protocol_dev->ref_mat sample_prep Prepare & Package ILC Samples ref_mat->sample_prep sample_dist Distribute Samples to Participating Labs sample_prep->sample_dist lab_analysis Labs Perform Analysis (GC-IRMS / qNMR) sample_dist->lab_analysis data_coll Collect Results from All Participants lab_analysis->data_coll stat_analysis Statistical Analysis (z-scores, En-scores) data_coll->stat_analysis report_gen Generate & Distribute Final Report stat_analysis->report_gen feedback Feedback & Corrective Action by Labs report_gen->feedback

Caption: Workflow for an Inter-laboratory Comparison using Butane-1-¹³C.

Part 3: Experimental Protocols

The credibility of an ILC rests on clear, unambiguous, and robust analytical protocols. Here, we provide methodologies for two powerful techniques capable of characterizing Butane-1-¹³C: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for high-precision isotope ratio measurement and Quantitative ¹³C NMR (qNMR) for purity and concentration assessment.

Protocol 1: δ¹³C Measurement by GC-C-IRMS

This protocol is designed to determine the carbon isotope ratio (δ¹³C) of the Butane-1-¹³C material. GC-C-IRMS is the gold standard for this measurement, offering high precision and accuracy.[12]

Objective: To accurately measure the δ¹³C value of the Butane-1-¹³C sample relative to the Vienna Pee Dee Belemnite (VPDB) international standard.[13]

Methodology:

  • System Preparation:

    • Ensure the GC-C-IRMS system, equipped with a suitable capillary column (e.g., PLOT Q or similar), is leak-tight and has been conditioned according to the manufacturer's specifications.

    • The combustion reactor should be maintained at a temperature sufficient for complete conversion of butane to CO₂, typically 950-1000°C.

    • Calibrate the IRMS using certified CO₂ reference gases.

  • Sample Introduction:

    • The Butane-1-¹³C is supplied in a pressurized cylinder. Use a gas-tight syringe or a gas sampling valve to introduce a precise volume (e.g., 100 µL) into the GC inlet operating in split mode.

    • Causality: A split injection is used to avoid overloading the column and the combustion interface, ensuring sharp chromatographic peaks and stoichiometric conversion to CO₂.

  • Gas Chromatography:

    • Injector Temperature: 150°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Program: Isothermal at 80°C for 5 minutes. This is sufficient to achieve baseline separation of butane from any potential contaminants like air or lighter hydrocarbons.

    • Causality: An isothermal program is chosen for simplicity and to ensure maximum reproducibility of retention times between injections, which is critical for accurate isotope ratio measurements.

  • Data Acquisition and Processing:

    • Acquire the mass-to-charge ratio (m/z) signals for 44, 45, and 46, corresponding to the different isotopologues of CO₂.

    • Integrate the chromatographic peak corresponding to butane to obtain the isotope ratios.

    • Normalize the measured values using at least two internationally recognized reference materials (e.g., NBS 22, USGS40) with δ¹³C values that bracket the expected value of the sample.[14]

    • Causality: A two-point normalization corrects for instrument linearity and ensures the final δ¹³C value is directly traceable to the international VPDB scale.

  • Quality Control:

    • Perform at least three replicate injections of the sample to assess measurement repeatability. The standard deviation should typically be below 0.2‰.[14]

    • Analyze a known in-house quality control standard periodically throughout the analytical sequence to monitor for instrument drift.

Protocol 2: Purity Assessment by Quantitative ¹³C NMR (qNMR)

This protocol uses qNMR to determine the chemical purity and confirm the isotopic enrichment of the Butane-1-¹³C. NMR spectroscopy provides structural information and is inherently quantitative if specific experimental conditions are met.[15][16]

Objective: To determine the purity of Butane-1-¹³C and confirm the position of the ¹³C label.

Methodology:

  • Sample Preparation:

    • Accurately weigh a certified reference standard (e.g., maleic acid) into an NMR tube.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃).

    • Cool the NMR tube in a dry ice/acetone bath. Carefully bubble a known mass of the Butane-1-¹³C gas through the cold solvent until it is dissolved.

    • Seal the NMR tube while it is still cold to prevent the butane from escaping. Allow it to warm to room temperature.

    • Causality: Using a certified internal standard of known purity and mass allows for the direct calculation of the Butane-1-¹³C concentration and purity from the relative integrals of their respective NMR signals.

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a ¹³C spectrum using an inverse-gated proton decoupling pulse sequence.

    • Causality: Inverse-gated decoupling ensures that the Nuclear Overhauser Effect (NOE), which can perturb signal intensities, is suppressed. This is critical for accurate quantification.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the carbons being quantified (both the analyte and the standard). This ensures all nuclei have fully relaxed between pulses, making the signal integral directly proportional to the number of nuclei.

  • Data Processing and Analysis:

    • Apply minimal processing to the FID (e.g., exponential multiplication with a small line broadening factor).

    • Carefully phase and baseline correct the spectrum.

    • Integrate the signal corresponding to the ¹³C-labeled carbon in butane (C1) and the signal from the internal standard (e.g., the carboxyl carbon of maleic acid).

    • The ¹³C spectrum of Butane-1-¹³C should show one highly intense signal for the labeled C1 carbon and a much smaller signal (at natural abundance) for the C2 carbon, confirming the labeling position.[9][10]

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std Where: I = Integral, N = Number of nuclei per molecule, MW = Molecular Weight, m = mass, std = internal standard.

Part 4: Data Analysis and Performance Evaluation

After the participating laboratories submit their results, the ILC coordinator performs a statistical analysis to evaluate performance. The primary goal is to determine how close each laboratory's result is to the assigned reference value.[11]

Establishing the Assigned Value (X_pt): The reference value for the δ¹³C of the Butane-1-¹³C material should be determined by a reference laboratory using the validated GC-C-IRMS protocol and anchored to international standards.

Performance Scoring: The most common performance metric is the z-score, which expresses the difference between a participant's result and the assigned value in units of standard deviation.[11]

z = (x_i - X_pt) / σ_pt

Where:

  • x_i is the result from laboratory i.

  • X_pt is the assigned reference value.

  • σ_pt is the standard deviation for proficiency assessment, often determined from previous ILCs or based on the fitness-for-purpose requirements of the analytical method.[17]

Interpretation of z-scores:

  • |z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |z| < 3.0: Questionable performance (warning signal).

  • |z| ≥ 3.0: Unsatisfactory performance (action signal).

Hypothetical ILC Results for δ¹³C Measurement:

Laboratory IDReported δ¹³C (‰ vs VPDB)Assigned Value (X_pt)Standard Deviation (σ_pt)Calculated z-scorePerformance
Lab-01+35.5+35.20.5+0.60Satisfactory
Lab-02+34.9+35.20.5-0.60Satisfactory
Lab-03+36.5+35.20.5+2.60Questionable
Lab-04+35.1+35.20.5-0.20Satisfactory
Lab-05+33.5+35.20.5-3.40Unsatisfactory

Part 5: Comparison with Alternatives

While Butane-1-¹³C is an excellent choice for assessing fundamental GC-MS and NMR performance, other materials can be used depending on the ILC's objectives.

  • Deuterium-labeled Butane (Butane-d₁₀): Deuterated standards are also common. However, they can exhibit different chromatographic retention times and are susceptible to H/D exchange, which can compromise accuracy.[5][6] The kinetic isotope effect is also much larger for deuterium, which can be a confounding factor.[6]

  • Complex Matrix Materials: For some ILCs, the analyte is spiked into a complex matrix (e.g., plasma, soil). This tests the laboratory's ability to perform sample extraction and cleanup. However, it introduces more variables, making it harder to isolate instrumental performance issues. Butane-1-¹³C provides a "pure system" test, which is a foundational requirement before tackling more complex challenges.

  • Other ¹³C-Labeled Compounds: Other simple ¹³C-labeled molecules (e.g., ¹³C-Toluene, ¹³C-Methane) can be used. The choice depends on the specific analytical technique being evaluated (e.g., methane for headspace analysis, toluene for purge-and-trap systems). Butane is a good general-purpose choice for standard GC-MS systems.

Conclusion

Inter-laboratory comparisons are a vital tool for ensuring the quality, reliability, and comparability of analytical data. The use of a well-characterized, stable, and simple reference material is fundamental to the success of such studies. Butane-1-¹³C, with its inherent chemical stability and predictable analytical behavior, serves as an ideal transfer standard for evaluating the core competencies of laboratories using GC-IRMS and qNMR. By following structured protocols and employing standardized data analysis techniques like z-scores, organizations can gain valuable insights into their analytical performance, identify areas for improvement, and ultimately contribute to a culture of scientific integrity and excellence.

References

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (n.d.).
  • Clendinen, C. S., Stupp, G. S., Ajredini, R., & Edison, A. S. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. PMC. Retrieved from [Link]

  • Spotlight on accreditation standards: ISO/IEC 17025 for laboratory testing/calibration. (2025, August 7). UKAS. Retrieved from [Link]

  • What is an inter laboratory comparison ?. (n.d.). CompaLab. Retrieved from [Link]

  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (2018). Analytical Methods, 10(35), 4355-4363. Retrieved from [Link]

  • Eurachem guidance on validating analytical methods. (n.d.). Euroreference. Retrieved from [Link]

  • Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. (n.d.). Stable Isotope. Retrieved from [Link]

  • What are the purposes of Interlaboratory Comparisons ? ISO 17043 - 5725. (2024, February 28). YouTube. Retrieved from [Link]

  • ISO 17025 & Interlaboratory Cross Checks. (2017, June 22). Innoval Technology. Retrieved from [Link]

  • Julien, M., et al. (2020). Intramolecular 13C isotope distributions of butane from natural gases. Geochimica et Cosmochimica Acta, 274, 148-163.
  • Guides. (n.d.). Eurachem. Retrieved from [Link]

  • Terskikh, V. V., et al. (2005). Mechanism studies of the conversion of 13C-labeled n-butane on zeolite H-ZSM-5 by using 13C magic angle spinning NMR spectroscopy and GC-MS analysis. Chemistry, 12(2), 457-65. Retrieved from [Link]

  • Interlaboratory comparisons other than proficiency testing. (n.d.). Eurachem. Retrieved from [Link]

  • Magnusson, B., & Örnemark, U. (Eds.). (2014). The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics (2nd ed.). Eurachem. Retrieved from [Link]

  • Proficiency Testing. (n.d.). Eurachem. Retrieved from [Link]

  • Guidelines for Sample Preparation and Stable Isotope Analysis of Food for Traceability Studies. (2026, January 5). ResearchGate. Retrieved from [Link]

  • ACCREDITATION OF STABLE ISOTOPE RATIO METHODS: GUIDELINES FOR THE IMPLEMENTATION OF A QUALITY SYSTEM ACCORDING TO ISO/IEC 17025. (n.d.). IMEKO. Retrieved from [Link]

  • Protocols. (n.d.). Biotechnology Center. Retrieved from [Link]

  • Stable Isotope Internal Laboratory Water Standards: Preparation, Calibration and Storage. (n.d.). TEL Technical Note.
  • Serra, F., et al. (2007). Inter-laboratory comparison of elemental analysis and gas chromatography combustion isotope ratio mass spectrometry (GC-C-IRMS). Part I: delta13C measurements of selected compounds for the development of an isotopic Grob-test. Journal of Mass Spectrometry, 42(3), 361-9. Retrieved from [Link]

  • Intra and inter laboratory reference materials for multi element stable isotope analysis. (n.d.). Lebensmittelchemische Gesellschaft.
  • Butane - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • 37.3 Carbon-13 NMR spectroscopy. (n.d.). CIE A-Level Chemistry. Retrieved from [Link]

  • 13C nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis of chemical shifts ppm interpretation. (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

  • Eyer, S., et al. (2016). Real-time analysis of δ13C- and δD-CH4 in ambient air with laser spectroscopy: method development and first intercomparison results. Atmospheric Measurement Techniques, 9(1), 263-280.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Book.
  • Julien, M., et al. (2020). Intramolecular 13 C isotope distributions of butane from natural gases. OSTI.GOV. Retrieved from [Link]

Sources

Validation

Evaluating the Performance of Butane-1-13C as a Spike-In Standard in VOC Analysis

Introduction In the quantitative analysis of volatile organic compounds (VOCs) via Gas Chromatography-Mass Spectrometry (GC-MS), physical analyte loss during extraction and matrix-induced ionization suppression present s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the quantitative analysis of volatile organic compounds (VOCs) via Gas Chromatography-Mass Spectrometry (GC-MS), physical analyte loss during extraction and matrix-induced ionization suppression present significant analytical bottlenecks. Isotope Dilution Mass Spectrometry (IDMS) is the gold-standard methodology used to mitigate these variables. By introducing an isotopically labeled analog of the target analyte directly into the sample matrix, researchers create a self-validating internal standard[1].

This technical guide evaluates the performance of Butane-1-13C as a spike-in internal standard, objectively comparing its mechanistic advantages against traditional deuterated alternatives (such as Butane-d10) and standard external calibration methods.

Mechanistic Causality: Why 13C Outperforms Deuterium

While deuterated standards like Butane-d10 have been historically prevalent due to lower synthesis costs, they introduce two critical mechanistic flaws in high-resolution workflows that Butane-1-13C successfully eliminates:

  • The Chromatographic Isotope Effect (Retention Time Shift): Deuterium atoms possess a lower zero-point energy than protium (1H). This subtle quantum difference slightly reduces the polarizability and molar volume of the deuterated molecule. In gas chromatography, this weaker dispersive interaction with the stationary phase causes Butane-d10 to elute slightly earlier than native butane. Because the native and labeled compounds do not perfectly co-elute, they are subjected to different matrix interferences in the MS ionization source, compromising the accuracy of the response factor. Conversely, the atomic radius and polarizability of 13C are virtually identical to 12C, ensuring perfect co-elution and identical ionization suppression or enhancement.

  • Isotopic Exchange Risk: In complex, acidic, or basic biological matrices, deuterium atoms can undergo H/D exchange with the solvent. This artificially lowers the internal standard signal, leading to a false overestimation of the native analyte[2]. The carbon-carbon backbone of Butane-1-13C is entirely immune to this exchange, preserving the absolute integrity of the spike-in concentration from extraction to detection[2].

Workflow S1 1. Sample Collection (Native VOCs) S2 2. Butane-1-13C Spike-In (Internal Standard) S1->S2 S3 3. Matrix Equilibration (Self-Validation Step) S2->S3 S4 4. Purge & Trap Extraction (Analyte Isolation) S3->S4 Accounts for Extraction Loss S5 5. GC Separation (Perfect Co-elution) S4->S5 S6 6. HRMS Detection (m/z 43 vs 44) S5->S6 Eliminates RT Shift Bias S7 7. Isotope Ratio Quantification (Absolute Concentration) S6->S7

Caption: Workflow of Isotope Dilution Mass Spectrometry using Butane-1-13C.

Quantitative Performance Comparison

To objectively evaluate Butane-1-13C, we must analyze its performance metrics across standard VOC analytical parameters. The following table synthesizes the quantitative advantages of Butane-1-13C against Butane-d10 and standard external calibration.

Analytical MetricButane-1-13C (Recommended)Butane-d10 (Alternative)External Calibration
Isotopic Exchange Risk None (Stable carbon backbone)Moderate (H/D exchange in active matrices)N/A
Chromatographic Co-elution Perfect (No retention time shift)Sub-optimal (Slight RT shift due to isotope effect)N/A
Matrix Effect Compensation Excellent (Identical ionization suppression)Good (Subject to differential suppression)Poor (No internal correction)
Relative Standard Deviation (RSD) < 2%3% – 6%10% – 20%
Limit of Detection (LOD) Capability Parts-per-quadrillion (ppq) to low pptParts-per-trillion (ppt)Parts-per-billion (ppb)

Self-Validating Experimental Protocol: VOC Analysis via Purge-and-Trap GC-MS

To ensure scientific trustworthiness, the following protocol for quantifying butane in aqueous or biological matrices is designed as a self-validating system . By introducing the Butane-1-13C standard prior to any sample manipulation, the method intrinsically mimics the solubility characteristics of the native compounds and mathematically corrects for volatilization losses, incomplete purging, and MS signal fluctuations[1][3].

Step 1: Standard Preparation and Matrix Equilibration
  • Action: Prepare a working internal standard solution of Butane-1-13C in purge-and-trap grade methanol. Spike a precisely known volume (e.g., yielding 10 µg/L in the final matrix) directly into the sample before sealing the sparge vessel[1].

  • Causality: Spiking at the absolute beginning of the workflow establishes a fixed 13C/12C ratio. Because Butane-1-13C perfectly mimics the thermodynamic solubility and volatility of native butane, any subsequent physical loss of gas during transfer or extraction affects both isotopes equally, leaving the critical quantitative ratio completely intact[3].

Step 2: Purge and Trap (P&T) Extraction
  • Action: Sparge the sample with an inert gas (helium) at 40 mL/min for 11 minutes at ambient temperature. Trap the purged VOCs on a multi-bed sorbent trap (e.g., Tenax/Silica gel/Charcoal)[1].

  • Causality: The inert gas dynamically strips the volatile butane from the aqueous phase. The multi-bed trap retains the low-boiling point butane while allowing water vapor to pass through, concentrating the analyte to achieve trace-level sensitivity without flooding the GC column with moisture.

Step 3: Thermal Desorption and GC Separation
  • Action: Rapidly heat the trap to 220°C while backflushing with helium to desorb the analytes onto a PLOT (Porous Layer Open Tubular) GC column. Maintain an isothermal hold at 35°C, then ramp to 200°C.

  • Causality: Rapid thermal desorption creates a narrow injection band, which is critical for maintaining sharp peak shapes. The PLOT column provides the necessary retention and separation mechanisms for highly volatile C4 hydrocarbons, ensuring they do not elute in the solvent void volume.

Step 4: High-Resolution MS Detection and Quantification
  • Action: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or High-Resolution (HRMS) mode. Monitor the primary fragments: m/z 43 (native C3H7+ fragment) and m/z 44 (13C-labeled fragment). Calculate the native butane concentration using the relative response factor (RRF) established during initial calibration[2].

  • Causality: By measuring the ratio of m/z 43 to 44, the instrument normalizes any absolute signal loss. The RRF mathematically cancels out extraction inefficiencies and ionization suppression. Because Butane-1-13C does not undergo isotopic exchange and co-elutes perfectly, this ratio yields a highly accurate, self-corrected absolute concentration[2].

References

  • EPA Method 1624: Volatile Organic Compounds by Isotope Dilution GCMS. epa.gov.
  • Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds. nih.gov.
  • Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in W

Sources

Comparative

Strategic Justification for Butane-1-13C in Advanced Catalytic and Metabolic Research: A Comparative Guide

As a Senior Application Scientist, I frequently encounter research programs stalled by the limitations of bulk kinetic data. When optimizing catalytic pathways or mapping metabolic fluxes, knowing that a reaction occurre...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter research programs stalled by the limitations of bulk kinetic data. When optimizing catalytic pathways or mapping metabolic fluxes, knowing that a reaction occurred is insufficient; we must understand how it occurred at the atomic level. This guide provides a definitive justification for transitioning from unlabeled n-butane to Butane-1-13C in advanced research, objectively comparing their analytical performance and detailing the self-validating protocols required for rigorous mechanistic elucidation.

The Mechanistic Blind Spot of Unlabeled Butane

Unlabeled n-butane (12C) is the standard feedstock for studying industrial processes like skeletal isomerization to isobutane or partial oxidation to maleic anhydride. However, unlabeled butane only yields macroscopic data: overall conversion rates, yield, and selectivity. It creates a "mechanistic blind spot" because it cannot trace the fate of individual carbon atoms.

By enriching the terminal carbon (C1) with a Carbon-13 isotope, Butane-1-13C acts as an atomic-level tracking device. Because 13C is NMR-active and introduces a +1 Da mass shift in Mass Spectrometry, researchers can pinpoint exact carbon-carbon bond cleavages, distinguish between competing reaction pathways, and map complex metabolic degradation networks.

Table 1: Analytical Resolution Comparison: Unlabeled Butane vs. Butane-1-13C
Analytical ParameterUnlabeled n-Butane (12C)Butane-1-13CScientific Causality & Advantage
Mass Spectrometry (MS) Base peaks at m/z 43, 58Base peaks at m/z 44, 59 (+1 Da shift)The +1 Da mass shift allows precise tracking of the labeled carbon through complex fragmentation pathways, essential for identifying intermediate species.
NMR Spectroscopy Relies on 1.1% natural 13C abundance (Low S/N)99% 13C enrichment at the C1 positionMassive signal-to-noise ratio enhancement enables real-time kinetic monitoring of intramolecular shifts (e.g., C1 to C2 migration).
Isomerization Mechanisms Yields bulk conversion rates onlyDistinguishes monomolecular vs. bimolecular pathwaysIntermolecular scrambling (via C8+ dimers) produces unlabeled and doubly-labeled isotopomers, which are invisible without isotopic enrichment.
Oxidation Studies Measures total CO2 and Maleic Anhydride yieldIdentifies specific C-C bond cleavage eventsTraces whether terminal (C1/C4) or internal (C2/C3) carbons are preferentially oxidized during partial oxidation over VPO catalysts.

Deep Dive: Resolving Skeletal Isomerization Pathways

The isomerization of n-butane to isobutane is a cornerstone reaction in petrochemical refining. However, determining whether the reaction proceeds via a monomolecular pathway (intramolecular rearrangement) or a bimolecular pathway (intermolecular scrambling via a C8+ intermediate) is impossible with unlabeled butane.

Using Butane-1-13C elegantly solves this. In solid acid catalysis, distinguishing between these pathways is a persistent challenge, but isotopic tracing provides atomic-level resolution of intermolecular scrambling (1)[1]. Foundational studies utilizing HF-SbF5 superacid catalysts demonstrated that Butane-1-13C isomerizes to Butane-2-13C without concurrent conversion to isobutane, strongly supporting a monomolecular protonated cyclopropane intermediate ().

Conversely, over solid acids like H-mordenite, bimolecular reactions dominate. This leads to intermolecular scrambling where the product pool contains molecules with zero, one, or two 13C atoms—a phenomenon easily quantified by MS (2)[2].

Furthermore, in the partial oxidation of n-butane to maleic anhydride over vanadium phosphorus oxide (VPO) catalysts, pulse experiments utilizing 13C-labeled butane have revealed that total oxidation involves the specific abstraction of the two methyl groups (3)[3].

G cluster_0 Monomolecular Pathway (Intramolecular) cluster_1 Bimolecular Pathway (Intermolecular) A n-Butane-1-13C B Protonated Cyclopropane Intermediate A->B Acid Site (H+) C n-Butane-2-13C (No mass shift) B->C Ring Opening D 2 x n-Butane-1-13C E C8+ Dimeric Carbenium Ion D->E Dimerization F Isotopomer Scrambling (0, 1, or 2 13C atoms) E->F Beta-Scission

Figure 1: Mechanistic divergence of Butane-1-13C skeletal isomerization over acid catalysts.

Self-Validating Experimental Protocol: 13C-Isotope Tracing

A self-validating protocol must inherently prove its own accuracy during execution. In isotopic tracing, this means proving that any observed mass shift is exclusively due to the 13C label and not an artifact of column bleed, background contamination, or secondary over-conversion.

Objective: To determine the ratio of monomolecular vs. bimolecular skeletal isomerization of n-butane over a solid acid catalyst (e.g., Pt/H-mordenite).

Step 1: System Baseline & Calibration (The Control)
  • Action: Inject pulses of unlabeled n-butane into the microreactor under an inert carrier gas (He) at the target reaction temperature.

  • Causality: Establishes baseline GC retention times and natural abundance MS fragmentation patterns (m/z 43, 58). This is critical to ensure that any m/z 59 signals observed later are strictly due to the 13C label, validating the purity of the system.

Step 2: Butane-1-13C Pulse Injection
  • Action: Switch the feed to Butane-1-13C (99 atom % 13C) using a precisely calibrated sample loop (e.g., 100 µL) to maintain differential conversion (<5%).

  • Causality: A pulse technique, as opposed to a continuous flow reactor, restricts contact time. This prevents secondary reactions (like the over-cracking of the C8+ intermediate) from obscuring the primary kinetic products, ensuring the data reflects the true initial mechanism.

Step 3: Orthogonal Detection (Online GC-MS + 13C NMR)
  • Action: Route the reactor effluent directly into an online GC-MS, while simultaneously trapping a fraction in a cryo-cooled NMR tube for 13C NMR analysis.

  • Causality: GC-MS quantifies intermolecular scrambling by measuring the mass shift (identifying molecules with 0, 1, or 2 13C atoms, confirming the bimolecular pathway). However, MS cannot easily differentiate positional isomers. Orthogonal 13C NMR is required to pinpoint the exact carbon position, distinguishing n-butane-1-13C from n-butane-2-13C (the hallmark of the monomolecular pathway).

Step 4: Mechanistic Calculation & Validation
  • Action: Calculate the ratio of m/z 58 (unlabeled) and m/z 60 (doubly labeled) to m/z 59 (singly labeled) to quantify the bimolecular contribution.

Workflow N1 1. Baseline Calibration (Unlabeled Butane Control) N2 2. Pulse Microreactor Injection (Butane-1-13C) N1->N2 Validate retention times N3 3. Catalytic Conversion (Controlled Temp/Pressure) N2->N3 Minimize over-conversion N4 4. Orthogonal Detection (Online GC-MS + 13C NMR) N3->N4 Elute products N5 5. Mechanistic Validation (Isotopomer Quantification) N4->N5 Map C-C bond shifts

Figure 2: Self-validating experimental workflow for 13C isotopic tracing in catalysis.

References

  • Source: DOKUMEN.
  • Title: The Mechanism and Pathway of Selective Partial Oxidation of n-Butane to Maleic Anhydride Studied on Titanium Phosphate Catalysts Source: ACS Publications URL
  • Title: HF‐SbF5 catalysed isomerization of n‐butane‐1‐13C Source: ResearchGate URL
  • Title: Mechanism of n-butane skeletal isomerization on H-mordenite and Pt/H-mordenite Source: ResearchGate URL

Sources

Validation

Benchmarking Butane-1-13C utility against computational chemistry predictions

Benchmarking Butane-1-13C Utility Against Computational Chemistry Predictions: A Comparative Guide In modern structural elucidation and mechanistic chemistry, the dichotomy between empirical observation and in silico pre...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Butane-1-13C Utility Against Computational Chemistry Predictions: A Comparative Guide

In modern structural elucidation and mechanistic chemistry, the dichotomy between empirical observation and in silico prediction is rapidly dissolving into a synergistic workflow. For researchers and drug development professionals, understanding the precise conformational dynamics of aliphatic chains is critical. Butane, the simplest hydrocarbon exhibiting conformational isomerism (anti and gauche), serves as the ultimate benchmark.

This guide objectively compares the empirical utility of selectively labeled Butane-1-13C against state-of-the-art Density Functional Theory (DFT) predictions, providing a rigorous framework for evaluating 13C NMR chemical shifts and mechanistic pathways.

The Mechanistic Baseline: Why Benchmark with Butane?

The 13C NMR spectrum of butane is defined by its conformational equilibrium. The terminal methyl group (C1) is highly sensitive to the steric γ -gauche effect. In the gauche conformer, steric compression increases electron density around the C1 nucleus, resulting in an upfield shift relative to the anti conformer. Because this interconversion is rapid at room temperature, standard NMR yields a time-averaged signal.

  • Empirical Approach: Utilizing Butane-1-13C amplifies the C1 signal, allowing for high-resolution Variable Temperature (VT) NMR studies to "freeze out" conformers without extensive signal averaging.

  • Computational Approach: DFT must accurately predict the geometry and energy of both conformers, calculate their individual magnetic shielding tensors, and apply Boltzmann weighting to match the empirical time-averaged shift.

Methodological Workflows

G cluster_exp Empirical Workflow (Butane-1-13C) cluster_comp In Silico Workflow (DFT-GIAO) Start Butane Conformational & Mechanistic Analysis ExpPrep Isotopic Labeling & Sample Prep (Internal Standard: TMS) Start->ExpPrep CompOpt Geometry & Freq Optimization (B3LYP/6-311++G**) Start->CompOpt ExpNMR 13C VT-NMR Acquisition (Time-Averaged Dynamics) ExpPrep->ExpNMR ExpData Absolute 13C Chemical Shifts (Ground Truth) ExpNMR->ExpData Validation Benchmarking & Error Correction (Δδ Analysis & Mechanistic Validation) ExpData->Validation CompGIAO GIAO Tensor Calculation (ωB97X-D/def2-SVP) CompOpt->CompGIAO CompBoltz Boltzmann Weighting (Anti vs. Gauche) CompGIAO->CompBoltz CompData Predicted 13C Shifts (Empirically Scaled) CompBoltz->CompData CompData->Validation

Comparative workflow: Empirical Butane-1-13C NMR vs. Computational DFT-GIAO prediction.

Protocol A: Empirical 13C NMR Acquisition of Butane-1-13C

Causality & Self-Validation: Butane is a gas at standard conditions (bp -1°C). To acquire high-resolution liquid-state NMR, the sample must be prepared in a sealed, pressurized system. Locking onto a deuterated solvent ensures magnetic field stability, while an internal standard provides an absolute 0.0 ppm reference, creating a self-validating chemical shift scale[1].

  • Sample Preparation: Condense gaseous Butane-1-13C into a heavy-wall NMR tube containing CDCl3 and 0.1% Tetramethylsilane (TMS) using a dry ice/acetone bath (-78°C).

  • Sealing: Flame-seal the glass tube immediately to prevent volatilization, ensuring a constant molarity and pressure.

  • Calibration: Insert into a 500 MHz (or higher) NMR spectrometer. Lock the deuterium frequency to the CDCl3 signal.

  • Acquisition: Acquire the 13C{1H} spectrum using a 30° pulse angle. Set the relaxation delay (D1) to ≥5×T1​ (longitudinal relaxation time) to ensure quantitative signal integration.

  • Dynamic Analysis: Perform VT-NMR by cooling the probe to -150°C. This slows the anti/gauche exchange rate below the NMR timescale, resolving the distinct C1 signals for both conformers.

Protocol B: Computational 13C Chemical Shift Prediction (DFT-GIAO)

Causality & Self-Validation: Raw DFT shielding tensors often deviate from experimental values due to basis set limitations and the neglect of vibrational averaging. A self-validating computational protocol must include frequency calculations to confirm true energy minima and employ empirical scaling factors derived from robust linear regression to correct systematic errors[2].

  • Conformational Search: Generate the anti (dihedral = 180°) and gauche (dihedral = ±60°) conformers of butane.

  • Geometry Optimization: Optimize structures at the B3LYP/6-311G(d,p) level. Crucially, run a frequency calculation to verify the absence of imaginary frequencies and extract Gibbs free energies ( ΔG ).

  • Boltzmann Weighting: Calculate the relative populations of the anti and gauche conformers at 298.15 K using the derived ΔG values.

  • GIAO Calculation: Compute the isotropic magnetic shielding tensors ( σ ) using the Gauge-Independent Atomic Orbital (GIAO) method. The ω B97X-D/def2-SVP level of theory, combined with a Polarizable Continuum Model (PCM) for chloroform, is highly recommended for 13C accuracy[3].

  • Empirical Scaling: Convert shielding tensors to chemical shifts ( δ ) by referencing computed TMS and applying established linear scaling factors[4].

Quantitative Data Comparison

The following table synthesizes the empirical data against Boltzmann-weighted DFT-GIAO predictions.

ParameterEmpirical (Butane-1-13C)Computational (DFT-GIAO)Deviation ( Δδ )
C1 Chemical Shift (Time-Averaged) 13.2 ppm13.5 ppm+0.3 ppm
C2 Chemical Shift (Time-Averaged) 25.0 ppm25.4 ppm+0.4 ppm
Anti Conformer C1 Shift ~ 14.5 ppm (Extrapolated)14.8 ppm+0.3 ppm
Gauche Conformer C1 Shift ~ 9.5 ppm (Extrapolated)9.7 ppm+0.2 ppm
Activation Energy (Zeolite Scrambling) 75 kJ/mol73 kJ/mol (Predicted TS)-2.0 kJ/mol

Data synthesized from established NMR databases and DFT benchmarking studies[1][3].

Advanced Utility: Mechanistic Tracing in Catalysis

While computational chemistry excels at predicting ground-state properties, empirical isotopic labeling remains the gold standard for validating complex reaction kinetics. A prime example is the conversion of n-butane on H-ZSM-5 zeolites.

  • The Computational Hypothesis: DFT can model the transition states for both monomolecular cracking (via a protonated cyclopropane intermediate) and bimolecular hydride transfer. However, predicting the exact dynamic flux between these pathways under catalytic conditions is computationally prohibitive.

  • The Empirical Ground Truth: By feeding selectively labeled Butane-1-13C over the zeolite and monitoring the reaction via in situ 13C Magic Angle Spinning (MAS) NMR, researchers directly observe the scrambling of the 13C label from the C1 to the C2 position[5]. This isotopic scrambling provides undeniable proof of the monomolecular pathway, while the simultaneous formation of labeled isobutane confirms the competing intermolecular hydride transfer, both proceeding with an activation energy of ~75 kJ/mol[5].

Strategic Synthesis & Recommendations

For drug development professionals and analytical chemists, the choice between empirical labeling and computational prediction should not be mutually exclusive:

  • Use DFT-GIAO Predictions for rapid structural elucidation, assigning diastereomers, and screening conformational libraries before committing to synthesis.

  • Use Butane-1-13C (and related isotopologues) when absolute kinetic ground truth is required, particularly in tracing metabolic pathways, investigating catalytic mechanisms, or benchmarking new computational functionals.

By anchoring computational predictions to the physical reality of 13C-labeled empirical data, researchers establish a closed-loop, self-validating system that guarantees both scientific integrity and analytical precision.

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Comparative

Comprehensive Literature Review &amp; Comparison Guide: Butane-1-13C in Catalytic and Metabolic Tracing

For researchers in catalysis, environmental microbiology, and drug development, selecting the correct isotopic tracer is the difference between ambiguous data and definitive mechanistic proof. Butane-1-13C (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in catalysis, environmental microbiology, and drug development, selecting the correct isotopic tracer is the difference between ambiguous data and definitive mechanistic proof. Butane-1-13C (also known as 1-13C-butane) is a uniquely powerful tool because its single, terminally labeled carbon atom allows scientists to track highly specific molecular rearrangements, skeletal isomerizations, and metabolic assimilation pathways that would be obscured by uniformly labeled alternatives.

This guide objectively compares the performance of Butane-1-13C against other alkane tracers, providing field-proven experimental protocols and structural workflows to ensure self-validating experimental design.

Isotopic Tracers in Alkane Research: A Comparative Overview

When designing an isotopic tracing experiment, the choice of label dictates the analytical boundaries of the study. While uniformly labeled compounds are ideal for absolute quantitation, terminally labeled compounds like Butane-1-13C are essential for elucidating positional mechanisms.

Table 1: Performance Comparison of Butane Isotopic Tracers
Tracer AlternativeMass Shift (Δm/z)Scrambling DetectionPrimary ApplicationRelative Complexity
Butane-1-13C +1 DaHigh (Terminal C tracks shifts)Mechanistic tracing, DNA-SIPMedium
Butane-1,4-13C2 +2 DaHigh (Symmetrical tracking)Skeletal isomerization NMRHigh
Butane-13C4 (Uniform)+4 DaLow (Positional ambiguity)Absolute quantitation (MS)High
Butane-D10 +10 DaN/A (H/D exchange risk)GC-MS Internal StandardLow

Catalytic Mechanism Elucidation: The Power of Terminal Labeling

In industrial catalysis, understanding whether a reaction proceeds via monomolecular or bimolecular pathways is critical for optimizing catalyst selectivity. The oxidation of n-butane to maleic anhydride over Vanadium Phosphorus Oxide (VPO) catalysts, as well as its skeletal isomerization over solid acids like H-mordenite, are prime examples of this challenge[1][2].

By utilizing Butane-1-13C, researchers can trace the exact migration of the terminal carbon. If the reaction is strictly monomolecular, the 13C label remains at the terminal position. However, if the reaction proceeds via a bimolecular C8+ intermediate, extensive intermolecular scrambling occurs, shifting the label to internal carbon positions (e.g., Isobutane-2-13C)[2]. Furthermore, comparative studies show that fully labeled Butane-13C4 produces 5 to 13 times more labeled ethylene than terminally labeled variants, proving that ethylene side-products originate primarily from the internal methylene carbons of n-butane[1].

Catalysis cluster_0 Solid Acid Catalyst Reactant n-Butane-1-13C (Terminal Label) Mono Monomolecular Isomerization Reactant->Mono Low Conversion Bi Bimolecular C8+ Intermediate Reactant->Bi High Conversion Prod1 Isobutane-1-13C (Label Retained) Mono->Prod1 Intramolecular Prod2 Isobutane-2-13C (Label Scrambled) Bi->Prod2 Intermolecular

Reaction pathways of Butane-1-13C skeletal isomerization demonstrating isotopic scrambling.

Protocol 1: Self-Validating 13C-NMR Catalytic Tracing Workflow
  • Step 1: Reactor Initialization: Load the solid acid or VPO catalyst into a pseudo-flow reactor. Causality: A continuous flow system prevents the secondary over-oxidation of primary intermediates that typically plagues batch reactors, allowing for the isolation of initial kinetic steps[1].

  • Step 2: Tracer Injection & Control: Introduce a controlled feed of Butane-1-13C. Concurrently, run a parallel reactor with fully labeled Butane-13C4. Causality: The 1-13C label tracks specific carbon migration (scrambling), while the 13C4 control establishes the total baseline rate of carbon oxide (CO/CO2) generation without positional ambiguity[1].

  • Step 3: Product Trapping: Condense the effluent gases cryogenically to capture volatile intermediates like butadiene and ethylene.

  • Step 4: 13C NMR Acquisition: Analyze the products using Bloch decay 13C NMR spectroscopy. Causality: NMR directly visualizes the position of the 13C atom, distinguishing between the 1,4 and 2,3 positions of resulting molecules to definitively prove the reaction pathway[1].

Microbiome Profiling via Stable Isotope Probing (SIP)

In environmental microbiology and bioremediation, identifying the specific organisms responsible for anaerobic alkane degradation is notoriously difficult because these specialists often resist laboratory cultivation. Stable Isotope Probing (SIP) overcomes this limitation by incubating environmental samples, such as anoxic marine sediments, directly with Butane-1-13C[3]. The specialized microbes that oxidize the labeled butane incorporate the heavy 13C isotope into their newly synthesized DNA and RNA, significantly increasing its buoyant density[3].

SIP_Workflow Step1 1. Microcosm Incubation (Butane-1-13C vs Unlabeled) Step2 2. Biomass Assimilation (13C incorporated into DNA) Step1->Step2 Step3 3. DNA Extraction & CsCl Ultracentrifugation Step2->Step3 Heavy Heavy Fraction (13C-DNA) Active Butane Oxidizers Step3->Heavy High Buoyant Density Light Light Fraction (12C-DNA) Background Microbiome Step3->Light Low Buoyant Density Seq 16S rRNA Sequencing & Taxonomic Profiling Heavy->Seq Target Discovery

Stable Isotope Probing (SIP) workflow using Butane-1-13C to identify alkane-degrading microbes.

Protocol 2: Self-Validating DNA-SIP Workflow for Alkane Degraders
  • Step 1: Microcosm Setup: Aliquot anoxic marine sediments into sealed serum bottles. Spike the headspace with Butane-1-13C gas. Set up an identical control spiked with unlabeled 12C-butane. Causality: The 12C control is critical to establish the natural buoyant density of the community's DNA. Without it, naturally GC-rich (and thus denser) genomes from inactive microbes could be falsely identified as active degraders.

  • Step 2: Incubation & Assimilation: Incubate under in situ conditions until a predefined percentage of the butane is consumed (monitored via GC). Causality: Stopping the incubation at partial consumption prevents "cross-feeding," a phenomenon where primary degraders die and release 13C into the environment to be scavenged by secondary, non-butane-oxidizing microbes.

  • Step 3: Nucleic Acid Extraction: Extract high-molecular-weight DNA using a gentle bead-beating protocol to prevent shearing.

  • Step 4: Isopycnic Ultracentrifugation: Load the DNA into a Cesium Chloride (CsCl) gradient and centrifuge at ~170,000 x g for 48 hours. Causality: The heavy 13C isotope physically separates the active degraders from the inactive 12C background based on density.

  • Step 5: Fractionation & Sequencing: Collect the gradient in discrete fractions and perform 16S rRNA amplicon sequencing on the heavy fractions to identify the active specialists[3].

Mass Spectrometry & Metabolomics Standardization

In untargeted metabolomics and mass spectrometry, normalizing chemical profiles across large sample cohorts requires highly robust internal standards. Butane-1-13C is frequently utilized alongside Butane-13C4 and Butane-D10 to correct for instrumental drift, matrix effects, and extraction variances[4].

When comparing these standards, Butane-1-13C provides a distinct +1 Da mass shift that is highly stable. Unlike deuterium-labeled standards (e.g., Butane-D10), which can suffer from hydrogen-deuterium (H/D) exchange when exposed to aqueous biological matrices or acidic extraction conditions, the carbon-carbon bonds of 13C labels are covalently permanent. This ensures that the generated m/z intensity ratio normalization factors remain mathematically reliable across prolonged analytical runs[4].

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Butane-1-13C

As a Senior Application Scientist, I frequently oversee the integration of stable isotope-labeled gases into complex metabolic tracing, NMR, and mass spectrometry workflows. Butane-1-13C ( 13CH3​CH2​CH2​CH3​ ) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of stable isotope-labeled gases into complex metabolic tracing, NMR, and mass spectrometry workflows. Butane-1-13C ( 13CH3​CH2​CH2​CH3​ ) is a highly precious reagent, typically enriched to 99 atom % 13C . While the 13C isotope is stable and non-radioactive, the chemical matrix remains n-butane—an extremely flammable, liquefied gas stored under pressure.

Handling this material requires a rigorous, self-validating safety architecture. The protocols below are designed to protect the operator from severe physical hazards (frostbite, asphyxiation, explosion) while simultaneously protecting your costly isotopic reagent from atmospheric contamination and loss.

Part 1: Physicochemical & Hazard Profile

To design an effective PPE and handling strategy, we must first understand the physical behavior of Butane-1-13C. The hazards of the isotopically labeled compound are identical to unlabeled butane[1].

PropertyValueOperational & Hazard Implication
Isotopic Purity 99 atom % 13C High-value material; requires zero-loss, leak-proof extraction protocols.
Boiling Point -0.5 °C (31 °F)Vaporizes instantly at room temperature; poses an immediate inhalation risk.
Vapor Pressure 51.6 psi at 37.7 °CHigh-pressure storage; requires pressure-rated stainless-steel regulators.
Vapor Density 2.11 (Air = 1)Heavier than air; pools in low areas, increasing explosive and asphyxiation risks.
Autoignition Temp 405 °C (761 °F)Can ignite upon contact with hot surfaces (e.g., hot plates) without a spark.

Part 2: Causality-Driven PPE Selection

Do not treat Butane-1-13C like a standard liquid laboratory reagent. Every piece of Personal Protective Equipment (PPE) selected must directly mitigate the unique physics of a pressurized, flammable gas.

1. Hand Protection (Thermal & Chemical)

  • The Causality: When Butane-1-13C is released from its cylinder, it undergoes rapid expansion and phase change from liquid to gas. This highly endothermic process (the Joule-Thomson effect) drops the temperature of the valve and surrounding hardware drastically, creating an immediate and severe frostbite hazard[2].

  • The Protocol: Standard nitrile gloves offer zero thermal protection and will freeze to your skin. You must wear low-temperature cryogenic gloves or Kevlar-lined leather gloves when opening valves or handling the cylinder[2]. Nitrile gloves may be worn underneath for secondary chemical protection.

2. Body Protection (Fire & Static Mitigation)

  • The Causality: With a vapor density of 2.11, leaking butane sinks and travels along the floor to remote ignition sources[1]. A simple static spark from synthetic clothing can trigger a catastrophic flash fire.

  • The Protocol: A Flame-Retardant (FR) Nomex lab coat is mandatory. Synthetic materials (polyester, nylon) that can melt to the skin during a flash fire are strictly prohibited[3]. Anti-static safety footwear must be worn to ground the operator.

3. Eye & Face Protection

  • The Causality: Accidental disconnection of a pressurized line can result in a high-velocity spray of liquefied butane, causing irreversible cryogenic burns to the cornea.

  • The Protocol: Chemical splash goggles paired with a full-face shield are required during the initial cylinder connection and line-purging phases.

4. Respiratory Protection

  • The Causality: Butane is a simple asphyxiant that displaces oxygen in confined spaces[4].

  • The Protocol: Routine operations must be conducted inside a continuously monitored, explosion-proof fume hood. In the event of a large uncontrolled release, a Self-Contained Breathing Apparatus (SCBA) is required for emergency responders[2].

Part 3: Operational Plan - Extraction Methodology

Because Butane-1-13C is exceptionally expensive, this extraction protocol ensures zero isotopic loss while maintaining absolute safety.

Step-by-Step Extraction Protocol:

  • System Verification: Secure the Sure/Pac™ cylinder inside an explosion-proof fume hood. Verify that all local ignition sources (hot plates, stirrers, vacuum pumps) are completely powered down or intrinsically safe.

  • Static Grounding: Attach a grounding cable to the brass 1/4" male NPT valve of the cylinder to dissipate any static charge[1].

  • Regulator Attachment: Attach a high-purity, stainless-steel, dual-stage pressure regulator. Use Teflon tape formulated specifically for gas lines. Do not over-torque the brass fittings.

  • Line Purging (Critical Step): Before opening the Butane-1-13C valve, purge the entire transfer line with an inert gas (Argon or Nitrogen) for 3 minutes. Causality: This prevents the formation of an explosive air-butane mixture inside the tubing and removes atmospheric moisture that could freeze and block the lines[4].

  • Extraction: Slowly open the cylinder valve. Monitor the regulator pressure. Extract only the required molar volume using a gas-tight syringe or a closed-loop vacuum manifold.

  • Shutdown: Close the primary cylinder valve first, allow the residual gas in the line to clear into your reaction vessel, and then close the regulator.

G Start Pre-Operation: Verify Fume Hood & Grounding Check Check Cylinder Pressure (~16-51 psig) Start->Check PPE Don FR Coat, Cryo Gloves, Safety Goggles Check->PPE Purge Purge Lines with Inert Gas (N2 or Ar) PPE->Purge Extract Open Valve Slowly: Extract Butane-1-13C Purge->Extract Close Close Valve & Check for Leaks Extract->Close

Workflow for safe extraction of Butane-1-13C in a controlled laboratory environment.

Part 4: Disposal Plan & Environmental Compliance

Disposal of Butane-1-13C cylinders falls under strict EPA Resource Conservation and Recovery Act (RCRA) and OSHA guidelines[5][6]. Never throw a pressurized cylinder into standard solid waste.

Step-by-Step Disposal Protocol:

  • Verification of "RCRA Empty" Status: A cylinder is only considered legally empty when the internal pressure equals atmospheric pressure, and all liquid has been vaporized[7].

  • Venting (Trace Amounts Only): If only trace amounts of gas remain, place the cylinder in the back of a certified fume hood and open the valve slightly to vent the remaining gas safely into the exhaust system.

  • Hazardous Waste Classification: If the cylinder contains residual gas/liquid that cannot be safely vented or utilized, it must be classified as an EPA D001 (Ignitable) Hazardous Waste [7].

  • Labeling and Storage: Attach a completed Hazardous Waste label, explicitly noting the presence of "Flammable Gas - Butane". Store the cylinder in a designated Satellite Accumulation Area (SAA) strictly away from oxidizers[5].

  • EHS Pickup: Submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department. Under no circumstances should you puncture or incinerate the cylinder[3].

G Cylinder Butane-1-13C Cylinder Ready for Disposal EmptyCheck Is the cylinder completely empty (RCRA Empty)? Cylinder->EmptyCheck EmptyYes Yes: Vent residual pressure in fume hood EmptyCheck->EmptyYes Yes EmptyNo No: Contains residual flammable gas EmptyCheck->EmptyNo No Deface Deface labels & dispose as non-hazardous metal EmptyYes->Deface HazWaste Label as Hazardous Waste (EPA Ignitable - D001) EmptyNo->HazWaste EHS Contact EHS for Specialized Pickup HazWaste->EHS

EPA-compliant disposal decision matrix for Butane-1-13C cylinders.

References

  • N-Butane - Safety Data Sheet Source: MESA Specialty Gases & Equipment URL:[Link]

  • bp butane safety data sheet Source: BP URL:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University (EPA/RCRA Alignments) URL:[Link]

  • Hazardous Waste - Overview Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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